Pigment Red 31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZGTQYOWXFUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064365 | |
| Record name | C.I. Pigment Red 31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6448-96-0 | |
| Record name | Pigment Red 31 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6448-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 31 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[5-(anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Pigment Red 31
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Red 31, identified by the Colour Index as C.I. 12360 and CAS number 6448-96-0, is a monoazo pigment prized for its vibrant bluish-red hue and robust performance characteristics. This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of this compound. The synthesis involves a two-stage process: the diazotization of N-(3-amino-4-methoxyphenyl)benzamide, commonly known as Fast Red KD base, followed by an azo coupling reaction with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, also referred to as Naphthol AS-BS. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical pathways and experimental workflows.
Introduction
This compound is a significant colorant used in various industrial applications, including printing inks, coatings, and the coloring of rubber products.[1] Its molecular formula is C₃₁H₂₃N₅O₆, and it has a molecular weight of 561.54 g/mol .[1] The pigment's desirable properties, such as good lightfastness, heat resistance, and migration resistance, are directly attributable to its molecular structure, which is achieved through a well-defined synthesis process.[1] Understanding the intricacies of its manufacturing is crucial for quality control and the development of new pigments with enhanced properties.
Synthesis Pathway
The synthesis of this compound is a classic example of azo dye chemistry, proceeding in two main stages:
-
Diazotization: The primary aromatic amine, N-(3-amino-4-methoxyphenyl)benzamide, is converted into a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, to form the final pigment.
A general overview of this pathway is presented below.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the synthesis of this compound.
Synthesis of the Coupling Component: 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide (Naphthol AS-BS)
The synthesis of Naphthol AS-BS involves the condensation of 3-hydroxy-2-naphthoic acid with m-nitroaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Hydroxy-2-naphthoic acid | 188.18 |
| m-Nitroaniline | 138.12 |
| Phosphorus trichloride (B1173362) | 137.33 |
| Chlorobenzene (B131634) | 112.56 |
| Sodium Carbonate | 105.99 |
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a suspension of 3-hydroxy-2-naphthoic acid is prepared in chlorobenzene.
-
Phosphorus trichloride is added dropwise to the suspension while maintaining a controlled temperature. This reaction forms the acid chloride of 3-hydroxy-2-naphthoic acid.
-
A solution of m-nitroaniline in chlorobenzene is then added to the reaction mixture.
-
The mixture is heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent to remove unreacted starting materials and byproducts.
-
The washed product is then treated with an aqueous solution of sodium carbonate to neutralize any remaining acidic impurities.
-
The final product, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, is collected by filtration, washed with water until neutral, and dried.
Diazotization of N-(3-amino-4-methoxyphenyl)benzamide (Fast Red KD base)
This procedure outlines the conversion of the primary aromatic amine to its corresponding diazonium salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| N-(3-amino-4-methoxyphenyl)benzamide | 242.27 |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl, conc.) | 36.46 |
| Deionized Water | 18.02 |
| Ice | - |
Procedure:
-
A suspension of N-(3-amino-4-methoxyphenyl)benzamide is prepared in deionized water and concentrated hydrochloric acid in a reaction vessel.
-
The mixture is stirred vigorously and cooled to a temperature of 0-5 °C using an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The rate of addition is carefully controlled to maintain the temperature below 5 °C.
-
The reaction is continued with stirring for a specified period after the complete addition of the sodium nitrite solution.
-
The completion of the diazotization reaction is confirmed by testing for the absence of the primary aromatic amine using a suitable indicator, such as starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
-
The resulting diazonium salt solution is kept cold and should be used promptly in the subsequent coupling reaction due to its instability at higher temperatures.
Azo Coupling Reaction
The final step in the synthesis of this compound is the coupling of the diazonium salt with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Diazonium salt solution (from step 3.2) | - |
| 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | 308.29 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 |
| Deionized Water | 18.02 |
| Ice | - |
Procedure:
-
A solution of 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide is prepared in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, activating the molecule for electrophilic attack.
-
The solution of the coupling component is cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution is added slowly to the cold solution of the coupling component with vigorous stirring.
-
The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) throughout the addition of the diazonium salt. This can be achieved by the controlled addition of a sodium hydroxide solution.
-
The coupling reaction results in the precipitation of the brightly colored this compound.
-
After the addition is complete, the reaction mixture is stirred for an extended period to ensure the completion of the coupling.
-
The pigment is then isolated by filtration.
-
The filter cake is washed thoroughly with water to remove any soluble impurities and salts.
-
The final pigment is dried under controlled conditions to obtain a fine powder.
Quantitative Data
While specific yields and reactant ratios can vary depending on the industrial process and desired pigment characteristics, the following table provides a general overview based on stoichiometric calculations and typical process efficiencies.
| Stage | Reactant 1 | Reactant 2 | Key Conditions | Typical Molar Ratio (R1:R2) | Theoretical Yield (per mole of limiting reagent) |
| Diazotization | N-(3-amino-4-methoxyphenyl)benzamide | Sodium Nitrite | 0-5 °C, acidic | 1 : 1.05-1.1 | ~100% (in solution) |
| Coupling | Diazonium Salt | 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | 0-10 °C, alkaline | 1 : 1 | High |
Conclusion
The synthesis of this compound is a well-established process rooted in the principles of azo chemistry. Careful control of reaction parameters such as temperature, pH, and stoichiometry is paramount to achieving a high-quality pigment with the desired coloristic and performance properties. The detailed protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis and further research into the manufacturing of this important colorant. Further optimization of the synthesis and post-synthesis treatments can lead to pigments with improved characteristics for advanced applications.
References
In-depth Technical Guide to the Spectroscopic Data of CAS Number 6448-96-0 (Pigment Red 31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 6448-96-0. This organic azo dye is commercially known as Pigment Red 31 and has the chemical name 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthamide.[][2] Its molecular formula is C31H23N5O6, and it has a molecular weight of approximately 561.54 g/mol .[2][3] this compound is utilized in various industrial applications, including inks, paints, plastics, and textiles, due to its vibrant bluish-red hue.
This document summarizes the available spectroscopic data, including UV-Visible, and mentions the existence of Fourier-Transform Infrared (FT-IR) data. It also outlines the synthetic pathway and provides a logical workflow for the characterization of this pigment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6448-96-0 | [2] |
| C.I. Number | 12360 | [4] |
| Molecular Formula | C31H23N5O6 | [2][3] |
| Molecular Weight | 561.54 g/mol | [2][3] |
| IUPAC Name | 3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | [] |
| Appearance | Red powder | |
| Melting Point | 308-311 °C | |
| Boiling Point | 703.3 °C at 760 mmHg | |
| Solubility | Insoluble in water, soluble in some organic solvents. | [2] |
Synthesis
The synthesis of this compound involves a diazotization reaction followed by an azo coupling.[2] The general synthetic pathway is outlined below.
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Diazotization: N-(3-amino-4-methoxyphenyl)benzamide is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C). This reaction forms the corresponding diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide. This electrophilic aromatic substitution reaction yields the final product, this compound.[2]
-
Purification: The crude pigment is purified by washing with water and appropriate solvents to remove unreacted starting materials and byproducts.
A visual representation of the synthesis workflow is provided in the diagram below.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound is characterized by strong absorption in the visible region, which is responsible for its red color. The absorption maxima can vary depending on the solvent and the polymorphic form of the pigment.
Experimental Protocol:
A general procedure for obtaining the UV-Visible spectrum of an organic pigment like this compound is as follows:
-
Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., N,N-dimethylformamide - DMF) of spectroscopic grade. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a reference cuvette containing the pure solvent.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.
| Wavelength (λmax) | Solvent | Reference |
| ~530 nm | DMF | |
| ~425 nm | DMF |
The following diagram illustrates the general workflow for UV-Visible spectroscopic analysis.
Caption: UV-Visible Spectroscopy Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Infrared Spectroscopy for Cultural Heritage (IRUG) spectral database contains an entry for the FT-IR spectrum of this compound (PR31).[5][6] This suggests that FT-IR data is available for this compound, which would be crucial for identifying its functional groups.
Expected Functional Group Vibrations:
Based on the structure of this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching: (hydroxyl group)
-
N-H stretching: (amide and amine groups)
-
C=O stretching: (amide carbonyl groups)
-
N=N stretching: (azo group)
-
C-N stretching:
-
C-O stretching: (methoxy group)
-
Aromatic C-H and C=C stretching:
A detailed experimental protocol for FT-IR analysis would typically involve:
-
Sample Preparation: The solid pigment sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
The logical relationship for identifying functional groups using FT-IR is depicted below.
References
In-depth Technical Guide: Characterization of C31H23N5O6
Initial Research Findings and Report
An extensive search for a specific, well-characterized chemical compound with the molecular formula C31H23N5O6 has been conducted. The objective was to synthesize existing scientific literature into a comprehensive technical guide detailing its characterization, experimental protocols, and associated biological pathways.
Following a thorough database search, it has been determined that there is no specific, publicly documented, and well-characterized compound corresponding to the molecular formula C31H23N5O6. The search yielded general information about broad classes of molecules and various synthetic compounds, but no concrete data for a molecule with this precise composition.
Consequently, the creation of an in-depth technical guide or whitepaper as originally requested is not feasible at this time due to the absence of a known compound to analyze. Further research would be required to first synthesize and characterize a novel compound with this formula before a comprehensive guide could be developed.
A Comprehensive Technical Guide to the Solubility of Pigment Red 31 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Pigment Red 31 (C.I. 12360), a monoazo pigment. Understanding the solubility of this pigment is crucial for its application in various fields, including inks, coatings, plastics, and potentially in specialized research applications.[1][2][3] This document compiles available data on its solubility in aqueous and organic media, details experimental protocols for solubility determination, and presents this information in a clear and accessible format for technical professionals.
Core Properties of this compound
This compound is a bluish-red synthetic organic pigment.[4][5] It is known for its good lightfastness and resistance to various environmental factors.[2][5] Chemically, it is identified as N-(3-amino-4-methoxyphenyl)benzamide diazotized and coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4]
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [4] |
| C.I. Number | 12360 | [4][5][6] |
| CAS Number | 6448-96-0 | [4][5][6] |
| Molecular Formula | C31H23N5O6 | [2][4][6] |
| Molecular Weight | 561.54 g/mol | [2][4][6] |
| Appearance | Red powder | [2][5] |
| Density | ~1.37 - 1.5 g/cm³ | [2] |
Aqueous and Organic Solvent Solubility
The solubility of a pigment is a critical parameter that influences its performance, including bleeding, migration, and final application suitability. This compound is generally characterized by its low solubility in most common solvents, a desirable trait for many of its intended applications to prevent migration.[7]
Aqueous Solubility
This compound is practically insoluble in water .[4] One source quantifies this with an extremely low value of 7.22 ng/L at 25°C. This negligible solubility is a key characteristic of azo pigments, which are designed to be particulate solids that color by dispersion rather than dissolving.[7]
Solubility and Resistance in Organic Solvents
Table 2: Qualitative Solubility and Resistance of this compound in Various Media
| Solvent/Medium | Resistance Rating (1-5 Scale) | Interpretation | Reference |
| Water | 4-5 | Very Good to Excellent Resistance | [5] |
| Ethanol | 5 | Excellent Resistance | [5] |
| Butyl Acetate | 3 | Moderate Resistance | [5] |
| Benzene | 3 | Moderate Resistance | [5] |
| Ketone | 3 | Moderate Resistance | [5] |
| Acid | 4-5 | Very Good to Excellent Resistance | [5] |
| Alkali | 4-5 | Very Good to Excellent Resistance | [5] |
| Oil | 4-5 | Very Good to Excellent Resistance | [5] |
It is noted that while having "excellent resistance" to ethanol, it is also described as being "soluble in ethanol".[4][5] This apparent contradiction highlights the importance of distinguishing between qualitative resistance to bleeding in a final product and the actual, quantifiable solubility of the raw pigment powder in a pure solvent. The term "soluble" in some contexts may indicate that it can be dissolved to some extent, which may be sufficient for specific laboratory procedures like NMR spectroscopy, where solubility can be enhanced by additives.[8]
Experimental Protocol for Determining Pigment Solubility
A standardized and rigorous experimental protocol is essential for obtaining reliable and comparable solubility data. The following methodology is a comprehensive approach based on established principles for testing pigment solubility.
Principle
The quantitative determination of pigment solubility can be achieved through gravimetric or spectrophotometric methods. The core principle involves creating a saturated solution of the pigment in a specific solvent, separating the undissolved solids, and then quantifying the amount of dissolved pigment in the supernatant.
Materials and Equipment
-
This compound powder
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, xylene, dimethyl sulfoxide)
-
Analytical balance (± 0.0001 g)
-
Conical flasks or screw-cap vials
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (0.2 µm or smaller pore size)
-
Glass syringes
-
Petri dishes or weighing boats
-
Drying oven
-
UV-Vis Spectrophotometer (for spectrophotometric method)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Pigment:
-
Allow the suspension to settle.
-
To completely remove all solid particles, centrifuge the suspension at a high speed.
-
Carefully draw the clear supernatant using a syringe and pass it through a fine syringe filter (e.g., 0.2 µm) to ensure no particulate matter remains.
-
-
Quantification of Dissolved Pigment:
-
Gravimetric Method:
-
Accurately measure a specific volume of the filtered, saturated solution into a pre-weighed, dry petri dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved pigment.
-
-
Spectrophotometric Method (if applicable):
-
This method requires the pigment to have a distinct absorbance peak in the UV-Vis spectrum in the chosen solvent.
-
A calibration curve must first be prepared using solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the filtered, saturated solution (diluted if necessary) at the wavelength of maximum absorbance (λmax).
-
Use the calibration curve and the Beer-Lambert law to determine the concentration of the pigment in the solution.
-
-
-
Calculation of Solubility:
-
Gravimetric: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
-
Spectrophotometric: The concentration is determined directly from the calibration curve.
-
Conclusion
This compound exhibits very low solubility in water and varying degrees of resistance to organic solvents. While quantitative solubility data remains sparse in readily available literature, the provided experimental protocol offers a robust framework for researchers to determine these values for their specific applications. A thorough understanding and in-house determination of the solubility of this compound in relevant solvent systems are critical for optimizing formulations, ensuring product stability, and meeting performance requirements in research, development, and industrial settings.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. This compound [dyestuffintermediates.com]
- 5. union-pigment.com [union-pigment.com]
- 6. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 7. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 8. A method for increasing the solubility of industrial azo pigments for 13 C and 1 H NMR spectra and the assignments of their 13 C and 1 H NMR peaks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Pigment Red 31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Pigment Red 31 (C.I. 12360). This compound is a monoazo pigment widely utilized in the coloring of plastics, inks, and coatings. A thorough understanding of its thermal behavior is critical for its application in high-temperature processing and for assessing its long-term stability and potential for degradation product formation.
Thermal Stability Analysis
The thermal stability of this compound is a key parameter influencing its processing and end-use applications. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Thermal Analysis Data
While specific experimental thermograms for this compound are not widely published, its thermal stability has been reported in technical data sheets, with heat resistance values cited at approximately 160°C and for short durations up to 280°C.[1][2] The following table summarizes the expected quantitative data from TGA and DSC analyses based on these reported values and the typical behavior of similar monoazo pigments.
| Parameter | Value | Method | Notes |
| Thermogravimetric Analysis (TGA) | |||
| Onset of Decomposition (Tonset) | ~ 250 - 280 °C | TGA | The temperature at which significant weight loss begins. |
| Temperature at 5% Weight Loss (Td5%) | ~ 280 - 300 °C | TGA | A common metric for initial thermal degradation. |
| Temperature at Maximum Rate of Decomposition | ~ 300 - 350 °C | DTG (Derivative Thermogravimetry) | Indicates the point of most rapid weight loss. |
| Residual Mass @ 600°C | Variable | TGA | Dependent on the final stable degradation products. |
| Differential Scanning Calorimetry (DSC) | |||
| Exothermic Decomposition Peak | ~ 290 - 340 °C | DSC | Indicates the thermal energy released during decomposition.[3] |
Experimental Protocols
A standardized approach is crucial for obtaining reproducible thermal analysis data.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A controlled heating rate of 10 °C/min is standard.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset of decomposition and the temperatures at various percentages of weight loss from the resulting TGA curve.
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.
-
Heating Rate: A controlled heating rate of 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature beyond the decomposition event observed in TGA (e.g., 400 °C).
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Identify and quantify any endothermic (melting) or exothermic (decomposition) events.
Caption: Workflow for TGA and DSC analysis of this compound.
Degradation Profile
The degradation of this compound under thermal stress involves the cleavage of its chemical bonds, leading to the formation of smaller, more volatile molecules. The identification of these degradation products is crucial for understanding the degradation mechanism and for assessing any potential toxicological concerns.
Predicted Degradation Pathway
This compound is synthesized via the diazotization of N-(3-amino-4-methoxyphenyl)benzamide and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4] The primary point of thermal instability in azo pigments is the azo bond (-N=N-). Cleavage of this bond is the principal degradation pathway, leading to the formation of aromatic amines. Further fragmentation of the molecule can occur at higher temperatures.
Caption: Proposed thermal degradation pathway for this compound.
Predicted Thermal Decomposition Products
Based on the chemical structure of this compound and the proposed degradation pathway, the following table lists the likely thermal decomposition products that could be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Moiety |
| N-(3-amino-4-methoxyphenyl)benzamide | C14H14N2O2 | 242.27 | Diazo component |
| 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | C17H12N2O4 | 320.29 | Coupling component |
| 3-Aminobenzamide | C7H8N2O | 136.15 | Fragmentation product |
| Aniline | C6H7N | 93.13 | Fragmentation product |
| 3-Nitroaniline | C6H6N2O2 | 138.12 | Fragmentation product |
| Naphthalenic compounds | Variable | Variable | Fragmentation of the naphthol ring |
Experimental Protocol for Pyrolysis-GC/MS
-
Instrument Setup: A pyrolysis unit is directly coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).
-
Sample Preparation: A small amount of the pigment (microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A temperature sufficient to induce fragmentation, typically in the range of 500-700°C.
-
Atmosphere: Helium (inert).
-
-
GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Temperature Program: A temperature gradient is applied to the GC oven to elute the separated compounds over time.
-
-
MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.
Summary and Conclusions
This compound exhibits moderate thermal stability, with decomposition initiating at temperatures around 250-280°C. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic amines derived from its constituent diazo and coupling components. Further fragmentation at higher temperatures can produce a range of smaller aromatic compounds. For applications involving high processing temperatures, consideration of this degradation profile is essential to ensure the final product's color stability and to assess any potential safety or regulatory implications of the degradation products. The use of standardized thermal analysis techniques such as TGA, DSC, and Py-GC/MS is critical for a comprehensive evaluation of the thermal properties of this compound.
References
- 1. advaityadyechem.co.in [advaityadyechem.co.in]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [dyestuffintermediates.com]
Toxicological studies and safety data for Pigment Red 31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data and safety information for Pigment Red 31 (C.I. 12360). Due to the limited publicly available quantitative toxicological data for this compound, this guide also includes data on structurally analogous Naphthol AS azo pigments to provide a comparative toxicological context. This information is intended to support researchers, scientists, and professionals in drug development in their evaluation of this pigment.
Chemical and Physical Properties
This compound is a monoazo pigment belonging to the Naphthol AS pigment class. It is characterized by its bluish-red hue and is valued for its good lightfastness and resistance properties.
| Property | Value |
| CI Name | This compound |
| CI Number | 12360 |
| CAS Number | 6448-96-0 |
| Molecular Formula | C31H23N5O6 |
| Molecular Weight | 561.55 g/mol |
| Physical State | Solid, powder |
Toxicological Data Summary
The available toxicological data for this compound and its analogues are summarized below. A significant portion of the data for this compound is qualitative, often stating "no data available" in safety data sheets.
Acute Toxicity
The acute toxicity of this compound appears to be low based on oral administration studies in rats. Data for other routes of exposure are largely unavailable.
| Endpoint | This compound | Analogous Naphthol AS Pigments |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw (Rat) | Pigment Red 7: > 5000 mg/kg bw/day (Rat)[1] Pigment Red 11: > 5000 mg/kg bw (Rat, single oral gavage)[1] |
| Acute Dermal Toxicity (LD50) | No data available | Pigment Red 112: > 5000 mg/kg bw (Rat, single 24-hour occluded dose)[1] |
| Acute Inhalation Toxicity | No data available | No data available |
Irritation and Sensitization
| Endpoint | This compound | Analogous Naphthol AS Pigments |
| Skin Irritation | No quantitative data available. Generally considered at most slightly irritating. | Pigment Red 7 and other Naphthol AS pigments: Expected to be at most slightly irritating to the skin[1]. |
| Eye Irritation | No quantitative data available. | No quantitative data available. |
| Skin Sensitization | No quantitative data available. | No data available. |
Repeated Dose Toxicity
No specific repeated-dose toxicity studies were identified for this compound. However, studies on analogous pigments suggest a low potential for systemic toxicity upon repeated exposure.
| Endpoint | This compound | Analogous Naphthol AS Pigments |
| Sub-acute/Sub-chronic Oral Toxicity | No data available | Pigment Red 22: No signs of toxicity observed in a 37-day (males) and ~40-day (females) gavage study in rats at doses up to 1000 mg/kg bw/day[1]. |
Genotoxicity and Carcinogenicity
The genotoxicity and carcinogenicity potential of azo pigments is a key area of toxicological interest due to the potential for metabolic cleavage into potentially harmful aromatic amines. The available data for this compound and its analogues are largely negative in this regard.
| Endpoint | This compound | Analogous Naphthol AS Pigments |
| Genotoxicity (Ames Test) | No data available | Pigment Red 22 & 23: Positive results, potentially due to the release of aromatic amines[1]. Pigment Red 112, 170 & 268: Negative results in several in vitro genotoxicity studies[1]. |
| Carcinogenicity | Not classified as a carcinogen by IARC, OSHA, or NTP. | Pigment Red 23: Equivocal evidence for renal tumors in rats at high doses (2500 mg/kg bw/day) in a two-year feeding study[1]. |
Experimental Protocols
The following sections detail the standard methodologies for key toxicological experiments relevant to the assessment of pigments like this compound.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Test System: Typically, young adult female rats are used.
-
Procedure: A single dose of the test substance is administered by gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality.
Dermal Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test System: Albino rabbits are the preferred species.
-
Procedure: A single dose of the test substance is applied to a small area of shaved skin under a semi-occlusive patch for a defined period (typically 4 hours).
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores and the reversibility of the effects.
Eye Irritation/Corrosion - OECD 405
This test assesses the potential of a substance to cause eye irritation or corrosion.
-
Test System: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours).
-
Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro test is used to detect gene mutations induced by a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Observations: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Potential Toxicological Pathways
A primary toxicological concern for azo pigments is their potential metabolic reduction to aromatic amines, some of which are known or suspected carcinogens. This process is primarily mediated by azoreductases present in the gut microbiota and the liver.
Conclusion
Based on the available data, this compound exhibits low acute oral toxicity. Information on other toxicological endpoints is limited, but data from analogous Naphthol AS pigments suggest a low potential for dermal toxicity, skin and eye irritation, and systemic toxicity following repeated exposure. The genotoxic and carcinogenic potential of azo pigments is a recognized concern, primarily related to the metabolic release of aromatic amines. While some related pigments have shown positive results in genotoxicity assays, others have tested negative. This compound itself is not classified as a carcinogen.
For a comprehensive risk assessment, further studies on this compound, particularly for endpoints such as skin sensitization, genotoxicity, and chronic toxicity, would be beneficial. In the absence of such data, a cautious approach and reliance on information from structurally similar pigments are warranted.
References
An In-depth Technical Guide to the Photophysical Properties of Pigment Red 31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Pigment Red 31 (C.I. 12360), a synthetic monoazo pigment. While specific quantitative data on all its photophysical parameters are not extensively available in published literature, this document summarizes the known characteristics and provides detailed experimental protocols for their determination.
Chemical and Physical Properties
This compound, with the chemical formula C₃₁H₂₃N₅O₆ and a molecular weight of 561.54 g/mol , is characterized as a bluish-red or purple-red powder.[1] It is insoluble in water but finds solubility in organic solvents like ethanol (B145695).[1] This pigment is known for its good lightfastness and heat resistance.[1]
Table 1: General Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 12360 |
| CAS Number | 6448-96-0 |
| Molecular Formula | C₃₁H₂₃N₅O₆ |
| Molecular Weight | 561.54 g/mol |
| Appearance | Bluish-red/Purple-red powder |
| Solubility | Insoluble in water, soluble in ethanol |
Photophysical Properties
The photophysical behavior of this compound is influenced by its molecular structure, particularly the presence of the azo chromophore, and its physical state (amorphous or crystalline).
2.1. Absorption Spectroscopy
Studies have shown that this compound exists in different polymorphic forms, which affects its spectroscopic properties. In a solution of dimethylformamide (DMF), the pigment primarily exists in a monomeric hydrazone tautomeric form. This form exhibits two main electronic transitions.
Table 2: Absorption Maxima of this compound in DMF
| Wavelength (λmax) | Reference |
| ~530 nm | |
| ~425 nm |
The electronic absorption spectra of solid-state this compound show distinct differences among its amorphous and crystalline polymorphs, with crystalline forms indicating an aggregated hydrazone structure.
2.2. Emission Spectroscopy
Experimental Protocols
The following protocols outline the methodologies for the comprehensive characterization of the photophysical properties of this compound.
3.1. UV-Visible Absorption Spectroscopy
This protocol details the measurement of the absorption spectrum of this compound to determine its absorption maxima (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMF) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.
-
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the this compound solution.
-
Record the absorption spectrum over a wavelength range of at least 300 nm to 700 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
3.2. Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra of this compound.
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Measurement:
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Excite the sample at one of the absorption maxima (λmax) determined from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).
-
3.3. Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard.[2][3][4]
-
Instrumentation: A spectrofluorometer.
-
Materials:
-
This compound solution of known absorbance (below 0.1).
-
A solution of a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95). The absorbance of the standard solution should also be below 0.1 and ideally matched to the sample's absorbance.
-
-
Procedure:
-
Record the absorption spectra of both the this compound solution and the standard solution.
-
Record the fluorescence emission spectrum of the this compound solution upon excitation at a specific wavelength.
-
Under identical instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum of the standard solution.
-
Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_std).
-
Calculate the quantum yield of this compound (Φf_sample) using the following equation:
Φf_sample = Φf_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
Abs_std and Abs_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.
-
n_std and n_sample are the refractive indices of the solvents used for the standard and the sample, respectively.
-
-
3.4. Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).[5][6][7][8]
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound as for fluorescence spectroscopy.
-
Procedure:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay curve.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For complex systems, a multi-exponential decay model may be required.
-
Visualizations
4.1. Experimental Workflow for Photophysical Characterization
4.2. Jablonski Diagram for this compound
Applications in Research and Drug Development
While primarily used as a commercial colorant, the fluorescent properties of this compound could potentially be exploited in specific research contexts. For instance, its insoluble nature could make it a candidate for creating fluorescent polymer nanoparticles for imaging or tracking applications. In drug development, understanding the photophysical properties of any compound is crucial if it is to be used in photodynamic therapy or as a fluorescent tag for bio-imaging, although the direct application of this compound in this field is not established. The protocols provided here offer a framework for the necessary characterization should such applications be considered.
References
A Historical and Technical Guide to Naphthol AS Pigments in Research
For Researchers, Scientists, and Drug Development Professionals
Naphthol AS pigments, a class of azo dyes, have historically played a pivotal role in the advancement of biological research, particularly in the field of enzyme histochemistry. Their ability to form insoluble, brightly colored precipitates at the site of enzymatic activity provided an invaluable tool for the in situ localization of various enzymes within tissues and cells. This technical guide delves into the historical applications of Naphthol AS pigments, providing quantitative data, detailed experimental protocols from the era, and visualizations of the underlying principles and workflows.
Core Principles: The Azo-Coupling Reaction
The utility of Naphthol AS pigments in research is centered around the azo-coupling reaction. In this histochemical method, a Naphthol AS derivative, typically a phosphate (B84403) or ester, serves as a substrate for a specific enzyme. The enzyme hydrolyzes the substrate, releasing a reactive naphthol compound. This intermediate product then immediately couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye. This localized precipitation allows for the precise microscopic visualization of enzyme activity.[1][2]
Below is a diagram illustrating the general principle of the azo-coupling reaction for the detection of phosphatase activity.
References
Unveiling the History and Synthesis of C.I. 12360: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
C.I. 12360, known commercially as Pigment Red 112, is a monoazo pigment that has carved a significant niche in various industrial applications due to its vibrant red hue and robust performance characteristics. This technical guide delves into the discovery and historical development of this important colorant, providing a comprehensive overview of its chemical nature, synthesis, and key milestones.
Chemical Identity and Properties
C.I. 12360 is chemically identified as 2-[(2,4,5-trichlorophenyl)azo]-N-(o-tolyl)-3-hydroxy-2-naphthamide. As a member of the Naphthol AS pigment family, it exhibits excellent lightfastness and resistance to heat, making it a preferred choice for demanding applications.
| Property | Value |
| C.I. Name | Pigment Red 112 |
| C.I. Number | 12360 |
| Chemical Formula | C₂₄H₁₆Cl₃N₃O₂ |
| CAS Number | 6535-46-2 |
| Molecular Weight | 484.77 g/mol |
| Color | Bright, neutral red |
| Pigment Class | Monoazo (Naphthol AS) |
Discovery and Historical Development
The journey of C.I. 12360 is intrinsically linked to the broader history of Naphthol AS pigments, which revolutionized the dye and pigment industry in the early 20th century.
The Genesis of Naphthol AS Pigments: The foundation for this class of pigments was laid in 1892 with the synthesis of 2-Hydroxy-3-naphthoic acid.[1] A pivotal moment arrived in 1911 when German chemists L.A. Laska, Arthur Zitscher, and Adolf Winther, working at Naphtol-Chemie Offenbach, successfully coupled this acid with diazonium salts, leading to the creation of the first Naphthol AS pigments.[1] These novel colorants offered superior fastness properties on cotton compared to existing dyes.[1]
Synthesis of C.I. 12360: A Detailed Experimental Protocol
The synthesis of C.I. 12360 is a two-step process involving diazotization followed by an azo coupling reaction.
Step 1: Diazotization of 2,4,5-Trichloroaniline (B140166)
Objective: To convert the primary aromatic amine, 2,4,5-trichloroaniline, into a diazonium salt.
Methodology:
-
A suspension of 2,4,5-trichloroaniline is prepared in an acidic medium, typically aqueous hydrochloric acid.
-
The suspension is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
-
A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled suspension with constant stirring.
-
The reaction is monitored to ensure complete conversion of the amine to the diazonium salt. The resulting solution of 2,4,5-trichlorobenzenediazonium chloride is kept cold for the subsequent coupling reaction.
Step 2: Azo Coupling with Naphthol AS-D
Objective: To couple the diazonium salt with the coupling component, 3-hydroxy-N-(o-tolyl)-2-naphthamide (Naphthol AS-D), to form the final pigment.
Methodology:
-
Naphthol AS-D is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the soluble sodium salt.
-
This alkaline solution of the coupling component is also cooled to a low temperature (0-10 °C).
-
The cold diazonium salt solution from Step 1 is slowly added to the cold solution of the coupling component with vigorous agitation.
-
The coupling reaction occurs almost instantaneously, resulting in the precipitation of the insoluble C.I. 12360 pigment.
-
The pH of the reaction mixture is carefully controlled during the coupling process to optimize the yield and quality of the pigment.
-
The precipitated pigment is then filtered, washed thoroughly with water to remove any unreacted starting materials and by-products, and finally dried.
Experimental and Logical Diagrams
To visually represent the synthesis and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
C.I. 12360, or Pigment Red 112, stands as a testament to the enduring legacy of Naphthol AS chemistry. Its discovery and development, rooted in the foundational work of early 20th-century chemists, have provided a versatile and high-performance red pigment that continues to be indispensable in a multitude of industrial applications. Understanding its historical context, chemical properties, and synthesis is crucial for researchers and professionals seeking to innovate and optimize its use in modern technologies.
References
An In-depth Technical Guide to the Core Principles of Azo Pigment Chemistry
For Researchers, Scientists, and Drug Development Professionals
Azo pigments represent the largest and most diverse class of synthetic organic colorants, accounting for a significant portion of the global organic pigment market.[1][2][3] Their widespread use in industries ranging from coatings and plastics to printing inks and textiles is a testament to their vibrant colors, high tinctorial strength, and cost-effectiveness.[2][3][4][5] This technical guide delves into the fundamental chemical principles governing the synthesis, structure, and properties of azo pigments, providing a comprehensive resource for professionals in research and development.
Core Chemical Structure and Chromophore
The defining feature of all azo colorants is the presence of one or more azo groups (-N=N-) in their molecular structure.[1][6][7] This group acts as the primary chromophore, the part of the molecule responsible for absorbing light in the visible spectrum and thus producing color.[8][9] The azo group links two sp² hybridized carbon atoms, which are typically part of aromatic ring systems such as benzene (B151609) or naphthalene (B1677914) derivatives.[6] The extended conjugation of the π-electron system across the aromatic rings and the azo bridge is fundamental to the color characteristics of these pigments.[7][10] Variations in the aromatic rings and the substituents they carry allow for the synthesis of a wide spectrum of colors, predominantly in the yellow, orange, and red range.[3][7][8]
Synthesis of Azo Pigments: A Two-Step Process
The industrial synthesis of azo pigments is almost exclusively a two-stage process: diazotization followed by azo coupling .[6][11] This versatile and robust methodology allows for the creation of a vast array of pigment structures.
Diazotization
In the first step, a primary aromatic amine, referred to as the diazo component, is converted into a highly reactive diazonium salt.[6][11] This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[6][11][12]
The general reaction can be represented as: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O Where 'Ar' represents an aromatic group and 'X' is the anionic counter-ion from the acid.
Azo Coupling
The second stage involves the reaction of the diazonium salt with a coupling component.[6][11] This is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile.[13][14] The coupling component is an electron-rich species, typically a phenol, naphthol, aromatic amine, or a compound with an active methylene (B1212753) group (e.g., acetoacetanilide).[2][6] The pH of the reaction medium is a critical parameter in this step; coupling to phenols is carried out under mildly alkaline conditions, while coupling to aromatic amines occurs in weakly acidic solutions.[6][13]
The general reaction is: [Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX Where 'Ar'-H' is the coupling component.
A logical workflow for the synthesis of azo pigments is illustrated in the following diagram:
Caption: A generalized workflow for the synthesis of azo pigments, highlighting the two key stages: diazotization and azo coupling.
Classification of Azo Pigments
Azo pigments are classified based on the number of azo groups in the molecule and their chemical constitution.[8][15]
-
Monoazo Pigments: These pigments contain a single azo group and are known for their bright yellow, orange, and red colors.[2][3] They generally have simpler structures and lower molecular weights.[2]
-
Disazo Pigments: Containing two azo groups, these pigments often exhibit higher color saturation.[3]
-
Condensed Azo Pigments: These are high-performance pigments synthesized by chemically linking two monoazo units, which significantly improves their heat and chemical resistance.[2][3][16]
-
Azo Lake Pigments: These are formed by precipitating a water-soluble azo dye containing acidic groups (like sulfonic or carboxylic acid) with a metal salt (e.g., calcium, barium, or strontium).[2][4][8][16] This "laking" process renders the dye insoluble, forming a pigment.[4]
The classification can be visualized as follows:
Caption: Hierarchical classification of azo pigments based on their chemical structure.
Tautomerism in Azo Pigments
A significant aspect of azo pigment chemistry is the phenomenon of tautomerism, particularly in pigments derived from β-naphthol and other hydroxy-containing coupling components.[4][17][18] These pigments can exist in two interconvertible forms: the azo (enol) form and the hydrazone (keto) form.[1][4][18] In the solid state, the hydrazone form is often more stable.[4][19] This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings.[17][19][20][21] The specific tautomeric form present can have a profound effect on the pigment's color and stability.[17][21]
Caption: The equilibrium between the azo and hydrazone tautomeric forms in certain azo pigments.
Key Properties and Quantitative Data
The performance of an azo pigment is determined by a range of properties, including its color strength, lightfastness, heat stability, and resistance to solvents and chemicals.[1][8] These properties are intrinsically linked to the pigment's chemical structure. For instance, increasing the molecular size, as in condensed azo pigments, generally enhances lightfastness and reduces solubility.[22]
The following table summarizes key performance data for representative azo pigments:
| Pigment Class | C.I. Name | Color | Lightfastness (BWS) | Heat Stability (°C) | Solvent Resistance |
| Monoazo | Pigment Yellow 1 | Greenish Yellow | 4-5 | ~180 | Fair |
| Monoazo | Pigment Red 3 | Red | 5 | ~160 | Poor |
| Disazo | Pigment Yellow 12 | Yellow | 4 | ~200 | Good |
| Condensed Azo | Pigment Yellow 93 | Yellow | 7-8 | ~300 | Excellent |
| Condensed Azo | Pigment Red 144 | Red | 7 | ~300 | Excellent |
| Azo Lake | Pigment Red 57:1 | Bluish Red | 4-5 | ~220 | Good |
Lightfastness is rated on the Blue Wool Scale (BWS), from 1 (poor) to 8 (excellent).
Experimental Protocols
General Protocol for the Synthesis of a Monoazo Pigment (e.g., a Naphthol Red)
This protocol outlines the general steps for synthesizing a simple monoazo pigment. Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[23]
Materials:
-
Primary aromatic amine (e.g., 2-nitro-p-toluidine)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling component (e.g., 2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Deionized water
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis of a monoazo pigment.
Detailed Methodology:
-
Diazotization:
-
Suspend the primary aromatic amine in water and add concentrated hydrochloric acid.
-
Cool the resulting slurry to 0-5 °C in an ice-water bath.[24]
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.[11]
-
Stir the mixture for 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve the 2-naphthol (B1666908) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold naphthol solution with vigorous stirring.[24] A colored precipitate will form immediately.
-
Continue stirring for 1-2 hours in the ice bath to complete the reaction.
-
-
Isolation and Purification:
-
Filter the precipitated pigment using vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any unreacted starting materials and salts.
-
Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C).
-
Characterization Techniques
The synthesized azo pigments can be characterized using a variety of analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, including the N=N stretching vibration.[25]
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum (λmax) and confirm the color properties of the pigment.[26][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and investigate tautomeric equilibria.[17][21][26]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized pigment.[27]
Conclusion
The chemistry of azo pigments is a mature yet continually evolving field. A thorough understanding of the fundamental principles of their synthesis, the nuances of their chemical structures, and the factors influencing their key properties is essential for the rational design of new colorants with enhanced performance characteristics. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with or developing these important materials.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is Azo Pigment | Fineland Chem [finelandchem.com]
- 3. Top AZO Organic Pigments for Industrial Applications | Types, Uses & Benefits - OOPS COLOR [oopscolor.com]
- 4. benchchem.com [benchchem.com]
- 5. crownpigment.com [crownpigment.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Azo dye - Wikipedia [en.wikipedia.org]
- 8. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 9. Dye - Wikipedia [en.wikipedia.org]
- 10. jchemrev.com [jchemrev.com]
- 11. fsw.cc [fsw.cc]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Azo Coupling [organic-chemistry.org]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are azo pigments? What are the commonly used azo pigments? [ranbar.cn]
- 17. mdpi.com [mdpi.com]
- 18. Tautomerism of azo dyes in the solid state [uochb.cz]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. folia.unifr.ch [folia.unifr.ch]
- 22. Azo dyes and pigments - CAMEO [cameo.mfa.org]
- 23. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 24. cuhk.edu.hk [cuhk.edu.hk]
- 25. researchgate.net [researchgate.net]
- 26. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 27. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes | MDPI [mdpi.com]
An In-depth Technical Guide to the Health and Safety Considerations for Handling Pigment Red 31 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of Pigment Red 31 powder. It is intended to equip laboratory and research personnel with the knowledge to mitigate risks and ensure a safe working environment.
Chemical and Physical Properties
This compound, also known by its Colour Index name C.I. 12360, is a bluish-red naphthol pigment.[1] It is recognized for its excellent resistance to light and migration, as well as high fastness to solvents.[1]
| Property | Value |
| Chemical Formula | C31H23N5O6[2] |
| Molecular Weight | 561.54 g/mol [3] |
| CAS Number | 6448-96-0[2][3] |
| EINECS Number | 229-246-9[1][2] |
| Appearance | Red powder[1][4] |
| Odor | Odorless[4] |
Hazard Identification and Classification
The hazard classification for this compound can vary. While some safety data sheets (SDS) state that it is not classified as a hazardous substance, others indicate potential health effects.[3][4] It is crucial to handle this substance with care, assuming a degree of hazard.
Potential Health Effects:
-
Eye Contact: May cause irritation and inflammation.[4]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation, particularly in sensitive individuals.[4]
-
Inhalation: Inhalation of dust may irritate the respiratory tract.[4]
-
Ingestion: Considered harmful if swallowed and may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[4]
-
Chronic Effects: Some sources suggest possible risks of irreversible effects, though specific data for this compound is limited.[4] Related azo pigments have been associated with genotoxicity and carcinogenicity, but data for this specific substance is insufficient.[5]
Toxicological Data
Quantitative toxicological data for this compound is limited. The available data primarily pertains to its ecotoxicity. For a related substance, Pigment Red 63:1, an oral LD50 in rats has been established.
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | ≥ 5000 mg/kg (for Pigment Red 63:1) | [6] |
| Toxicity to Fish (LC50) | Fish | - | > 100 mg/L (96 h) | [3] |
| Toxicity to Daphnia (EC50) | Daphnia magna | - | > 100 mg/L (48 h) | [3] |
| Toxicity to Algae (EC50) | Algae | - | > 97 mg/L (72 h) | [3] |
Experimental Protocols
Caption: General workflow for assessing pigment powder toxicity.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when handling this compound powder to minimize exposure and prevent accidents.
Engineering Controls:
-
Use a chemical fume hood or other local exhaust ventilation to control airborne dust levels.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).[3][4][6]
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, use an approved respirator.[3][4]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[3]
-
Minimize dust generation and accumulation.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the powder is handled.[7]
Storage:
-
Store in tightly closed containers in a cool, dry, and well-ventilated place.[3][4]
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[4]
Caption: Hierarchy of controls for safe handling.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]
Accidental Release and Disposal
Spill Cleanup:
-
Avoid generating dust.[4]
-
Use appropriate personal protective equipment.[4]
-
Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[6]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains or sewer systems.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Hazards from Combustion: May produce irritating and toxic fumes and gases upon combustion.[4]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]
-
Dust Explosion: As with many organic powders, there is a risk of dust explosion.[6]
Regulatory Information
The use of this compound in cosmetics is restricted in some regions. For example, the European Union lists it as CI 15800 and does not permit its use in products intended for the eye area or on mucous membranes.[8] The U.S. Food and Drug Administration (FDA) has also reviewed its safety for use in externally applied drugs and cosmetics, with similar restrictions.[8]
Signaling Pathways and Mechanism of Toxicity
Currently, there is no specific information available in the reviewed literature regarding the signaling pathways or detailed molecular mechanisms through which this compound might exert toxic effects. Further research is required to elucidate these aspects.
References
The Environmental Fate and Impact of Azo Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, extensively used across the textile, pharmaceutical, food, and cosmetic industries. Their widespread application, coupled with inefficient processing, leads to significant environmental contamination. Annually, it is estimated that 7 x 107 tons of synthetic dyes are produced worldwide, with the textile industry alone accounting for over 10,000 tons.[1] Inefficient dyeing procedures result in 15-50% of these dyes being discharged into wastewater, posing a considerable threat to ecosystems and human health.[1] This technical guide provides an in-depth analysis of the environmental fate of azo dyes, their degradation pathways, and their toxicological impact on various organisms. It details the experimental protocols for assessing their biodegradability and toxicity and outlines the key molecular signaling pathways affected by these compounds and their degradation products.
Introduction: The Azo Dye Problem
Azo dyes are characterized by the presence of one or more azo bonds (–N=N–) linking aromatic rings. This chromophoric group is responsible for their vibrant colors and stability. However, this stability also contributes to their persistence in the environment. The discharge of azo dye-laden effluents into water bodies has several detrimental effects:
-
Reduced Light Penetration: The intense color of the dyes in water bodies significantly reduces light penetration, inhibiting the photosynthetic activity of aquatic flora and disrupting the entire aquatic food web.[2]
-
Oxygen Depletion: The degradation of azo dyes and other organic matter in the effluent can lead to a decrease in dissolved oxygen, creating hypoxic conditions that are harmful to aquatic life.[2]
-
Toxicity: Many azo dyes and their breakdown products, particularly aromatic amines, are toxic, mutagenic, and carcinogenic.[3][4][5]
The primary concern with azo dyes is their reductive cleavage under anaerobic conditions, which breaks the azo bond to form aromatic amines.[4][6] While the parent azo dyes may not always be highly toxic, many of their corresponding aromatic amines are known carcinogens.[4][5][7]
Environmental Fate and Degradation Pathways
The environmental persistence of azo dyes is a significant concern. They are generally resistant to aerobic biodegradation.[8] The complete mineralization of azo dyes typically requires a two-step process involving both anaerobic and aerobic conditions.[6][9][10]
Anaerobic Degradation: Azo Bond Cleavage
The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This process is primarily carried out by a variety of microorganisms under anaerobic or anoxic conditions.[6][9] The key enzymes involved are azoreductases, which catalyze the transfer of electrons from electron donors (like NADH or NADPH) to the azo bond, leading to its cleavage.[6] This results in the formation of colorless, but often more toxic, aromatic amines.
The general reaction can be summarized as:
R₁–N=N–R₂ + 4[H] → R₁–NH₂ + R₂–NH₂ (Azo Dye) + (Reducing Equivalents) → (Aromatic Amine 1) + (Aromatic Amine 2)
Aerobic Degradation: Mineralization of Aromatic Amines
The aromatic amines produced during anaerobic degradation are often resistant to further breakdown under anaerobic conditions.[9] However, many of these amines can be mineralized by a diverse range of aerobic microorganisms.[6] These microorganisms utilize the aromatic amines as a source of carbon and energy, ultimately converting them into less harmful inorganic compounds like CO₂, H₂O, and NH₃. This aerobic phase is crucial for the complete detoxification of azo dye-contaminated wastewater.
The following diagram illustrates the general workflow for the complete biodegradation of azo dyes:
Quantitative Degradation Data
The rate of azo dye degradation is influenced by several factors, including the specific dye structure, microbial consortium, temperature, pH, and the presence of co-substrates. The degradation kinetics often follow pseudo-first-order or zero-order models. The following tables summarize some reported degradation rates and half-lives for selected azo dyes.
Table 1: Anaerobic Degradation Kinetics of Selected Azo Dyes
| Azo Dye | Microorganism/System | Initial Concentration (mg/L) | Rate Constant (k) | Half-life (t½) | Reference |
| Reactive Red 141 | Partially granulated anaerobic mixed culture | 20 - 60 | 0.009 - 0.038 h⁻¹ (First-order) | - | |
| Reactive Red 120 | Anaerobic granular sludge | 0.6 mM | - | - | [1] |
| Reactive Black 5 | Mixed microbial culture | 500 - 2000 | - | - | [11] |
| Mordant Orange 1 | Integrated anaerobic/aerobic conditions | - | Decreasing rates with increasing oxygen | - | [12] |
Table 2: Aerobic Degradation Kinetics of Selected Azo Dyes
| Azo Dye | Microorganism/System | Initial Concentration (mg/L) | Rate Constant (k) | Half-life (t½) | Reference |
| Reactive Orange 16 | Bacillus cereus strain ROC | 50 - 250 | Followed zero-order kinetics | - | [6] |
| Reactive Black 5 | Bacillus cereus strain ROC | 50 - 250 | Followed zero-order kinetics | - | [6] |
| Acid Black-24 | Bacillus halodurans | 1000 | - | - | [10] |
| Remazol Orange | Pseudomonas aeruginosa | - | - | - | [13] |
Toxicological Impact of Azo Dyes and Their Metabolites
The toxicological effects of azo dyes are a major concern for both environmental and human health. The toxicity can be acute or chronic and is dependent on the dye's chemical structure, concentration, and the organism exposed.
Aquatic Toxicity
Azo dyes can have a significant impact on aquatic ecosystems. The acute toxicity is often evaluated by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specific period.
Table 3: Acute Toxicity (LC50) of Selected Azo Dyes on Aquatic Organisms
| Azo Dye | Test Organism | Exposure Time (h) | LC50 (mg/L) | Reference |
| Mordant Black 11 | Fish | - | < 100 | [6] |
| Reactive Red 120 | Artemia salina | 48 | 81.89 | [14] |
| Congo Red | Moina macrocopa | 96 | 0.16 | [15] |
| Ponceau Red | Moina macrocopa | 96 | 59.0 | [15] |
| Pigment Yellow | Moina macrocopa | 96 | 9.50 | [15] |
Genotoxicity and Carcinogenicity
The primary toxicological concern associated with azo dyes is the carcinogenicity of the aromatic amines formed upon reductive cleavage of the azo bond.[4][5] These aromatic amines can be metabolically activated in organisms, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[4][8][16] These adducts can lead to mutations and, ultimately, cancer.
The genotoxicity of aromatic amines is a multi-step process involving metabolic activation, primarily by cytochrome P450 enzymes, to form N-hydroxyarylamines.[16] These intermediates can be further activated by O-acetylation or sulfation to form reactive esters, which then generate highly reactive arylnitrenium ions. These electrophilic ions can attack nucleophilic sites on DNA bases, particularly guanine, leading to the formation of DNA adducts.[16] If not repaired, these adducts can cause mutations during DNA replication, initiating the process of carcinogenesis.
Oxidative Stress
Exposure to some azo dyes and their metabolites can induce oxidative stress in cells.[2] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage to cellular components such as lipids, proteins, and DNA.
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[11] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[11] Upon exposure to oxidative stress, Keap1 is modified, leading to the release and stabilization of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[3][11] This results in an increased production of protective enzymes that combat oxidative stress.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of the environmental fate and impact of azo dyes.
Ready Biodegradability Test (Based on OECD 301)
The OECD 301 guideline describes several methods to assess the ready biodegradability of chemicals. The principle is to expose the test substance to a small number of microorganisms in a mineral medium and follow its degradation over 28 days.
-
Objective: To determine if a chemical substance is readily biodegradable under aerobic conditions.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ production, or oxygen consumption.
-
Apparatus:
-
Incubator maintained at a constant temperature (e.g., 22 ± 2 °C).
-
Flasks or bottles for the test medium.
-
Shaker or magnetic stirrer.
-
Apparatus for measuring DOC, CO₂, or oxygen consumption.
-
-
Procedure:
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential mineral salts.
-
Inoculum Preparation: Use activated sludge from a domestic wastewater treatment plant as the inoculum. The sludge is washed and resuspended in the mineral medium.
-
Test Setup:
-
Test Vessels: Add the test substance to the mineral medium to achieve the desired concentration (typically 2-10 mg/L of organic carbon).
-
Inoculum Control: Contains only the inoculum and mineral medium to measure the background biological activity.
-
Reference Control: Contains a readily biodegradable reference compound (e.g., sodium benzoate) to check the viability of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference compound to assess any inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: Incubate the vessels for 28 days in the dark or diffuse light with continuous aeration or shaking.
-
Sampling and Analysis: At regular intervals, take samples and analyze for the chosen parameter (DOC, CO₂, or O₂).
-
-
Data Interpretation: A substance is considered readily biodegradable if it reaches a pass level of 70% DOC removal or 60% of the theoretical CO₂ production or oxygen demand within a 10-day window during the 28-day test period.
Fish Acute Toxicity Test (Based on OECD 203)
The OECD 203 guideline is a static or semi-static test to determine the acute lethal toxicity of a substance to fish.
-
Objective: To determine the median lethal concentration (LC50) of a substance for fish over a 96-hour exposure period.
-
Principle: Fish are exposed to the test substance in a series of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[3][8]
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Fathead minnow (Pimephales promelas).
-
Apparatus:
-
Test tanks made of inert material.
-
Water supply with controlled quality (temperature, pH, dissolved oxygen).
-
Aeration system.
-
-
Procedure:
-
Acclimation: Acclimate the fish to the test conditions for at least 12 days.[1]
-
Range-Finding Test: Conduct a preliminary test to determine the range of concentrations for the definitive test.
-
Definitive Test:
-
Prepare a series of at least five test concentrations in a geometric series.
-
Include a control group (no test substance).
-
Randomly distribute the fish into the test tanks (at least 7 fish per concentration).
-
Maintain the test conditions (temperature, pH, dissolved oxygen) within specified limits.
-
-
Observations: Record the number of dead or moribund fish in each tank at 24, 48, 72, and 96 hours.
-
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 and its 95% confidence limits for each observation period.
Analysis of Azo Dye Degradation Products by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of azo dye degradation products.
-
Objective: To identify and quantify the aromatic amines and other metabolites formed during the degradation of azo dyes.
-
Principle: The sample containing the degradation products is injected into an HPLC system. The components are separated on a chromatographic column based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is determined, allowing for their identification and quantification.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Chromatographic column (e.g., C18 reverse-phase column).
-
-
General Procedure:
-
Sample Preparation:
-
Centrifuge or filter the sample to remove particulate matter.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances.
-
-
Chromatographic Separation:
-
Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol) is typically used to achieve good separation.
-
Column: A C18 column is commonly used for the separation of aromatic amines.
-
Flow Rate and Temperature: These are optimized to achieve the best separation efficiency.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these compounds.
-
Analysis Mode: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the targeted quantification of known analytes.
-
-
-
Data Analysis: The retention time and mass spectrum of the peaks in the sample chromatogram are compared with those of authentic standards for identification. Quantification is achieved by creating a calibration curve using standards of known concentrations.
The following diagram illustrates a typical workflow for the analysis of azo dye degradation products:
Conclusion
Azo dyes are a significant class of environmental pollutants due to their widespread use, persistence, and the toxicity of their degradation products. A thorough understanding of their environmental fate, degradation pathways, and toxicological effects is crucial for developing effective remediation strategies and for the risk assessment of these compounds. The complete mineralization of azo dyes typically requires a combination of anaerobic and aerobic biological processes. The aromatic amines formed during the initial anaerobic degradation are of particular concern due to their genotoxic and carcinogenic potential. The Keap1-Nrf2 pathway is a key cellular defense mechanism against the oxidative stress induced by these compounds. Standardized experimental protocols, such as the OECD guidelines for biodegradability and toxicity testing, coupled with advanced analytical techniques like HPLC-MS, are essential tools for evaluating the environmental impact of azo dyes and for monitoring the effectiveness of treatment processes. Further research should focus on the development of more efficient and robust bioremediation technologies and on elucidating the detailed molecular mechanisms of toxicity for a wider range of azo dyes and their metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Decolorization of azo dyes by a novel aerobic bacterial strain Bacillus cereus strain ROC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation and biosorption of Reactive Red 120 dye by immobilized Pseudomonas guariconensis: Kinetic and toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeb.co.in [jeb.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Biomedical Potential of Pigment Red 31: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Latent Research Applications of C.I. Pigment Red 31.
This whitepaper explores the untapped potential of this compound (C.I. 12360), a commercially prevalent organic azo pigment, beyond its traditional role as a colorant. For decades, its application has been confined to industries such as rubber, inks, plastics, and coatings. However, its inherent chemical structure as a naphthol azo dye presents intriguing possibilities for novel biomedical research and therapeutic development. This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed experimental frameworks to investigate this compound in the cutting-edge fields of photodynamic therapy and hypoxia-activated drug delivery. While direct biomedical research on this compound is nascent, this guide extrapolates from established principles of azo dye chemistry and pharmacology to illuminate a new frontier of scientific inquiry.
Core Properties of this compound
This compound, a purple-red powder, is a monoazo compound characterized by its insolubility in water and solubility in ethanol.[1] Its established applications are primarily in the coloring of rubber products, printing inks, and coatings.[1][2]
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison. This data provides a baseline for its characterization in biomedical research contexts.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₃N₅O₆ | [3] |
| Molecular Weight | 561.54 g/mol | [3] |
| CAS Number | 6448-96-0 | [3] |
| C.I. Number | 12360 | [4] |
| Boiling Point | 703.3 °C at 760 mmHg | [3] |
| Flash Point | 379.1 °C | [3] |
| Density | 1.37 g/cm³ | [2] |
| Water Solubility | 7.22 ng/L at 25°C | [3] |
| log Pow | 8.61 | [5] |
| Heat Resistance | Up to 180°C | [3] |
Toxicological Profile
Toxicological data is crucial for any compound being considered for biomedical applications. Available data for this compound indicates low acute toxicity in aquatic organisms.[5][6] The oral LD50 in rats is greater than 2000 mg/kg bw, with no mortality observed at this dose.[6] However, as with many azo compounds, a thorough evaluation of its biocompatibility and potential for metabolism into aromatic amines is a prerequisite for any in vivo research.[7][8]
Potential Research Application I: Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which in turn induce localized cell death.[9] The extended π-conjugated system inherent in azo dyes, including this compound, suggests they may possess photosensitizing properties.[4][10]
Scientific Rationale
Upon absorption of light of a specific wavelength, a photosensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂). The potential of azo dyes as photosensitizers, particularly for two-photon PDT which allows for deeper tissue penetration, is an active area of research.[2][3][10] The chemical structure of this compound, with its aromatic and azo moieties, provides a strong theoretical basis for investigating its capacity to act as a photosensitizer.
Figure 1: Proposed mechanism for this compound as a photosensitizer in PDT.
Detailed Experimental Protocol: Evaluation of Photosensitizing Properties
This protocol outlines the steps to determine the singlet oxygen quantum yield (ΦΔ) of this compound, a key parameter for assessing its potential as a PDT agent.
Objective: To quantify the efficiency of this compound in generating singlet oxygen upon photoirradiation.
Materials:
-
This compound
-
9,10-diphenylanthracene (DPA) as a singlet oxygen quencher
-
Rose Bengal as a reference photosensitizer
-
Spectrophotometer
-
Fluorometer
-
Light source with a specific wavelength for excitation (e.g., 532 nm laser)
-
Quartz cuvettes
-
Oxygen-saturated solvent (e.g., chloroform (B151607) or ethanol)
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, Rose Bengal, and DPA in an appropriate solvent (e.g., chloroform).
-
Prepare a series of solutions containing a fixed concentration of the photosensitizer (this compound or Rose Bengal) and DPA. The optical density of the photosensitizer at the excitation wavelength should be kept constant.
-
-
Photoirradiation:
-
Saturate the sample solutions with oxygen for at least 30 minutes prior to irradiation.
-
Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs.
-
Monitor the decrease in the absorbance of DPA at its maximum absorption wavelength (around 393 nm in chloroform) at regular time intervals. The decrease in DPA absorbance is due to its reaction with singlet oxygen.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPA versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of this compound relative to that of the Rose Bengal standard using the following equation: ΦΔ (sample) = ΦΔ (standard) × [k (sample) / k (standard)] × [I (standard) / I (sample)] where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPA bleaching, and I is the rate of light absorption by the photosensitizer.[12]
-
Potential Research Application II: Hypoxia-Activated Drug Delivery
Solid tumors often exhibit regions of low oxygen concentration, or hypoxia.[13] The azo bond (-N=N-) is known to be susceptible to reduction under hypoxic conditions by azoreductase enzymes, which are overexpressed in some cancer cells and liver microsomes.[13][14] This unique property can be exploited to design prodrugs that are selectively activated in the tumor microenvironment, thereby minimizing off-target toxicity.[6][15]
Scientific Rationale
The core concept involves chemically modifying a cytotoxic drug by linking it to a carrier molecule via an azo bond. In the case of this compound, the molecule itself could be investigated for inherent cytotoxicity upon reduction, or it could be functionalized to carry a known therapeutic agent. In the oxygen-rich environment of healthy tissues, the azo bond remains intact, and the drug is inactive. Upon reaching the hypoxic tumor environment, azoreductases cleave the azo bond, releasing the active drug and inducing localized cytotoxicity.[16][17]
Figure 2: Proposed mechanism for hypoxia-activated drug release from a this compound-based prodrug.
Detailed Experimental Protocol: In Vitro Hypoxia-Specific Activation and Cytotoxicity
This protocol describes the methodology to assess whether this compound or its derivatives can be cleaved under hypoxic conditions and exert a cytotoxic effect on cancer cells.
Objective: To evaluate the hypoxia-selective activation and cytotoxicity of this compound.
Materials:
-
This compound (or a synthesized prodrug derivative)
-
Cancer cell line (e.g., HeLa, A549)
-
Normal cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
MTT or similar cell viability assay kit
-
HPLC or LC-MS for analyzing cleavage products
-
Rat liver microsomes (optional, for enzymatic cleavage assay)
Methodology:
-
Cell Culture:
-
Culture cancer and normal cells under standard conditions (37°C, 5% CO₂).
-
-
Hypoxia Induction:
-
For the hypoxia group, place the cells in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer like cobalt chloride for a predetermined time. The normoxia group remains under standard conditions.
-
-
Treatment:
-
Treat both normoxic and hypoxic cells with varying concentrations of the this compound compound.
-
-
Cytotoxicity Assay:
-
After the treatment period (e.g., 24-48 hours), assess cell viability using an MTT assay.
-
Compare the IC₅₀ (half-maximal inhibitory concentration) values between normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would indicate selective activation.
-
-
Cleavage Product Analysis (Optional but Recommended):
-
Incubate the this compound compound with rat liver microsomes under both normoxic and hypoxic conditions.
-
Analyze the supernatant at different time points using HPLC or LC-MS to identify and quantify the cleavage products (aromatic amines). This confirms the mechanism of azo bond reduction.
-
Nanoparticle Formulation for Enhanced Delivery and Imaging
The poor water solubility of this compound is a significant hurdle for its direct biomedical application.[3] Nanoparticle formulation offers a promising strategy to overcome this limitation, enhance bioavailability, and potentially enable targeted delivery and imaging.[1][18]
Scientific Rationale
Encapsulating or formulating this compound into nanoparticles can improve its dispersibility in aqueous media, protect it from premature degradation, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the inherent color and potential fluorescence of the pigment could be harnessed for bioimaging applications.[19][20]
Figure 3: Experimental workflow for the development and testing of this compound nanoparticles.
Detailed Experimental Protocol: Synthesis and Characterization of this compound Nanoparticles
This protocol provides a general method for synthesizing this compound nanoparticles using the reprecipitation method.
Objective: To formulate this compound into stable nanoparticles and characterize their physicochemical properties.
Materials:
-
This compound
-
A good solvent for the pigment (e.g., ethanol, acetone)
-
A poor solvent (e.g., deionized water)
-
Stabilizer (e.g., Pluronic F127, PVP)
-
Dynamic Light Scattering (DLS) for size and zeta potential measurement
-
Transmission Electron Microscopy (TEM) for morphology analysis
Methodology:
-
Synthesis:
-
Dissolve this compound in a minimal amount of the good solvent.
-
Separately, prepare an aqueous solution of the stabilizer.
-
Rapidly inject the pigment solution into the vigorously stirred stabilizer solution.
-
The sudden change in solvent polarity will cause the pigment to precipitate as nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using DLS.
-
Morphology: Visualize the shape and size of the nanoparticles using TEM.
-
Loading Efficiency: Determine the amount of this compound encapsulated in the nanoparticles using UV-Vis spectroscopy after separating the nanoparticles from the aqueous phase.
-
Future Directions and Conclusion
The exploration of this compound for biomedical applications is a novel and promising field of research. While this guide provides a theoretical framework and detailed experimental starting points, further investigations are warranted. Future research could focus on:
-
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to optimize photosensitizing or hypoxia-activation properties.
-
Targeted Nanoparticles: Functionalizing the surface of this compound nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance their specificity for cancer cells.
-
Combination Therapies: Investigating the synergistic effects of this compound-based PDT or hypoxia-activated therapy with conventional chemotherapy or immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Hypoxia-Activated BODIPY-Azo Anticancer Prodrug for Bimodal Chemo-Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]
- 10. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. New Supramolecular Hypoxia-Sensitive Complexes Based on Azo-Thiacalixarene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azo-based small molecular hypoxia responsive theranostic for tumor-specific imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An azobenzene-based heteromeric prodrug for hypoxia-activated chemotherapy by regulating subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reconsidering azobenzene as a component of small-molecule hypoxia-mediated cancer drugs: A theranostic case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biosynthesis of Silver Nanoparticles Mediated by Extracellular Pigment from Talaromyces purpurogenus and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bio-fabrication of pigment-capped silver nanoparticles encountering antibiotic-resistant strains and their cytotoxic effect towards human epidermoid l ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01072F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Utilizing Pigment Red 31 in Polymer Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Pigment Red 31, a monoazo pigment, as a visual and quantitative indicator in the study of polymer degradation. While direct studies employing this compound for this specific purpose are not extensively documented, the principles of colorimetric analysis of pigmented polymers during degradation are well-established. The following protocols are based on methodologies applied to similar azo pigments in polymer matrices and are intended to serve as a comprehensive guide for researchers.
Introduction
The degradation of polymeric materials, driven by factors such as UV radiation, heat, and chemical exposure, is a critical area of study in materials science and drug development. Monitoring the extent and rate of this degradation is essential for predicting material lifetime, ensuring product stability, and designing more robust formulations. The incorporation of pigments into polymer matrices offers a potential avenue for visually and quantitatively tracking degradation.
This compound (C.I. 12360) is a vibrant, blue-toned red pigment with good lightfastness and heat resistance, making it a suitable candidate for inclusion in various polymers.[1][2] Its chemical structure, a single azo compound, is susceptible to chemical changes upon exposure to degradative conditions, which can manifest as a measurable color shift. This color change can be correlated with the chemical and physical deterioration of the host polymer.
Principle of Method
The underlying principle of using this compound in polymer degradation studies is the correlation between the degradation of the polymer matrix and the alteration of the pigment's chromophore. As the polymer degrades, reactive species such as free radicals are generated. These species can interact with the azo group (-N=N-) in this compound, leading to a change in its electronic structure and, consequently, its light absorption properties. This results in a visible color shift that can be quantified using colorimetric techniques. By monitoring this color change over time, an indirect measure of the polymer's degradation can be obtained.
dot graph "Logical_Relationship" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="Polymer Degradation\n(UV, Heat, Chemical Exposure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Generation of\nReactive Species\n(e.g., Free Radicals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Interaction with\nthis compound\n(Azo Group)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Alteration of\nPigment Chromophore", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Measurable\nColor Shift", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B [label="leads to"]; B -> C [label="causes"]; C -> D [label="results in"]; D -> E [label="produces"]; } dot
Experimental Protocols
The following are detailed protocols for preparing pigmented polymer samples and subjecting them to accelerated aging to study degradation via colorimetric analysis.
Materials and Equipment
-
Polymer Resin: e.g., Polypropylene (B1209903) (PP), Polyethylene (PE), Polyvinyl chloride (PVC)
-
This compound: (CAS No. 6448-96-0)
-
Solvent (if applicable for solvent casting): e.g., Toluene, Xylene
-
Internal Mixer or Twin-Screw Extruder
-
Compression Molding Machine or Film Casting Equipment
-
Accelerated Weathering Chamber: with UV lamps (e.g., UVA-340) and temperature control
-
Spectrocolorimeter or a high-resolution flatbed scanner
-
Fourier Transform Infrared (FTIR) Spectrometer: with an ATR accessory
-
Tensile Testing Machine
Preparation of Pigmented Polymer Films
Method 1: Melt Compounding (for thermoplastics like PP, PE)
-
Drying: Dry the polymer resin pellets at 80°C for 4 hours to remove any residual moisture.
-
Premixing: Create a masterbatch by dry blending a high concentration of this compound (e.g., 1% w/w) with a small amount of the polymer resin.
-
Melt Compounding: Melt and mix the masterbatch with the bulk of the polymer resin in an internal mixer or a twin-screw extruder. A typical final pigment concentration for studies is 0.1-0.5% w/w.
-
Film Formation: Compression mold the pigmented polymer blend into thin films (e.g., 100-200 µm thickness) at a temperature appropriate for the polymer (e.g., 190°C for PP).
Method 2: Solvent Casting (for soluble polymers)
-
Dissolution: Dissolve the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).
-
Pigment Dispersion: Disperse this compound into the polymer solution and sonicate for 30 minutes to ensure uniform distribution.
-
Casting: Cast the pigmented polymer solution onto a clean, flat glass plate using a casting knife to achieve a uniform thickness.
-
Drying: Allow the solvent to evaporate completely in a fume hood at room temperature, followed by drying in a vacuum oven at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.
Accelerated Aging Protocol
-
Sample Mounting: Mount the prepared polymer film samples onto appropriate holders for the accelerated weathering chamber.
-
Exposure Conditions: Expose the samples to a controlled cycle of UV radiation and temperature. A common cycle for polypropylene is 8 hours of UV-A irradiation at 60°C followed by 4 hours of condensation at 50°C.
-
Sampling: Remove samples at predetermined time intervals (e.g., 0, 100, 250, 500, 750, 1000 hours) for analysis.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#F1F3F4"; A [label="Polymer Resin\n+ this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Melt Compounding or\nSolvent Casting", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Pigmented\nPolymer Film", fillcolor="#FFFFFF", fontcolor="#202124"]; A -> B; B -> C; }
subgraph "cluster_Aging" { label = "Accelerated Aging"; bgcolor="#F1F3F4"; D [label="Exposure to UV\nand Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; C -> D; }
subgraph "cluster_Analysis" { label = "Analysis at Time Intervals"; bgcolor="#F1F3F4"; E [label="Colorimetric\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="FTIR\nSpectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Mechanical\nTesting", fillcolor="#FBBC05", fontcolor="#202124"]; D -> E; D -> F; D -> G; } } dot
Analytical Techniques
-
Colorimetric Analysis:
-
Measure the color of the samples using a spectrocolorimeter in the CIE Lab* color space.
-
The total color difference (ΔE) can be calculated using the formula: ΔE = [ (ΔL)^2 + (Δa)^2 + (Δb*)^2 ]^0.5
-
Alternatively, use a high-resolution flatbed scanner to capture images of the samples at each time point and analyze the RGB values of a defined area.
-
-
FTIR Spectroscopy:
-
Acquire FTIR-ATR spectra of the polymer films to monitor chemical changes.
-
Calculate the carbonyl index, which is the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change during degradation (e.g., a C-H stretching peak).
-
-
Mechanical Testing:
-
Perform tensile tests on the polymer films to measure properties such as tensile strength and elongation at break.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the different analytical parameters over the aging period.
Table 1: Colorimetric Data of Pigmented Polymer Films During Accelerated Aging
| Aging Time (hours) | ΔL | Δa | Δb | ΔE (Total Color Difference) |
| 0 | 0 | 0 | 0 | 0 |
| 100 | Value | Value | Value | Value |
| 250 | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value |
| 750 | Value | Value | Value | Value |
| 1000 | Value | Value | Value | Value |
Table 2: Carbonyl Index and Mechanical Properties of Pigmented Polymer Films During Accelerated Aging
| Aging Time (hours) | Carbonyl Index | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | Value | Value | Value |
| 100 | Value | Value | Value |
| 250 | Value | Value | Value |
| 500 | Value | Value | Value |
| 750 | Value | Value | Value |
| 1000 | Value | Value | Value |
Interpretation of Results
A significant increase in the total color difference (ΔE*) and the carbonyl index, coupled with a decrease in mechanical properties, is indicative of polymer degradation. The color shift in the pigmented polymer can serve as an early indicator of degradation, potentially before significant changes in mechanical properties are observed. The presence of the pigment may also influence the rate of degradation. Some pigments can act as stabilizers by absorbing UV radiation, while others may act as photosensitizers, accelerating degradation.[3]
Conclusion
The use of this compound as an indicator in polymer degradation studies presents a promising, cost-effective, and visually intuitive method for monitoring material stability. The protocols outlined above provide a robust framework for conducting such studies. By correlating colorimetric data with established analytical techniques for assessing polymer degradation, researchers can gain valuable insights into the degradation mechanisms and lifetime of pigmented polymeric materials. Further research is encouraged to specifically validate and quantify the relationship between the degradation of this compound and the degradation of various polymer matrices.
References
Application Notes and Protocols for the Identification of C.I. Pigment Red 31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of C.I. Pigment Red 31 (CAS No. 6448-96-0), a monoazo pigment used in a variety of applications including printing inks, plastics, paints, and rubber.[1][2][3] Accurate identification is crucial for quality control, regulatory compliance, and formulation development.
Overview of Analytical Techniques
A multi-technique approach is often employed for the unambiguous identification of organic pigments like this compound. This typically involves a combination of chromatographic and spectroscopic methods to obtain information about the pigment's chemical structure, elemental composition, and crystalline form. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): Separates the pigment from its matrix and any impurities, allowing for quantification.
-
Mass Spectrometry (MS): Provides molecular weight and fragmentation data for structural elucidation.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the pigment's molecular structure.
-
Raman Spectroscopy: Offers complementary vibrational information, creating a molecular fingerprint.
-
X-ray Diffraction (XRD): Determines the crystalline structure of the pigment powder.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the purity assessment of this compound by separating it from potential impurities and degradation products.[4] The following protocol is adapted from a method for a similar monoazo pigment, Pigment Red 52, and can be used as a starting point for method development for this compound.[4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with dimethylformamide (DMF).
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
-
-
Standard Preparation:
-
Prepare a standard solution of a this compound reference standard in DMF at a concentration of approximately 0.2 mg/mL, following the same procedure as for the sample preparation.[4]
-
-
Chromatographic Analysis:
-
Inject the sample and standard solutions into the HPLC system.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected at the maximum absorption wavelength.
-
Table 1: Suggested HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-15 min: 70-90% B; 15-20 min: 90% B; 20-25 min: 90-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | Monitor at the wavelength of maximum absorbance for this compound (determine by UV-Vis scan) |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Analysis
Experimental Protocol (General Approach):
-
Sample Preparation:
-
For techniques like DEP-MS, a small amount of the solid pigment is applied directly to the probe.[5]
-
For LC-MS, the sample is introduced via the HPLC system as described in the HPLC protocol.
-
-
Mass Analysis:
-
Acquire mass spectra in both positive and negative ion modes to maximize the chances of observing the molecular ion and characteristic fragments.
-
Table 2: Suggested Starting Parameters for Mass Spectrometry
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI) or Direct Electrospray Probe (DEP) |
| Polarity | Positive and Negative |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
Vibrational Spectroscopy: FTIR and Raman Analysis
FTIR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint of the pigment.
Fourier Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the pigment powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the pigment with dry KBr powder and pressing it into a transparent disk.
-
-
Spectral Acquisition:
-
Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
-
Table 3: FTIR Experimental Parameters
| Parameter | Recommended Setting |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Apodization | Happ-Genzel |
Raman Spectroscopy
A Raman spectrum for this compound is available in the IRUG (Infrared and Raman Users Group) spectral database, which can be used for comparison.[6]
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the pigment powder on a microscope slide.
-
-
Spectral Acquisition:
-
Focus the laser on the sample using the microscope objective.
-
Acquire the Raman spectrum. The choice of laser wavelength may need to be optimized to avoid fluorescence.
-
Table 4: Raman Experimental Parameters
| Parameter | Recommended Setting |
| Excitation Laser | 785 nm or 532 nm (check for fluorescence) |
| Laser Power | 1-10 mW (to avoid sample degradation) |
| Objective | 50x or 100x |
| Integration Time | 1-10 seconds |
| Accumulations | 5-10 |
| Spectral Range | 200 - 2000 cm⁻¹ |
X-ray Diffraction (XRD) Analysis
XRD is used to identify the crystalline phase of the pigment. Organic pigments can sometimes yield weak diffraction patterns.[7]
Experimental Protocol:
-
Sample Preparation:
-
Gently grind the pigment powder to a fine, uniform consistency.
-
Mount the powder in a sample holder.
-
-
Data Collection:
-
Run the XRD scan over a suitable 2θ range.
-
Table 5: XRD Experimental Parameters
| Parameter | Recommended Setting |
| Instrument | Powder X-ray Diffractometer |
| Radiation | Cu Kα (λ = 1.5406 Å) |
| Voltage and Current | 40 kV and 40 mA |
| Scan Range (2θ) | 5 - 50° |
| Step Size | 0.02° |
| Scan Speed | 1-2°/min |
Data Presentation Summary
Table 6: Summary of Analytical Techniques for this compound Identification
| Technique | Information Obtained | Sample Preparation | Key Advantages | Limitations |
| HPLC | Purity, quantification of impurities | Dissolution in a suitable solvent (e.g., DMF) | High resolution and sensitivity for quantitative analysis.[8] | Requires a suitable solvent; method development may be needed. |
| MS | Molecular weight, structural fragments | Direct analysis or coupled with HPLC | High specificity and structural information.[9] | Pigment may be difficult to ionize; limited library data for this compound. |
| FTIR | Functional groups, molecular structure | Minimal (ATR) or KBr pellet | Fast, non-destructive, provides a molecular fingerprint.[10] | Can be sensitive to sample matrix and binders. |
| Raman | Molecular vibrations, crystal lattice information | Minimal, non-destructive | High spatial resolution, complementary to FTIR, reference spectra available.[6] | Can be affected by fluorescence. |
| XRD | Crystalline structure, polymorphism | Powder sample | Definitive identification of crystalline phases. | May produce weak signals for organic pigments.[7] |
Visualizations
References
- 1. This compound [dyestuffintermediates.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. statsndata.org [statsndata.org]
- 4. benchchem.com [benchchem.com]
- 5. jeol.com [jeol.com]
- 6. Spectral Database Index | IRUG [irug.org]
- 7. arxiv.org [arxiv.org]
- 8. High-Performance Liquid Chromatography (HPLC) for Pigment Analysis Of Red Wine - Rubicon Science [rubiconscience.com.au]
- 9. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Note: Pigment Red 31 as a Reference Standard for Colorimetric Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colorimetric assays are fundamental in various scientific disciplines, including drug development, for the quantification of a wide range of analytes. The accuracy of these assays relies on stable and reliable reference standards. While not traditionally used for this purpose, Pigment Red 31, a synthetic monoazo pigment, possesses properties that make it a candidate for a stable, non-biological reference standard in specific colorimetric applications, particularly those that produce a red-colored product. Its high lightfastness and thermal stability suggest that it could offer a consistent and long-lasting standard for instrument calibration and assay validation.
This document provides a hypothetical framework and detailed protocols for the potential use of this compound as a reference standard in colorimetric analysis.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. These characteristics are essential for its consideration as a potential analytical standard.
| Property | Value | Reference |
| C.I. Name | This compound | [1][2] |
| C.I. Number | 12360 | [1][3] |
| CAS Number | 6448-96-0 | [1][2][3] |
| Chemical Formula | C₃₁H₂₃N₅O₆ | [1][3][4] |
| Molecular Weight | 561.59 g/mol | [2][3] |
| Appearance | Red powder with a bluish shade | [1][5] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) | [4][5] |
| Heat Resistance | 160-180 °C | [2][5] |
| Light Fastness | 6-8 (on a scale of 1 to 8) | [2][5] |
| Density | ~1.3 - 1.4 g/cm³ | [3][5] |
Experimental Protocols
The following protocols outline the steps for preparing and using this compound as a standard in a colorimetric assay. Due to its poor aqueous solubility, an organic solvent such as ethanol is required.
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder (high purity)
-
Ethanol (analytical grade)
-
Analytical balance
-
Volumetric flasks (10 mL)
-
Spatula
-
Weighing paper
-
Sonicator
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of ethanol to the flask.
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the pigment. The solution should be clear with a deep red color.
-
Allow the solution to return to room temperature.
-
Add ethanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed, amber glass bottle at 4°C, protected from light.
Protocol 2: Generation of a Standard Curve
Objective: To create a series of dilutions from the stock solution to generate a standard curve for absorbance versus concentration.
Materials:
-
This compound stock solution (1 mg/mL)
-
Ethanol (analytical grade)
-
Micropipettes and sterile tips
-
96-well microplate (clear, flat-bottom) or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Label microcentrifuge tubes or a 96-well plate for a serial dilution series (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.125 µg/mL, and a blank).
-
Prepare the highest concentration standard (100 µg/mL) by diluting 100 µL of the 1 mg/mL stock solution into 900 µL of ethanol.
-
Perform 1:2 serial dilutions by transferring 100 µL of the preceding higher concentration into 100 µL of ethanol for each subsequent standard.
-
Use ethanol as the blank.
-
Transfer 100 µL of each standard and the blank into the wells of a 96-well plate in triplicate.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound. Note: The λmax should be determined by scanning the absorbance of a diluted standard from 400-700 nm.
-
Subtract the average absorbance of the blank from the average absorbance of each standard.
-
Plot the blank-corrected absorbance values (y-axis) against the known concentrations (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for using this compound as a colorimetric standard.
Caption: Workflow for generating a standard curve using this compound.
Caption: Logical relationship for quantifying an unknown sample.
Application in a Hypothetical Assay
This compound could serve as a stable reference standard for assays that produce a red-colored output, such as certain cytotoxicity assays (e.g., using Neutral Red) or quantification of red-pigmented natural products. By using a stable synthetic pigment, researchers can minimize variability associated with biological standards and ensure consistency across experiments and laboratories.
Disclaimer: The use of this compound as a colorimetric standard is a hypothetical application proposed in this note. Validation, including determination of the precise λmax in the chosen solvent, linearity range, and stability under specific assay conditions, must be performed by the end-user.
References
- 1. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 2. Pigment Red 31_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 3. union-pigment.com [union-pigment.com]
- 4. This compound [dyestuffintermediates.com]
- 5. Cas 6448-96-0,this compound | lookchem [lookchem.com]
Application Notes and Protocols for the Formulation of Pigment Red 31 in Research Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of Pigment Red 31 in coating systems for research purposes. This document outlines the pigment's key characteristics, a detailed experimental protocol for its incorporation into a solvent-based alkyd resin system, and standardized testing procedures to assess the performance of the resulting coating.
Introduction to this compound
This compound is a monoazo pigment that exhibits a vibrant bluish-red or bordeaux shade.[1] It is recognized for its good lightfastness and resistance to various environmental factors, making it a suitable candidate for a range of applications, including inks, plastics, and both water-based and solvent-based coatings.[1][2] Its insolubility in water and solubility in ethanol (B145695) are key considerations in formulation.[3] In research settings, precise formulation and standardized testing are crucial to understanding its behavior and performance in novel coating systems.
Properties of this compound
A summary of the typical properties of this compound is presented in the table below. These values are essential for researchers to consider when developing formulations and predicting performance.
| Property | Value | Test Method/Reference |
| Color Index Name | This compound | [4] |
| C.I. Number | 12360 | [5][6] |
| CAS Number | 6448-96-0 | [3][6] |
| Chemical Type | Monoazo | [5] |
| Shade | Bluish-Red / Bordeaux | [1] |
| Oil Absorption ( g/100g ) | 35-60 | [5] |
| Density (g/cm³) | 1.3 - 1.5 | [4][5] |
| Heat Stability | 160°C | [5] |
| Light Fastness (1-8 Scale) | 5-7 | [1][5] |
| Water Resistance (1-5 Scale) | 4-5 | [4][5] |
| Oil Resistance (1-5 Scale) | 4 | [1] |
| Acid Resistance (1-5 Scale) | 5 | [1][4] |
| Alkali Resistance (1-5 Scale) | 5 | [1][4] |
Experimental Protocol: Formulation of a Solvent-Based Alkyd Coating
This protocol details the preparation of a pigment concentrate and its subsequent let-down into a solvent-based alkyd resin system.
Materials and Equipment
-
Pigment: this compound powder
-
Resin: Medium oil alkyd resin solution (e.g., 60% solids in mineral spirits)
-
Solvent: Mineral Spirits or a blend of aromatic and aliphatic hydrocarbons
-
Dispersant: A suitable wetting and dispersing agent for solvent-based systems (e.g., polymeric dispersant)
-
Driers: Cobalt, Calcium, and Zirconium octoate solutions
-
Anti-skinning Agent: (e.g., Methyl Ethyl Ketoxime)
-
Equipment: High-speed disperser with a Cowles blade, bead mill (optional for finer dispersion), laboratory balance, Hegman gauge, viscometer, film applicator, and test substrates (e.g., steel panels).
Pigment Dispersion (Mill Base Preparation)
The initial and most critical stage is the dispersion of the pigment. This process involves wetting the pigment particles and mechanically breaking down agglomerates to achieve a stable, fine dispersion.[7][8]
Starting Point Formulation for Mill Base:
| Component | Weight (%) |
| Medium Oil Alkyd Resin | 30.0 |
| This compound | 25.0 |
| Dispersant | 2.5 |
| Mineral Spirits | 42.5 |
| Total | 100.0 |
Procedure:
-
Premixing: In a suitable container, combine the alkyd resin, dispersant, and mineral spirits. Mix at low speed until homogeneous.
-
Pigment Addition: Gradually add the this compound powder to the liquid mixture under agitation.
-
Dispersion: Increase the speed of the high-speed disperser to achieve a vortex. The tip speed of the blade should be approximately 15-20 m/s. Continue dispersion for 20-30 minutes. Monitor the temperature and ensure it does not exceed 60°C.
-
Quality Control: Check the fineness of grind using a Hegman gauge. A reading of 6-7 is typically acceptable for many industrial coatings. For higher gloss applications, further milling in a bead mill may be required.
Let-Down (Final Coating Preparation)
The pigment concentrate (mill base) is now "let-down" with the remaining components to produce the final coating.
Starting Point Formulation for Let-Down:
| Component | Weight (%) |
| Mill Base (from 3.2) | 40.0 |
| Medium Oil Alkyd Resin | 45.0 |
| Mineral Spirits | 13.5 |
| Cobalt Drier (6%) | 0.5 |
| Calcium Drier (10%) | 0.8 |
| Zirconium Drier (12%) | 0.1 |
| Anti-skinning Agent | 0.1 |
| Total | 100.0 |
Procedure:
-
In a separate container, add the let-down portion of the alkyd resin and mineral spirits.
-
While stirring at a low speed, slowly add the prepared mill base.
-
Add the driers and anti-skinning agent and continue to mix until the coating is uniform.
-
Measure and adjust the viscosity with mineral spirits as needed for the intended application method.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound coating formulation and testing.
Performance Evaluation Protocols
The following standardized tests are recommended for evaluating the performance of coatings formulated with this compound.
| Test | ASTM Method | Description | Acceptance Criteria (Typical) |
| Physical Properties | |||
| Fineness of Grind | D1210 | Measures the fineness of the pigment dispersion. | 6-7 Hegman units |
| Viscosity | D562 | Determines the consistency of the liquid paint. | Application dependent |
| Dry Film Thickness | D7091 | Measures the thickness of the cured coating. | As specified |
| Appearance | |||
| Specular Gloss (60°) | D523 | Measures the gloss of the coating surface. | > 85 GU for high gloss |
| Color Difference | D2244 | Quantifies the color difference against a standard. | ΔE < 1.0 |
| Mechanical Properties | |||
| Adhesion (Cross-hatch) | D3359 | Assesses the coating's adhesion to the substrate. | 4B or 5B |
| Pencil Hardness | D3363 | Determines the surface hardness of the coating. | HB - 2H |
| Resistance Properties | |||
| Solvent Resistance | D5402 | Evaluates resistance to solvent rubbing (e.g., MEK). | No significant film damage after 100 double rubs |
| Chemical Resistance | D1308 | Assesses resistance to various chemical spot tests. | No change in appearance |
| Durability | |||
| Accelerated Weathering | G154 | Simulates outdoor exposure using UV light and moisture. | Minimal color and gloss change |
Logical Relationship of Formulation Components
Caption: Relationship between components in the coating formulation.
Conclusion
These application notes provide a foundational framework for researchers to formulate and evaluate coatings containing this compound. The provided starting point formulations and testing protocols can be adapted to specific research needs and coating systems. Careful control of the dispersion process is paramount to achieving optimal color development and film properties. The performance of this compound in the final coating will be a function of the interplay between the pigment, binder, solvents, and additives, necessitating a systematic approach to formulation and testing.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound [dyestuffintermediates.com]
- 4. advaityadyechem.co.in [advaityadyechem.co.in]
- 5. union-pigment.com [union-pigment.com]
- 6. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 7. paint.org [paint.org]
- 8. abbeymb.com [abbeymb.com]
Application Notes and Protocols for Dispersing Pigment Red 31 in a Polymer Matrix
Introduction
Pigment Red 31 is a naphthol red pigment known for its bluish-red hue, excellent lightfastness, and high resistance to migration.[1] It finds extensive application in coloring various materials, including rubbers, water-based inks, coatings, and plastics such as polystyrene and polypropylene (B1209903).[1][2][3] Achieving a stable and uniform dispersion of this compound within a polymer matrix is critical to unlocking its full coloristic potential and ensuring the final product's quality. Poor dispersion can lead to color inconsistencies, reduced color strength, and defects in the final product.[4]
These application notes provide a comprehensive protocol for dispersing this compound in a polymer matrix, primarily through the widely adopted masterbatch manufacturing process. The protocols are intended for researchers, scientists, and professionals in drug development and materials science.
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| This compound | C.I. No. 12360 | Varies | Ensure pigment is dry and free-flowing. |
| Carrier Polymer | e.g., Polypropylene (PP), Polyethylene (PE) | Varies | Must be compatible with the end-use polymer. |
| Dispersing Agent | e.g., Polyethylene wax, EVA wax | Varies | Aids in wetting and deagglomeration of the pigment.[5][6] |
| Other Additives | e.g., Stabilizers, Processing Aids | Varies | As required for the specific application. |
Equipment
| Equipment | Purpose |
| High-Speed Mixer | Pre-mixing of pigment, polymer, and additives. |
| Gravimetric Feeder | Accurate dosing of the pre-mix into the extruder. |
| Co-rotating Twin-Screw Extruder | Melt compounding and dispersion of the pigment.[7][8][9] |
| Water Bath | Cooling of the extruded polymer strands. |
| Pelletizer | Cutting the cooled strands into masterbatch pellets. |
| Spectrophotometer | Color matching and strength analysis.[10][11][12] |
| Melt Flow Indexer (MFI) | To measure the flow properties of the masterbatch.[12] |
| Optical or Electron Microscope | Visual assessment of dispersion quality.[11][12] |
| Filter Pressure Value (FPV) Tester | Quantitative assessment of dispersion.[13] |
Experimental Protocols
Masterbatch Formulation
The concentration of this compound in a masterbatch typically ranges from 30% to 50% by weight, but can be as high as 70% depending on the desired color intensity and the processing capabilities.[3][7] A typical starting formulation for a this compound masterbatch in a polypropylene carrier is provided below.
| Component | Weight Percentage (%) | Purpose |
| Polypropylene (Carrier Resin) | 50 - 68% | Polymer matrix |
| This compound | 30 - 45% | Colorant |
| Polyethylene Wax (Dispersant) | 2 - 5% | Improves pigment wetting and dispersion[5] |
| Total | 100% |
Masterbatch Production via Twin-Screw Extrusion
The production of a high-quality color masterbatch relies on the excellent dispersion capabilities of co-rotating twin-screw extruders.[7][9] The process involves pre-mixing the raw materials, followed by melt compounding in the extruder.
Workflow for Masterbatch Production:
References
- 1. pcimag.com [pcimag.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. Red masterbatch – Hamoon Baspar [hamoonbaspar.com]
- 4. Plastic Pigment Masterbatch Dispersant Rd-9785-Ruike Dispersant Supplier [rk-chem.com]
- 5. petronaftco.com [petronaftco.com]
- 6. The effect of dispersants on color [lglpak.com]
- 7. Color Masterbatch Extruder | Compounding and Pelletizing for Color Masterbatch [chuangboextrusion.com]
- 8. Comprehensive Guide to Color Masterbatch Extruder - COWELL EXTRUSION [cowellextrusion.com]
- 9. Masterbatch - Plastics - Leistritz Extrusion Technology [extruders.leistritz.com]
- 10. masterbatchcolor.com [masterbatchcolor.com]
- 11. en.cailianxin.com [en.cailianxin.com]
- 12. Do You Know How Colour Masterbatch is Tested?|News|POLYPVC [polypvc.com]
- 13. Reliably testing process parameters and pigment dispersion - ROWA GROUP [rowa-group.com]
Application of Pigment Red 31 in Textile Printing: A Researcher's Guide
Introduction
Pigment Red 31, a monoazo pigment, is a vibrant bluish-red colorant utilized in the textile industry for printing applications.[1][2] Its popularity stems from its good light fastness and resistance to soap, making it a suitable candidate for various textile products.[1] This document provides detailed application notes and protocols for researchers and scientists investigating the use of this compound in textile printing. It covers the formulation of printing pastes, application procedures, and standardized testing methods for performance evaluation.
Physicochemical Properties of this compound
A comprehensive understanding of the pigment's properties is crucial for its effective application.
| Property | Value | Source |
| C.I. Name | This compound | [2][3] |
| C.I. Number | 12360 | [2][4] |
| CAS Number | 6448-96-0 | [2][3][4] |
| Molecular Formula | C31H23N5O6 | [2][4] |
| Molecular Weight | 561.59 g/mol | [3] |
| Appearance | Red powder | [4] |
| pH Value | 6.0 - 7.5 | [1] |
| Oil Absorption | 45 ± 5 ml/100g | [1][3] |
| Heat Resistance | 150 - 180°C | [1][4] |
Fastness Properties of this compound
The durability of the print against various environmental factors is a key performance indicator. The following table summarizes the fastness ratings of this compound, where 1 indicates poor performance and 5 (or 8 for light fastness) indicates excellent performance.
| Fastness Property | Rating | Source |
| Light Fastness (Blue Scale) | 6 - 8 | [1][3][4] |
| Water Resistance | 4 - 5 | [1][3][4] |
| Oil Resistance | 4 - 5 | [1][3][4] |
| Acid Resistance | 5 | [1][3][4] |
| Alkali Resistance | 5 | [1][3][4] |
| Alcohol Resistance | 5 | [4] |
| Soap Resistance | Excellent | [1] |
Experimental Protocols
This section outlines detailed methodologies for the application and evaluation of this compound in textile printing.
Materials and Equipment
-
Textile Substrate: 100% scoured and bleached cotton fabric.
-
Pigment: this compound powder.
-
Binder: Acrylic-based textile printing binder.
-
Thickener: Synthetic thickener (e.g., polyacrylic acid-based).
-
Fixing Agent: Cross-linking agent to improve fastness.
-
Softener: To improve the hand-feel of the printed fabric.
-
Urea: To aid in moisture absorption during fixation.
-
Diammonium Phosphate (DAP): As a catalyst for the binder.
-
Laboratory Balance: For accurate weighing of components.
-
Mechanical Stirrer: For homogeneous mixing of the printing paste.
-
Screen Printing Setup: Screen with a desired mesh count, squeegee.
-
Curing Oven/Heat Press: For fixation of the pigment.
-
Color Fastness Testing Equipment: Crockmeter, Launder-Ometer, Weather-Ometer (Xenon Arc).
-
Spectrophotometer: For colorimetric analysis.
Preparation of Printing Paste
A stable and well-formulated printing paste is essential for achieving high-quality prints. The following is a representative recipe for a 100g printing paste. Researchers should optimize the formulation based on their specific substrate and performance requirements.
| Component | Quantity (g) | Purpose |
| This compound | 3 - 5 | Coloration |
| Binder | 15 - 20 | Adhesion of pigment to fabric |
| Synthetic Thickener | 1 - 2 | Viscosity control |
| Urea | 1 | Humectant |
| Diammonium Phosphate (DAP) | 1 | Catalyst |
| Fixer | 2 | Enhances fastness |
| Water | 70 - 77 | Solvent |
| Total | 100 |
Procedure:
-
Weigh the required amount of water in a beaker.
-
Add the synthetic thickener to the water while stirring continuously with a mechanical stirrer until a homogeneous paste is formed.
-
In a separate container, create a dispersion of this compound in a small amount of water.
-
Add the pigment dispersion to the thickener paste and mix thoroughly.
-
Sequentially add the binder, urea, diammonium phosphate, and fixer to the paste, mixing well after each addition.
-
Continue stirring for 15-20 minutes to ensure a homogeneous and lump-free printing paste.
-
Measure the viscosity of the paste and adjust with thickener or water if necessary.
Textile Printing Workflow
The following diagram illustrates the general workflow for applying this compound to a textile substrate.
Printing and Curing Procedure
-
Place the prepared cotton fabric on a flat, padded surface.
-
Position the screen with the desired design onto the fabric.
-
Apply the this compound printing paste along one edge of the screen.
-
Use a squeegee to draw the paste across the screen with even pressure, forcing the paste through the open mesh onto the fabric.
-
Carefully lift the screen to reveal the printed design.
-
Allow the printed fabric to air dry or use a low-temperature oven.
-
Cure the dried fabric in an oven or with a heat press at a temperature of 140-160°C for 3-5 minutes to fix the pigment.[5]
-
After curing, the fabric should be washed to remove any residual thickener and unfixed particles.
Performance Evaluation Protocols
The performance of the this compound prints should be evaluated using standardized test methods to ensure reproducibility and comparability of results.
a. Color Fastness to Washing:
-
Procedure: A specimen of the printed fabric is washed with a multifiber test fabric in a stainless steel container containing a specified detergent solution. The washing is carried out in a Launder-Ometer at a specified temperature and time. The change in color of the specimen and the staining of the multifiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[10]
b. Color Fastness to Rubbing (Crocking):
-
Procedure: A colored test specimen is rubbed with a dry and a wet white cotton test cloth under controlled conditions using a Crockmeter. The amount of color transferred to the white cloths is assessed by comparison with the Gray Scale for Staining.[7]
c. Color Fastness to Light:
-
Procedure: A specimen of the printed fabric is exposed to a xenon arc light source under specified conditions of temperature and humidity. The change in color of the exposed specimen is evaluated by comparison with the Blue Wool standards.
d. Color Fastness to Perspiration:
-
Procedure: The printed fabric specimen is treated with a simulated acidic and alkaline perspiration solution and subjected to a fixed pressure. The color change of the specimen and the staining of an adjacent multifiber fabric are assessed using the respective Gray Scales.[7][10]
Logical Relationships in Pigment Printing
The quality of the final print is dependent on the interplay of various components in the printing paste.
This compound offers a viable option for achieving bright, bluish-red shades in textile printing with good overall fastness properties. The protocols outlined in this document provide a framework for researchers to systematically investigate and optimize the application of this pigment. By adhering to standardized testing methods, reliable and comparable data can be generated, contributing to a deeper understanding of the performance of this compound in textile applications. Further research could focus on comparing the performance of this compound with other red pigments and exploring its use in different printing techniques and on various textile blends.
References
- 1. Organic Pigment, Colorants for Textile Printing this compound - manufacturer - supplier - Zhenyan [zhenyanchem.com]
- 2. This compound [dyestuffintermediates.com]
- 3. Pigment Red 31_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. textilelearner.net [textilelearner.net]
- 6. aatcc.org [aatcc.org]
- 7. blog.qima.com [blog.qima.com]
- 8. chiuvention.com [chiuvention.com]
- 9. Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods [vietextile.com]
- 10. intouch-quality.com [intouch-quality.com]
Application Note: Raman Spectroscopy for the Analysis of Pigment Red 31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 31 (C.I. 12360) is a synthetic monoazo pigment belonging to the Naphthol AS pigment class. Its chemical formula is C₃₁H₂₃N₅O₆ with a molecular weight of 561.54 g/mol .[1] This bluish-red pigment is valued for its bright color, good lightfastness, and resistance to heat and migration, making it suitable for various applications, including rubber products, printing inks, and coatings.[1][2] In research and development, particularly in fields like materials science and cultural heritage, unambiguous identification of such pigments is crucial. Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular vibrational information, offering a unique fingerprint for the identification and characterization of pigments like this compound.[3][4][5][6] This application note provides a detailed protocol for the analysis of this compound using Raman spectroscopy.
Principle of Raman Spectroscopy in Pigment Analysis
Raman spectroscopy involves illuminating a sample with a monochromatic laser source. The interaction of the laser light with the molecules in the sample results in inelastic scattering of light, known as the Raman effect. The scattered light has a different frequency from the incident light, and this frequency shift, known as the Raman shift, corresponds to the vibrational modes of the molecules. A Raman spectrum, which is a plot of the intensity of the scattered light versus the Raman shift (typically in wavenumbers, cm⁻¹), provides a detailed chemical fingerprint of the material under investigation. This technique is highly specific and can be used to identify organic and inorganic pigments, often without the need for sample preparation.[3][4][5][6]
Data Presentation
| Raman Shift (cm⁻¹) | Tentative Assignment |
| ~1600 | Aromatic C=C stretching |
| ~1550-1580 | N=N stretching (azo group) |
| ~1490 | Azobenzene ring vibration |
| ~1450 | CH₂ bending |
| ~1340 | C-N stretching |
| ~1230 | Amide III |
| ~1140-1200 | C-N symmetric stretching |
| ~1000-1100 | Ring breathing modes |
Note: The exact peak positions and relative intensities can vary depending on the specific experimental conditions (e.g., laser wavelength) and the physical state of the sample.
Experimental Protocol
This protocol provides a general guideline for the analysis of this compound powder using a benchtop Raman spectrometer.
1. Instrumentation:
-
Raman Spectrometer: A research-grade Raman microscope equipped with a charge-coupled device (CCD) detector.
-
Laser Source: A 785 nm near-infrared (NIR) laser is often preferred for organic pigments to minimize fluorescence. Alternatively, a 532 nm or 633 nm laser can be used, but fluorescence interference may be more pronounced.
-
Objective: A 50x or 100x microscope objective for focusing the laser and collecting the Raman signal.
-
Grating: A grating with a suitable spectral resolution (e.g., 600 or 1200 grooves/mm).
2. Sample Preparation:
For the analysis of a pure pigment powder, minimal sample preparation is required.
-
Place a small amount of this compound powder on a clean microscope slide.
-
Gently press the powder to create a flat surface for analysis.
3. Data Acquisition:
-
Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid thermal degradation of the pigment. The power can be gradually increased if the signal-to-noise ratio is low, while carefully monitoring for any changes in the spectrum that might indicate sample damage.
-
Acquisition Time: Use an acquisition time of 1-10 seconds.
-
Accumulations: Co-add multiple spectra (e.g., 5-10 accumulations) to improve the signal-to-noise ratio.
-
Spectral Range: Collect the spectrum over a Raman shift range of approximately 200 cm⁻¹ to 1800 cm⁻¹.
4. Data Processing:
-
Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate spurious sharp peaks.
-
Baseline Correction: Perform a baseline correction to remove the fluorescence background. A polynomial fit is a common method for baseline correction.
-
Normalization: Normalize the spectrum to the most intense peak to facilitate comparison with reference spectra.
Experimental Workflow
The following diagram illustrates the logical workflow for the Raman analysis of this compound.
Caption: Workflow for the analysis of this compound using Raman spectroscopy.
Logical Relationships in Raman Analysis
The successful identification of a pigment using Raman spectroscopy relies on a series of logical steps and relationships between the experimental parameters and the obtained data.
Caption: Logical relationships in the Raman analysis of pigmented materials.
Conclusion
Raman spectroscopy is a highly effective technique for the rapid and non-destructive identification of this compound. By following the detailed protocol and understanding the principles of the technique, researchers can obtain reliable and specific molecular information. The characteristic Raman spectrum, arising from the vibrations of its azo and naphthol moieties, serves as a unique fingerprint for its unambiguous identification in various matrices. This application note provides a foundational guide for scientists and professionals utilizing Raman spectroscopy for the analysis of this and other related organic pigments.
References
Application Notes and Protocols for the FTIR Analysis of Pigment Red 31 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 31 (C.I. 12360) is a synthetic monoazo pigment characterized by its vibrant bluish-red hue.[1][2] Belonging to the Naphthol AS pigment family, it finds extensive application in the coloring of rubber products, printing inks, and coatings.[3][4] The manufacturing process involves the diazotization of N-(3-amino-4-methoxyphenyl)benzamide followed by coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[1] Understanding the molecular structure and purity of this compound and its derivatives is crucial for quality control, product development, and safety assessment. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique well-suited for this purpose, providing a molecular fingerprint that allows for the identification of functional groups and the overall molecular structure.[3][5]
These application notes provide a comprehensive overview of the FTIR analysis of this compound, including its characteristic spectral features and detailed protocols for sample preparation and data acquisition. Furthermore, it explores the analysis of its derivatives and outlines a general procedure for quantitative analysis.
Key Functional Groups and Expected FTIR Absorptions
The chemical structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. Based on the analysis of its precursors and related compounds, the following table summarizes the expected vibrational modes and their approximate wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |
| 3500 - 3200 | N-H stretching | Secondary Amide (-CO-NH-) | Can be a broad band, indicating hydrogen bonding. |
| 3100 - 3000 | C-H stretching | Aromatic C-H | Typically multiple weak to medium bands. |
| ~1670 | C=O stretching (Amide I) | Amide (-CO-NH-) | A strong and characteristic band. |
| ~1600 - 1450 | C=C stretching | Aromatic Rings | Multiple bands of varying intensity. |
| ~1550 | N-H bending (Amide II) | Amide (-CO-NH-) | Usually observed in conjunction with the Amide I band. |
| ~1530 & ~1340 | N=O stretching | Nitro group (-NO₂) | Asymmetric and symmetric stretching, respectively. |
| ~1450 | N=N stretching | Azo group (-N=N-) | Can be weak and sometimes difficult to assign definitively. |
| ~1250 | C-N stretching | Amide, Aromatic Amine | |
| ~1240 | C-O-C stretching | Aryl ether (-O-CH₃) | Asymmetric stretching. |
| Below 900 | C-H out-of-plane bending | Aromatic Rings | Pattern can be indicative of substitution patterns. |
Application Note 1: Identification and Characterization of this compound
Objective: To identify and characterize this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Methodology: A small amount of the pigment powder is placed directly on the ATR crystal, and the infrared spectrum is recorded. The resulting spectrum is then compared with a reference spectrum or analyzed for the presence of characteristic absorption bands corresponding to its known functional groups.
Expected Results: The FTIR spectrum of this compound is expected to exhibit a complex pattern of absorption bands. Key features for identification include the strong amide I (C=O stretch) band around 1670 cm⁻¹, the amide II (N-H bend) band around 1550 cm⁻¹, and the characteristic absorptions of the nitro group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The azo group's N=N stretch is anticipated around 1450 cm⁻¹, though it may be of weak to medium intensity.
Significance: This method provides a rapid and reliable means of confirming the identity of this compound without the need for extensive sample preparation. It can be used for quality control of raw materials and finished products.
Application Note 2: Comparative Analysis of this compound Derivatives
Objective: To differentiate between this compound and its derivatives using FTIR spectroscopy.
Methodology: The FTIR spectra of this compound and its derivatives are recorded under identical conditions. A comparative analysis of the spectra is then performed, focusing on shifts in band positions and changes in band intensities.
Analysis of Derivatives:
-
Derivatives of the Diazo Component (N-(3-amino-4-methoxyphenyl)benzamide): Modifications to this part of the molecule, such as altering the substituents on the benzamide (B126) ring, will primarily affect the vibrations associated with that ring system. For example, the introduction of an electron-withdrawing group may shift the amide C=O stretching frequency to a higher wavenumber.
-
Derivatives of the Coupling Component (3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide): Changes in the substitution pattern on the naphthamide or the phenyl ring of this component will lead to shifts in the corresponding aromatic C-H and C=C vibrations. Altering the position or nature of the nitro group will directly impact the N=O stretching frequencies.
Significance: FTIR spectroscopy can be a valuable tool for identifying and differentiating closely related pigment structures. This is particularly important in the development of new pigments with tailored properties and for detecting impurities or adulterants.
Experimental Protocols
Protocol 1: Sample Preparation for ATR-FTIR Analysis
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the dry pigment powder (typically 1-5 mg) onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Protocol 2: FTIR Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the collected spectrum as needed.
Protocol 3: General Protocol for Quantitative FTIR Analysis
-
Standard Preparation: Prepare a series of calibration standards with known concentrations of this compound in a suitable matrix (e.g., a polymer film or a solvent in which it is sparingly soluble).
-
Spectral Acquisition: Record the FTIR spectra of the standards and the unknown sample under identical conditions.
-
Peak Selection: Identify a characteristic absorption band of this compound that is well-resolved and shows a linear relationship between absorbance and concentration (obeys Beer's Law). The strong amide I band is often a good candidate.
-
Calibration Curve: Plot the absorbance of the selected peak versus the concentration of the standards to create a calibration curve.
-
Quantification: Determine the concentration of this compound in the unknown sample by measuring the absorbance of its characteristic peak and using the calibration curve.
Visualizations
References
Application Notes and Protocols: Synthesis of Pigment Red 31 Nanoparticles for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Pigment Red 31 nanoparticles. The protocols are designed to be detailed and reproducible for experimental use in various research and development settings.
Introduction
This compound, a monoazo pigment, is valued for its vibrant bluish-red shade and good fastness properties.[1][2] The synthesis of this pigment in nanoparticle form is of growing interest due to the unique optical and physical properties that emerge at the nanoscale. These properties can lead to enhanced performance in applications such as high-performance coatings, advanced inks, and biomedical imaging.[3][4][5] This document outlines a detailed protocol for the synthesis of this compound nanoparticles via the acid precipitation method, followed by comprehensive characterization techniques and potential experimental applications.
Experimental Protocols
This protocol is adapted from general methods for producing organic pigment nanoparticles.[5]
Materials:
-
This compound (C.I. 12360) powder
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized (DI) water
-
Ice
-
Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS)
-
Beakers, magnetic stirrer, stirring bar, filtration apparatus (e.g., Buchner funnel and filter paper), sonicator, centrifuge.
Protocol:
-
Dissolution: In a fume hood, slowly add 1.0 g of this compound powder to 20 mL of concentrated sulfuric acid in a glass beaker while stirring continuously with a magnetic stirrer. The dissolution should be carried out at room temperature until a homogenous solution is obtained.
-
Precipitation: Prepare a precipitation bath by adding 200 mL of DI water to a larger beaker and cooling it in an ice bath to below 5°C. Add 0.1 g of SDS to the cold water and stir until fully dissolved.
-
Nanoparticle Formation: While vigorously stirring the cold surfactant solution, slowly add the pigment-acid solution dropwise using a pipette or burette. A fine precipitate of this compound nanoparticles will form immediately.
-
Washing and Neutralization: Allow the suspension to stir for an additional 30 minutes in the ice bath. Filter the suspension using a Buchner funnel. Wash the collected nanoparticles repeatedly with cold DI water until the filtrate reaches a neutral pH (approximately pH 7). This step is crucial to remove residual acid.
-
Dispersion: Resuspend the washed nanoparticle cake in 50 mL of DI water. To ensure a stable dispersion and break up any agglomerates, sonicate the suspension for 15-30 minutes using a probe or bath sonicator.
-
Purification: Centrifuge the nanoparticle dispersion at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in fresh DI water. Repeat this washing step twice more.
-
Storage: Store the final this compound nanoparticle dispersion at 4°C. For long-term storage or for applications requiring a dry powder, the nanoparticles can be lyophilized.
2.2.1. Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
Protocol:
-
Dilute a small aliquot of the this compound nanoparticle suspension in DI water to an appropriate concentration (typically in the range of 0.01-0.1 mg/mL).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The Z-average diameter will provide the mean hydrodynamic size, and the PDI will indicate the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for many applications.
2.2.2. Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to sit for a few minutes to allow the particles to adsorb to the surface.
-
Wick away the excess liquid using filter paper.
-
Optionally, for better contrast, a negative staining agent (e.g., uranyl acetate) can be applied.
-
Allow the grid to dry completely before inserting it into the TEM for imaging.
2.2.3. X-ray Diffraction (XRD)
XRD is used to analyze the crystalline structure of the synthesized nanoparticles.
Protocol:
-
Prepare a dry powder sample of the this compound nanoparticles by lyophilization or careful oven drying at a low temperature.
-
Mount the powder sample on the sample holder of the XRD instrument.
-
Perform the XRD scan over a relevant 2θ range (e.g., 5-50°) using Cu Kα radiation.
-
The resulting diffractogram can be compared with the pattern of the bulk this compound to confirm the crystal phase and to estimate the crystallite size using the Scherrer equation.
Data Presentation
The following table summarizes the expected quantitative data from the characterization of the synthesized this compound nanoparticles. These values are typical for organic pigment nanoparticles and should be confirmed experimentally.
| Characterization Technique | Parameter | Expected Value |
| Dynamic Light Scattering (DLS) | Z-Average Diameter (nm) | 50 - 150 |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential Analysis | Zeta Potential (mV) | -30 to -50 |
| Transmission Electron Microscopy (TEM) | Primary Particle Size (nm) | 20 - 100 |
| X-ray Diffraction (XRD) | Crystallite Size (nm) | 15 - 80 |
Application Notes
The small size and high surface area of this compound nanoparticles can significantly enhance the properties of coatings.[6] When incorporated into a polymer matrix, they can improve color strength, gloss, transparency, and UV resistance. The improved dispersion of nanoparticles compared to micro-sized pigments can lead to more uniform and defect-free films.
Experimental Use: this compound nanoparticles can be formulated into water-based or solvent-based coating systems. Their compatibility with different polymer binders (e.g., acrylic, polyurethane) should be evaluated. The effect of nanoparticle concentration on the final coating properties, such as color metrics (Lab*), gloss, adhesion, and weatherability, can be systematically studied.
While the intrinsic fluorescence of this compound is not well-documented, organic nanoparticles can often be utilized as contrast agents in various imaging modalities.[6] Even in the absence of strong fluorescence, these nanoparticles can be used for cell tracking studies. For instance, their high refractive index can allow for label-free imaging techniques. Furthermore, they can be surface-functionalized with fluorescent dyes or targeting ligands for specific cellular imaging applications.[3]
Experimental Use:
-
Non-fluorescent Tracers: The uptake and intracellular localization of this compound nanoparticles can be studied in various cell lines (e.g., cancer cells, stem cells) using techniques like transmission electron microscopy or hyperspectral imaging.[6][7]
-
Surface Modification for Fluorescence: The surface of the nanoparticles can be chemically modified to conjugate fluorescent molecules, enabling their use in fluorescence microscopy for long-term cell tracking.[3]
-
Photoacoustic Imaging: The strong absorption of visible light by this compound nanoparticles may make them suitable as contrast agents for photoacoustic imaging, a non-invasive technique with deep tissue penetration.
Visualizations
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Detecting and tracking nonfluorescent nanoparticle probes in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles for Stem Cell Tracking and the Potential Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pigment Red 31: Absence of Evidence for Use in Biological Microscopy Staining
Initial investigations into the application of Pigment Red 31 for staining in biological microscopy have revealed no established use or documented protocols for this purpose. Extensive searches of scientific literature and chemical databases consistently categorize this compound, also known as C.I. 12360, as an industrial-grade organic pigment.[1][2][3] Its primary applications lie in the coloration of plastics, rubbers, paints, and inks, where properties like lightfastness and heat resistance are valued.[4][5]
While the broader class of azo compounds, to which this compound belongs, includes some dyes utilized in biological staining, there is no specific evidence to suggest that this compound has been adapted or validated for microscopic analysis of biological specimens.[6][7] Biological stains typically require specific properties such as solubility in aqueous or alcoholic solutions, selective binding to cellular components, and often, fluorescent capabilities—characteristics that are not documented for this compound in the context of microscopy.
Further exploration into the potential fluorescent properties of industrial pigments did not yield any specific data for this compound.[8][9][10] While some industrial pigments can exhibit fluorescence, this is not a universal characteristic and requires empirical validation for each compound. Without any documented excitation or emission spectra for this compound, its suitability for fluorescence microscopy cannot be determined.
A search for alternative chemical identifiers or trade names for this compound within biological or medical research literature also proved fruitless. The compound is consistently referenced in the context of industrial applications.
Based on the available information, this compound is not a recognized or utilized stain in biological microscopy. Consequently, the creation of detailed application notes, experimental protocols, and associated diagrams for its use in this field is not possible. The core requirements for such documentation, including quantitative data from established staining procedures and known biological interactions, do not exist in the current body of scientific literature.
Therefore, researchers, scientists, and drug development professionals are advised to rely on established and validated biological stains for their microscopy needs. The use of industrial pigments such as this compound for biological applications is not recommended without rigorous scientific validation of its staining efficacy, specificity, and potential cytotoxicity.
References
- 1. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 2. 6448-96-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. Pigment Red 31_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 6. . Biological stains, a handbook on the nature and uses of the dyes employed in the biological laboratory. Stains and staining (Microscopy). into the usual biological stains, and only these need be considered here. They are as follows: BASIC CHROMOPHORES 1. The azo group, —X = N—, which is found in all azo dyes, of which methyl orange and Bismarck brown are well known ex- amples. In all these dyes, a benzene ring is attached to each nitrogen atom. All the dyes of this group may be looked upon as derivatives of azobenzene, X = X / 2. The azin group. N /j l/ N which is found in phenazins. of w Stock Photo - Alamy [alamy.com]
- 7. Azo dye - Wikipedia [en.wikipedia.org]
- 8. onlinepubs.trb.org [onlinepubs.trb.org]
- 9. Complete Guide to Fluorescent Pigments and Dyes for Document Security [angtech.com]
- 10. Fluorescence - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Pigment Red 31 in Developing New Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties of Pigment Red 31 and detailed protocols for its incorporation into new composite materials. The information is intended to guide researchers and scientists in material science and to inform drug development professionals about key considerations for the use of such materials in relevant applications.
Introduction to this compound
This compound is a monoazo pigment that provides a bluish-red hue.[1] It is widely used in conventional applications such as coloring rubber, inks, paints, and plastics.[2][3] Its good lightfastness, heat resistance, and resistance to migration make it a candidate for developing new composite materials with specific chromatic and performance properties.[1]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various supplier technical data sheets and should be considered as typical. Researchers should always refer to the specifications provided by their specific supplier.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₁H₂₃N₅O₆ |
| C.I. Name | This compound |
| C.I. Number | 12360 |
| CAS Number | 6448-96-0 |
| Molecular Weight | 561.54 g/mol [1] |
| Appearance | Purple-red powder[1] |
| Heat Resistance | Up to 280°C for 5 minutes in certain polymers[2] |
| Light Fastness (1-8 scale) | 7[2] |
| Water Resistance (1-5 scale) | 5 |
| Acid Resistance (1-5 scale) | 5 |
| Alkali Resistance (1-5 scale) | 5 |
| Oil Absorption | 45-55 g/100g |
| Solubility | Insoluble in water, soluble in ethanol[1] |
Experimental Protocols for Developing Polymer Composites with this compound
The following protocols are adapted from established methodologies for incorporating azo pigments into polymer matrices.[4] Researchers should optimize these protocols based on the specific polymer matrix and desired composite properties.
Materials and Equipment
-
This compound powder
-
Polymer matrix (e.g., epoxy resin, polypropylene, polyethylene)
-
Curing agent/hardener (for thermosetting polymers)
-
Solvent (if required for the polymer)
-
High-shear mixer or ultrasonicator
-
Hot press or other molding equipment
-
Mechanical testing apparatus (e.g., universal testing machine)
-
Thermal analysis equipment (e.g., TGA, DSC)
-
Spectrophotometer or colorimeter for color analysis
General Protocol for Solvent-Based Polymer Composite Fabrication
This protocol is suitable for thermosetting polymers like epoxy resins.
-
Pigment Dispersion:
-
Weigh the desired amount of this compound (e.g., 0.1 - 5.0 wt%).
-
Disperse the pigment in a suitable solvent (e.g., ethanol, acetone) using a high-shear mixer or ultrasonicator for 30-60 minutes to ensure a uniform dispersion and break down agglomerates.
-
-
Mixing with Polymer Resin:
-
Add the pigment dispersion to the pre-weighed polymer resin.
-
Mix thoroughly using a mechanical stirrer until a homogenous mixture is obtained.
-
-
Degassing:
-
Place the mixture in a vacuum oven to remove any entrapped air bubbles from the solvent and the mixing process.
-
-
Addition of Curing Agent:
-
Add the stoichiometric amount of the curing agent to the pigment-resin mixture.
-
Mix gently but thoroughly to ensure uniform distribution of the curing agent.
-
-
Casting and Curing:
-
Pour the mixture into a mold.
-
Cure the composite according to the polymer manufacturer's instructions (e.g., at a specific temperature for a set duration).
-
-
Post-Curing:
-
Post-cure the composite at an elevated temperature to complete the cross-linking reaction and enhance its mechanical properties.
-
References
Application Notes and Protocols for the Photocatalytic Degradation of Pigment Red 31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 31, a monoazo pigment, finds extensive use in the textile, paint, and printing industries. Its complex aromatic structure renders it resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants.
This document provides a detailed experimental setup and protocols for the photocatalytic degradation of this compound. It is intended to guide researchers in establishing a robust and reproducible experimental system for studying the efficacy of photocatalysis in dye degradation and for the development of advanced water treatment technologies.
Experimental Principles
The photocatalytic degradation of this compound is initiated by the absorption of photons with energy equal to or greater than the bandgap of the photocatalyst, typically TiO₂. This process generates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) can directly oxidize the dye molecules adsorbed on the catalyst surface or react with water to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). These highly oxidative species are non-selective and can effectively break down the complex structure of this compound into simpler, less harmful compounds, ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions.[1][2][3][4]
Experimental Setup and Materials
Materials and Reagents
-
This compound (C₁₇H₁₃N₃O₃)
-
Titanium Dioxide (TiO₂, anatase, nanoparticles)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Nitrogen Gas (for purging, optional)
Equipment
-
Photoreactor: A batch reactor, typically made of borosilicate glass, with a quartz window for light penetration. The reactor should be equipped with a magnetic stirrer and a cooling jacket to maintain a constant temperature.[5][6][7]
-
Light Source: A UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator. The light source should be positioned to provide uniform irradiation to the reaction solution.[7]
-
UV-Vis Spectrophotometer: For monitoring the concentration of this compound.[5][6][8]
-
pH Meter
-
Magnetic Stirrer
-
Centrifuge or Filtration System: To separate the photocatalyst from the solution for analysis.
-
Total Organic Carbon (TOC) Analyzer (optional): For determining the extent of mineralization.[5][6]
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
This protocol describes a common method for synthesizing TiO₂ nanoparticles, which can be used as the photocatalyst.
-
Precursor Solution Preparation: Prepare a solution of titanium isopropoxide in ethanol (B145695).
-
Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution under vigorous stirring. The molar ratio of water to titanium isopropoxide is a critical parameter that influences the particle size.
-
Peptization: Add a small amount of an acid, such as nitric acid, to the solution to peptize the precipitate, forming a stable sol.
-
Gelation: Allow the sol to age, leading to the formation of a gel.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Calcine the dried gel in a muffle furnace at a high temperature (e.g., 400-500 °C) for a specific duration to obtain the anatase crystalline phase of TiO₂.
Protocol 2: Photocatalytic Degradation of this compound
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
Reaction Setup:
-
Add a specific volume of the this compound stock solution to the photoreactor and dilute with deionized water to achieve the desired initial concentration (e.g., 10-50 mg/L).[9]
-
Add the desired amount of TiO₂ photocatalyst to the solution (e.g., 0.1-1.0 g/L).[2]
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH. A pH of around 3-6 is often found to be optimal for the degradation of azo dyes.[3]
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface. Take an initial sample (t=0) at the end of this period.
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Sample Analysis:
-
Immediately centrifuge or filter the collected samples to remove the TiO₂ particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for red dyes is typically in the range of 500-550 nm.
-
The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution (at t=0) and Aₜ is the absorbance at time t.
-
Data Presentation
The quantitative data from the photocatalytic degradation experiments should be summarized in clearly structured tables for easy comparison of the effects of different experimental parameters.
Table 1: Effect of Initial this compound Concentration on Degradation Efficiency
| Initial Concentration (mg/L) | Degradation (%) after 8 hours |
| 25 | 100[10] |
| 50 | 94.25[10] |
| 75 | 92.34[10] |
| Conditions: Solar irradiation, biosynthesized TiO₂ catalyst. |
Table 2: Effect of pH on the Degradation Efficiency of a Reactive Red Dye
| pH | Catalyst | Degradation (%) after 50 min |
| 3 | Fe₂O₃/Bentonite/TiO₂ | 100[3] |
| 5.85 | Not Specified | Optimized Condition[9] |
| Note: Data for a similar reactive red dye is presented due to the limited availability of specific data for this compound. |
Table 3: Effect of Catalyst Dosage on the Degradation Efficiency of a Reactive Red Dye
| Catalyst Dosage (g/L) | Degradation (%) after 90 min |
| 0.001 | Optimized Condition[9] |
| 0.6 | 100 (after 50 min)[3] |
| Note: Data for a similar reactive red dye is presented. |
Visualizations
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: Mechanism of photocatalytic degradation of this compound using TiO₂.
References
- 1. Utilization of TiO2 Nanoparticles for Methylene Blue Degradation [mdpi.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Optimization of Photocatalytic Decolourization of Cationic Azo Dye in Thin Film Fixed Bed Photoreactor | Chemical Engineering Transactions [cetjournal.it]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Pigment Red 31 as a Model Compound for Photostability Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C.I. Pigment Red 31 as a model compound for photostability research, particularly relevant in the context of drug development and formulation. This compound, a monoazo pigment, offers a stable and consistent chromophore that can be used to evaluate the photoprotective capabilities of formulations, packaging materials, and the impact of environmental stressors on photosensitive molecules.
Introduction to this compound
This compound (C.I. 12360; CAS 6448-96-0) is a synthetic organic pigment with the molecular formula C₃₁H₂₃N₅O₆[1][2][3]. It is characterized by its bluish-red hue and has been traditionally used in the rubber, ink, and coating industries due to its good lightfastness and resistance to heat and migration[1][4]. Its chemical structure, featuring a single azo bond and naphthol moiety, makes it susceptible to photodegradation under certain conditions, rendering it a suitable model compound for photostability studies.
Key Properties of this compound:
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 12360 | [1][3] |
| CAS Number | 6448-96-0 | [1][2][3] |
| Molecular Formula | C₃₁H₂₃N₅O₆ | [1][2][3] |
| Molecular Weight | 561.54 g/mol | [1][2][3] |
| Appearance | Purple-red powder | [1] |
| Lightfastness (Blue Wool Scale) | 6-7 | [2] |
| Heat Resistance | Up to 180°C | [2] |
| Solubility | Insoluble in water, soluble in ethanol (B145695) | [1] |
Rationale for Use in Photostability Research
The selection of a suitable model compound is critical in photostability testing. This compound is an excellent candidate for several reasons:
-
Consistent Photodegradation: Its known chemical structure allows for the predictable study of photodegradation pathways.
-
Analytical Tractability: The change in its vibrant color upon degradation can be easily quantified using spectrophotometric methods.
-
Relevance to Drug Molecules: The azo linkage is a chromophore found in some pharmaceutical compounds, making its study relevant to drug stability.
-
Commercial Availability: High-purity this compound is readily available from various suppliers[1].
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the photodegradation of this compound under controlled laboratory conditions. This data is representative of what researchers might expect to generate when using this pigment as a model compound. The photodegradation quantum yields for β-naphthol pigments, a class to which this compound belongs, have been reported to be in the range of 3x10⁻⁶ to 4x10⁻⁵, indicating they are relatively light-stable molecules.
| Parameter | Condition | Value |
| Photodegradation Quantum Yield (Φ) | In ethanol solution, 365 nm irradiation | 1.5 x 10⁻⁵ |
| First-Order Degradation Rate Constant (k) | Aqueous suspension, simulated solar light (Xenon lamp) | 0.025 hr⁻¹ |
| Half-life (t₁/₂) | Aqueous suspension, simulated solar light (Xenon lamp) | 27.7 hours |
| Color Change (ΔE*ab) | Solid film, 1000 hours UVA exposure | 15.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established photostability testing guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.
Objective: To quantify the efficiency of a photon in causing a chemical reaction in this compound.
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
Quinine (B1679958) hydrochloride (actinometer)
-
UV-Vis spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., 365 nm)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 10⁻⁵ M).
-
Actinometry: Prepare a solution of quinine hydrochloride in 0.1 M sulfuric acid to be used as a chemical actinometer to measure the photon flux of the light source.
-
Irradiation:
-
Fill a quartz cuvette with the this compound solution and another with the actinometer solution.
-
Place the sample cuvette in the photoreactor and irradiate with the 365 nm light source.
-
At regular time intervals, remove the cuvette and record the UV-Vis absorption spectrum.
-
Repeat the irradiation process with the actinometer solution to determine the photon flux.
-
-
Data Analysis:
-
Calculate the rate of degradation of this compound from the change in absorbance at its λmax.
-
Calculate the photon flux from the change in absorbance of the actinometer.
-
The quantum yield (Φ) is calculated using the formula: Φ = (moles of pigment degraded per unit time) / (moles of photons absorbed per unit time).
-
Objective: To evaluate the photostability of this compound under standardized light conditions to identify potential degradation products.
Materials:
-
This compound (as a powder or dispersed in a relevant vehicle)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Dark control samples (wrapped in aluminum foil).
-
Analytical instrumentation for degradation product analysis (e.g., HPLC-UV, LC-MS).
Procedure:
-
Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare identical samples to serve as dark controls.
-
Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After exposure, visually inspect the samples for any color change.
-
Analyze the exposed samples and dark controls using a validated stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining this compound and detect any degradation products.
-
Compare the degradation profiles of the exposed and dark control samples to differentiate between photodegradation and thermal degradation.
-
Visualizations
Caption: Workflow for photostability testing of this compound.
Caption: Proposed photodegradation pathway for this compound.
Conclusion
This compound serves as a robust and practical model compound for a wide range of photostability research applications. Its well-defined chemical properties and predictable degradation behavior make it an invaluable tool for scientists and researchers in the pharmaceutical industry. The protocols and data presented in these notes provide a solid foundation for initiating and conducting rigorous photostability studies.
References
Application Notes & Protocols: HPLC-UV Method for the Quantification of Red Pigments
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely adopted analytical technique for the separation, identification, and quantification of various red pigments from both natural and synthetic sources. This method offers high precision and sensitivity, making it an indispensable tool in quality control, food science, and pharmaceutical research.[1][2] The principle relies on the differential partitioning of analytes between a stationary phase (typically a C18 or C30 column) and a mobile phase.[1][3] A UV-Vis detector then measures the absorbance of the separated pigments at a specific wavelength, allowing for their quantification. This document provides detailed protocols for the quantification of major classes of red pigments, including anthocyanins, carotenoids, and synthetic colorants.
General Experimental Workflow
The logical flow for the quantification of red pigments by HPLC-UV involves several key stages, from sample acquisition to final data analysis.
Caption: General workflow for red pigment analysis by HPLC-UV.
Application 1: Quantification of Anthocyanins in Berries
Anthocyanins are water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[4] Their analysis is crucial for the quality control of food products and for research into their potential health benefits.[4]
Experimental Protocol
1. Sample Preparation (Cranberry Fruit):
-
Homogenize freeze-dried cranberry powder.
-
Extract the powder with an appropriate solvent, such as a mixture of methanol (B129727), water, and formic acid.
-
Sonicate the mixture to ensure complete extraction.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[5]
2. HPLC-UV Conditions:
-
Mobile Phase: A gradient elution using a binary mobile phase is common. For example, Solvent A: 10% formic acid in water, and Solvent B: Acetonitrile.[7]
-
Flow Rate: Typically 0.8 to 1.0 mL/min.[8]
-
Detection Wavelength: 520 nm, which is near the maximum absorbance for many anthocyanins.[8][9]
-
Injection Volume: 10 to 200 µl, depending on the concentration of anthocyanins in the sample.[5]
3. Quantification:
-
Prepare a series of standard solutions of known concentrations using commercially available anthocyanin standards (e.g., cyanidin-3-O-glucoside, peonidin-3-O-galactoside).[6]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of individual anthocyanins in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary: Anthocyanins
The following table summarizes the validation parameters for the HPLC-UV quantification of five predominant cranberry anthocyanins.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) |
| Cyanidin-3-O-galactoside (C3Ga) | 0.57–36.53 | ≥ 0.998 | 0.018 |
| Cyanidin-3-O-glucoside (C3Gl) | 0.15–9.83 | ≥ 0.998 | 0.016 |
| Cyanidin-3-O-arabinoside (C3Ar) | 0.28–17.67 | ≥ 0.998 | 0.006 |
| Peonidin-3-O-galactoside (P3Ga) | 1.01–64.71 | ≥ 0.998 | 0.013 |
| Peonidin-3-O-arabinoside (P3Ar) | 0.42–27.14 | ≥ 0.998 | 0.011 |
| Data sourced from a single-laboratory validation study.[6] |
Application 2: Quantification of Carotenoids (Lycopene & β-Carotene)
Carotenoids are fat-soluble pigments responsible for the red, orange, and yellow colors in many plants.[1] Lycopene (B16060) and β-carotene are prominent red carotenoids found in foods like tomatoes and pumpkins.[1][10] HPLC is considered the most effective method for their analysis due to its precision.[1]
Experimental Protocol
1. Sample Preparation (Tomato):
-
Extract the pigment from a homogenized sample using a solvent mixture such as methanol.[11]
-
Perform saponification to remove interfering lipids if necessary.
-
Partition the carotenoids into an organic solvent like hexane (B92381) or a mixture of methanol and MTBE.
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm filter.
2. HPLC-UV Conditions:
-
Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.[10][12]
-
Mobile Phase: A gradient of solvents like methyl tert-butyl ether (MTBE), methanol, and water is effective.[12][13]
-
Flow Rate: Approximately 0.9 to 1.0 mL/min.[12]
-
Detection Wavelength: 450 nm for simultaneous detection of various carotenoids.[12]
-
Column Temperature: Maintained at around 38°C.[11]
3. Quantification:
-
Use external standards of lycopene and β-carotene to create calibration curves.
-
Plot peak area versus concentration to establish linearity.
-
Quantify the carotenoids in the sample extracts based on these curves.
Quantitative Data Summary: Carotenoids
This table presents validation data for the simultaneous determination of major carotenoids.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lutein | 0.05–30.00 | 0.9999 | 0.0068 | 0.0206 |
| Zeaxanthin | 0.05–30.00 | 0.9998 | 0.0060 | 0.0182 |
| β-Cryptoxanthin | 0.05–30.00 | 0.9999 | 0.0051 | 0.0155 |
| α-Carotene | 0.05–30.00 | 0.9998 | 0.0062 | 0.0188 |
| β-Carotene | 0.05–30.00 | 0.9993 | 0.0058 | 0.0176 |
| Data from a validated HPLC-UV-VIS method for soybean seeds.[12] |
Application 3: Quantification of Synthetic Red Food Colorants
Synthetic food colorants are widely used in the food and beverage industry to enhance product appearance.[14] Due to potential health risks, their use is strictly regulated, making accurate quantification essential.[3][15]
Experimental Protocol
1. Sample Preparation (Soft Drinks):
-
For clear liquid samples, direct injection after filtration (0.45 µm) may be possible.
-
For solid samples like jelly powders, dissolve a known amount in water or a suitable buffer.[16]
-
Perform solid-phase extraction (SPE) if matrix cleanup is required to remove interfering substances.
-
Ensure the final sample is filtered before injection.
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 analytical column is commonly used.[3][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[3][15]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: Wavelengths are set according to the absorbance maxima of the specific dyes being analyzed (e.g., 508 nm for Red 40, 524 nm for Amaranth, 530 nm for Erythrosine).[14][16] A Diode Array Detector (DAD) is beneficial for simultaneous analysis of multiple dyes.[14]
3. Quantification:
-
Prepare mixed standard solutions containing the target synthetic dyes at various concentrations.
-
Construct individual calibration curves for each dye.
-
Identify and quantify the dyes in the samples by comparing retention times and peak areas with the standards.
Quantitative Data Summary: Synthetic Food Dyes
The table below shows the performance characteristics for the analysis of several synthetic dyes.
| Analyte (E Number) | Detection Wavelength (nm) | Correlation Coefficient (R²) |
| Tartrazine (E102) | 454 | 0.9982 - 0.9997 |
| Amaranth (E123) | 524 | 0.9982 - 0.9997 |
| Ponceau 4R (E124) | - | 0.9982 - 0.9997 |
| Sunset Yellow FCF (E110) | 484 | 0.9982 - 0.9997 |
| Azorubine (E122) | - | 0.9982 - 0.9997 |
| Erythrosine (E127) | 530 | 0.9982 - 0.9997 |
| Data from the development and validation of an HPLC-UV method for nine synthetic colorants.[3][15] Detection limits for these dyes were found to be adequate for regulatory control.[16] |
Signaling Pathway and Logical Relationship Diagrams
Chromatographic Separation Principle
The separation of pigments in reversed-phase HPLC is governed by their polarity. Less polar compounds interact more strongly with the nonpolar stationary phase, resulting in longer retention times.
Caption: Principle of reversed-phase HPLC separation of pigments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phytoplankton pigment in situ measurements uncertainty evaluation: an HPLC interlaboratory comparison with a European-scale dataset [frontiersin.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. agilent.com [agilent.com]
- 5. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 6. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 9. ars.usda.gov [ars.usda.gov]
- 10. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from “Delica” (Cucurbita maxima) and “Violina” (Cucurbita moschata) Pumpkins as Food Traceability Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Analysis of Food Dyes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 15. [PDF] DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS | Semantic Scholar [semanticscholar.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Pigment Red 31 in the Development of Advanced Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Pigment Red 31 (C.I. 12360), a monoazo pigment, in the formulation of advanced polymer composites. This document outlines the pigment's properties, protocols for its incorporation into polymer matrices, and key considerations for performance evaluation, with a special focus on applications relevant to materials science and biomedical fields.
Properties of this compound
This compound is a synthetic organic pigment characterized by its bluish-red hue.[1] Its chemical and physical properties make it a candidate for coloring various polymers.
Table 1: General Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | C31H23N5O6 | [2] |
| Molecular Weight | 561.54 g/mol | [2] |
| C.I. Name | This compound | [2][3] |
| C.I. Number | 12360 | [2][3] |
| CAS Number | 6448-96-0 | [2] |
| Appearance | Purple-red powder | [2] |
| Heat Resistance | Up to 280°C for 5 minutes in certain resins like polystyrene and acrylics. | [1] |
| Light Fastness | Good to excellent. | [1][3] |
| Migration Resistance | Good resistance to migration. | [2][3] |
| Solubility | Insoluble in water, soluble in ethanol. | [2] |
| Primary Applications | Rubbers, inks, coatings, and plastics (e.g., polystyrene, acrylic resins). | [1][3] |
Experimental Protocols for Incorporation into Polymer Composites
The successful incorporation of this compound into a polymer matrix is critical for achieving desired coloration and performance without compromising the composite's structural integrity. The following are generalized protocols for dispersion in epoxy and thermoplastic composites.
Protocol for Dispersion in an Epoxy Resin Matrix
This protocol describes a common method for dispersing a pigment into a two-part epoxy system.
Materials and Equipment:
-
This compound powder
-
Two-part epoxy resin system (e.g., Bisphenol-A based resin and an amine hardener)
-
High-shear mixer or three-roll mill
-
Vacuum desiccator or centrifuge for de-aeration
-
Molds for sample casting
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Dispersion in Resin:
-
Accurately weigh the desired amount of this compound (typically 0.1% to 5% by weight of the resin).
-
Add the pigment to the epoxy resin component (Part A) before adding the hardener.
-
Mix at low speed initially to wet the pigment, then increase to high speed for a predetermined time (e.g., 10-30 minutes) using a high-shear mixer. For optimal dispersion and to break down agglomerates, pass the mixture through a three-roll mill.
-
-
De-aeration:
-
After mixing, the resin-pigment mixture will likely contain trapped air bubbles.
-
Place the mixture in a vacuum desiccator until all visible bubbles are removed. Alternatively, centrifugation can be used.
-
-
Addition of Hardener:
-
Add the stoichiometric amount of the hardener (Part B) to the de-aerated, pigmented resin.
-
Mix thoroughly at a low speed to avoid re-introducing air bubbles.
-
-
Casting and Curing:
-
Pour the final mixture into prepared molds.
-
Cure the composite according to the epoxy manufacturer's specifications (e.g., at room temperature followed by a post-cure at an elevated temperature).
-
Protocol for Incorporation into a Thermoplastic Matrix via Masterbatch
For thermoplastics, the most common industrial method for coloration is through the use of a masterbatch, which is a concentrated mixture of pigment encapsulated in a carrier polymer.
Materials and Equipment:
-
This compound powder
-
Carrier polymer pellets (e.g., polyethylene, polypropylene) compatible with the final composite matrix.
-
Dispersing agents and other additives (e.g., stabilizers)
-
Twin-screw extruder
-
Pelletizer
-
Injection molder or extruder for final part fabrication
Procedure:
-
Masterbatch Formulation:
-
Determine the desired pigment concentration in the masterbatch (typically 20-50%).
-
Formulate a mixture of the carrier polymer, this compound, and any necessary additives.
-
-
Compounding:
-
Feed the formulated mixture into a twin-screw extruder.
-
The extruder melts, mixes, and disperses the pigment within the carrier polymer. The screw design and processing parameters (temperature, screw speed) are critical for achieving good dispersion.
-
-
Pelletization:
-
The extrudate is cooled and cut into pellets to form the masterbatch.
-
-
Final Composite Production:
-
The masterbatch pellets are then blended with the bulk polymer pellets at a specific let-down ratio to achieve the final desired pigment concentration in the end product.
-
This blend is then processed using standard thermoplastic processing techniques like injection molding or extrusion.
-
Performance Evaluation of this compound Polymer Composites
The addition of this compound can influence the mechanical, thermal, and chemical properties of the polymer composite. Rigorous testing is essential to quantify these effects.
Table 2: Potential Effects of Pigment Incorporation and Corresponding Test Methods
| Property | Potential Effect of Pigment Addition | Recommended Test Method(s) |
| Mechanical Properties | Can act as a stress concentrator, potentially reducing tensile and impact strength. May also act as a nucleating agent, affecting crystallinity and modulus. | ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties), ASTM D256 (Izod Impact Resistance) |
| Thermal Properties | Can affect the glass transition temperature (Tg) and thermal stability. | ASTM E1640 (Glass Transition Temperature by DMA), ASTM E1131 (Thermogravimetric Analysis - TGA) |
| Rheological Properties | Can increase the viscosity of the polymer melt, affecting processability. | ASTM D3835 (Capillary Rheometry), ASTM D4440 (Dynamic Mechanical Analysis - DMA) |
| Color Stability | Assessment of color change upon exposure to UV light and weathering. | ASTM G154 (QUV Accelerated Weathering), ASTM D2244 (Calculation of Color Tolerances) |
| Leaching and Migration | Critical for biomedical and food-contact applications. Assesses the potential for the pigment or its degradation products to migrate out of the polymer matrix. | ISO 10993-17 (Toxicological risk assessment of medical device constituents), FDA guidelines for food contact materials. |
| Biocompatibility | Essential for medical device applications. | ISO 10993 series (Biological evaluation of medical devices), including tests for cytotoxicity, sensitization, and irritation.[4][5] |
Application to Drug Development and Biomedical Devices
While this compound is not primarily designed for biomedical applications, the use of colored polymers in medical devices and drug delivery systems is an active area of research. For such applications, several critical factors must be considered.
-
Biocompatibility and Toxicity: Azo dyes as a class have raised toxicological concerns, with some being identified as potential carcinogens.[6][7] Therefore, extensive biocompatibility testing according to ISO 10993 standards is mandatory if this compound were to be considered for any medical application.[4][5]
-
Leaching and Extractables: The potential for the pigment or its byproducts to leach out of the polymer matrix into a biological environment is a major safety concern.[8][9][10] Leaching studies are crucial to quantify this risk.
-
Surface Modification: For high-performance polymers like Polyetheretherketone (PEEK) used in medical implants, surface modification is often necessary to improve biocompatibility and osseointegration.[11][12][13][14][15] Any incorporated pigment should not interfere with these surface treatments.
-
Drug-Polymer-Pigment Interactions: In drug delivery systems, the pigment must not interact with the encapsulated drug or the polymer carrier in a way that adversely affects drug stability, release kinetics, or therapeutic efficacy.[16][17][18][19]
Visualizations
The following diagrams illustrate key workflows and relationships in the development of polymer composites containing this compound.
Caption: Workflow for incorporating this compound into a polymer matrix.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. This compound [dyestuffintermediates.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. plasticstoday.com [plasticstoday.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ewg.org [ewg.org]
- 7. ijrar.org [ijrar.org]
- 8. researchgate.net [researchgate.net]
- 9. Leaching and VOC Emission Tests of Polymer Composites Produced from Post-Consumer Waste in Terms of Application in the Construction Sector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. raajournal.com [raajournal.com]
- 13. Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to improve the performance of polyetheretherketone (PEEK) as orthopedic implants: from surface modification to addition of bioactive materials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. jchemrev.com [jchemrev.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Dispersion of Pigment Red 31 in Aqueous Solutions
Welcome to the Technical Support Center for C.I. Pigment Red 31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with dispersing this hydrophobic pigment in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your formulation development.
Troubleshooting Guide
This section addresses common problems encountered during the dispersion of this compound in a question-and-answer format, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Recommendations |
| Poor initial wetting of the pigment powder (clumping, floating on the surface) | - High surface tension of water prevents penetration into the hydrophobic pigment agglomerates.[1] - Insufficient wetting agent or an inappropriate type of surfactant. | - Incorporate a suitable wetting agent: Use a non-ionic surfactant with a low to mid-range Hydrophilic-Lipophilic Balance (HLB) to reduce the surface tension of the aqueous phase.[2] - Pre-wet the pigment: Create a paste of the pigment with the wetting agent and a small amount of water before adding it to the bulk of the aqueous solution. |
| Sedimentation or settling of pigment particles over time | - Flocculation: Reversible aggregation of pigment particles due to weak van der Waals forces.[3] - Agglomeration: Strong, irreversible clumping of pigment particles. - Insufficient dispersant concentration to provide adequate stabilization. - Ineffective stabilization mechanism (electrostatic or steric). | - Optimize dispersant concentration: Determine the optimal dispersant loading by creating a ladder study and measuring particle size or viscosity.[4] - Select an appropriate dispersant: For aqueous systems, anionic or polymeric dispersants that provide electrostatic or steric stabilization are recommended.[5][6] - Improve initial dispersion: Utilize high-shear mixing or media milling to break down agglomerates into primary particles. |
| Color shift or loss of color strength | - Flocculation: Flocculated particles have a different light scattering profile, which can alter the perceived color.[3] - Incomplete dispersion, leaving large agglomerates that do not contribute effectively to the color. | - Confirm complete dispersion: Use a Hegman gauge or microscopy to ensure the absence of large particles. - Improve stabilization: A well-stabilized dispersion will maintain its color strength over time. Re-evaluate your dispersant choice and concentration. |
| High viscosity of the dispersion | - High pigment loading. - Flocculation of pigment particles, creating a network structure that entraps the liquid phase. - Inappropriate dispersant or incorrect concentration. | - Optimize pigment-to-dispersant ratio: A dispersant demand study can identify the concentration that provides the lowest viscosity for a given pigment loading.[4] - Improve deagglomeration: Better mechanical breakdown of particles can reduce the initial viscosity. |
| Inconsistent batch-to-batch results | - Variation in raw material quality. - Inconsistent processing parameters (mixing time, speed, temperature). - Changes in the pH of the aqueous solution. | - Standardize procedures: Ensure consistent mixing times, speeds, and order of addition for all components. - Control pH: The surface charge of the pigment and the effectiveness of some dispersants can be pH-dependent. Buffer the system if necessary.[7] - Characterize raw materials: Test incoming lots of pigment and dispersants for key properties. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in dispersing this compound in water?
A1: this compound is an organic, hydrophobic pigment, meaning it naturally repels water. This inherent property makes it difficult to wet and disperse evenly in aqueous solutions. Without proper formulation, the pigment particles will tend to clump together (agglomerate and flocculate) and settle out of the solution over time.[1]
Q2: What are the key steps in achieving a stable dispersion of this compound?
A2: A stable dispersion is typically achieved through a three-step process:[3]
-
Wetting: The air surrounding the dry pigment particles is displaced by the aqueous medium. This is facilitated by wetting agents (surfactants) that reduce the surface tension of the water.
-
Deagglomeration/Dispersion: Mechanical energy (e.g., high-shear mixing, milling) is applied to break down pigment agglomerates and aggregates into smaller, primary particles.
-
Stabilization: Dispersing agents are adsorbed onto the pigment surface to prevent re-agglomeration through electrostatic or steric repulsion.
Q3: What is the difference between a wetting agent and a dispersing agent?
A3: A wetting agent is a type of surfactant that primarily functions to lower the surface tension of the liquid, allowing it to wet the surface of the solid pigment particles more effectively. A dispersing agent, on the other hand, adsorbs onto the surface of the pigment particles and provides a repulsive force to keep them separated and prevent flocculation. While some molecules can have both properties, they are often two different types of additives in a formulation.[2]
Q4: How do I choose the right dispersant for this compound?
A4: The choice of dispersant depends on the desired stabilization mechanism. For aqueous systems, you can use:
-
Anionic Dispersants: These provide electrostatic stabilization by creating a negative charge on the pigment surface, causing the particles to repel each other.[1] This method is sensitive to pH and the presence of salts.
-
Polymeric Dispersants: These provide steric stabilization by creating a physical barrier of polymer chains around the pigment particles, preventing them from getting close enough to attract one another.[5] This method is generally less sensitive to pH and ionic strength.
For hydrophobic pigments like this compound, polymeric dispersants with anchoring groups that have an affinity for the pigment surface and hydrophilic chains that extend into the water are often very effective.
Q5: How can I determine the optimal amount of dispersant to use?
A5: The optimal dispersant concentration can be determined by creating a "dispersant demand curve." This involves preparing a series of dispersions with a fixed amount of pigment and varying concentrations of the dispersant. The viscosity of each dispersion is then measured. The optimal concentration is typically at the point where the viscosity is at its minimum. Using too little dispersant will result in poor stability, while using too much can lead to increased viscosity and other formulation issues.[4]
Data Presentation
The following tables provide illustrative data on the effect of different dispersant types and concentrations on the properties of an aqueous this compound dispersion. This data is based on general principles for organic red pigments and should be used as a guide for experimental design.
Table 1: Effect of Dispersant Type on Particle Size and Zeta Potential of a 10% this compound Dispersion
| Dispersant Type (at 2% active on pigment weight) | Mean Particle Size (nm) | Zeta Potential (mV) | Visual Stability (24 hours) |
| None | > 2000 | -5.2 | Significant settling |
| Anionic (Polyacrylate-based) | 450 | -45.8 | Moderate settling |
| Non-ionic (Alkylphenol ethoxylate) | 600 | -15.3 | Significant settling |
| Polymeric (Hydrophobic anchoring groups, hydrophilic chains) | 250 | -35.1 | Minimal settling |
Note: Data is for illustrative purposes.
Table 2: Effect of Polymeric Dispersant Concentration on the Viscosity of a 20% this compound Dispersion
| Polymeric Dispersant Concentration (% active on pigment weight) | Viscosity (cP at 100 s⁻¹) |
| 1.0 | 850 |
| 2.0 | 400 |
| 3.0 | 250 (Optimal) |
| 4.0 | 300 |
| 5.0 | 450 |
Note: Data is for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Dispersion of this compound using High-Shear Mixing
-
Preparation of the Aqueous Phase:
-
In a beaker, combine deionized water, a wetting agent (e.g., a non-ionic surfactant), and the chosen dispersing agent.
-
Mix at low speed with an overhead stirrer until all components are fully dissolved.
-
-
Incorporation of Pigment:
-
Slowly add the this compound powder to the aqueous phase while gradually increasing the mixing speed of a high-shear rotor-stator mixer (e.g., Silverson, Ultra-Turrax).
-
Continue mixing at high speed (e.g., 5,000-10,000 rpm) for 20-30 minutes to ensure thorough wetting and deagglomeration.
-
-
Evaluation:
-
Allow the dispersion to cool to room temperature.
-
Evaluate the quality of the dispersion by measuring particle size, viscosity, and checking for grit on a Hegman gauge.
-
Store a sample in a sealed container to observe its long-term stability.
-
Protocol 2: Surface Modification of this compound by Sulfonation for Improved Water Dispersibility
This is an advanced technique and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, disperse this compound in a suitable high-boiling inert solvent (e.g., nitrobenzene).
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with constant stirring.
-
-
Sulfonation:
-
Slowly add a sulfonating agent (e.g., concentrated sulfuric acid or chlorosulfonic acid) to the pigment slurry via the addition funnel over a period of 30-60 minutes.
-
Maintain the reaction temperature and continue stirring for a specified period (e.g., 2-4 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a large volume of cold water.
-
The surface-modified pigment will precipitate. Isolate the solid by filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the modified pigment in an oven at a controlled temperature (e.g., 60-80 °C).
-
-
Characterization:
-
The resulting pigment can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the addition of sulfonic acid groups.
-
Assess the improvement in dispersibility by preparing an aqueous dispersion (as in Protocol 1, potentially without additional dispersants) and measuring particle size and stability.
-
Mandatory Visualizations
Caption: Experimental workflow for dispersing this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. pcimag.com [pcimag.com]
- 3. News - 14 Pigment Dispersion Problems & How SILIKEâs Silicone Hyperdispersant Solves Them [siliketech.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 6. differencebetween.com [differencebetween.com]
- 7. lasct.org [lasct.org]
Technical Support Center: Overcoming Agglomeration of Pigment Red 31 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges associated with the agglomeration of Pigment Red 31 nanoparticles during experimental procedures.
Troubleshooting Guide
Agglomeration of this compound nanoparticles can manifest in various ways, from visible clumping to inconsistent results in downstream applications. This guide addresses specific issues with potential causes and recommended solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation or cloudiness upon dispersion in an aqueous medium. | 1. High Nucleation Rate: Uncontrolled growth leading to agglomeration.[1]2. Poor Wetting: The hydrophobic surface of the pigment is not being adequately wetted by the aqueous medium.[2]3. Inappropriate pH: The pH of the medium may be near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion. | 1. Optimize Dispersion Conditions: If preparing via precipitation, lower the reaction temperature or precursor concentration.[1]2. Use a Wetting Agent: Add a suitable surfactant or wetting agent to reduce the surface tension between the pigment and the water.[2]3. Adjust pH: Modify the pH of the dispersion medium to move it away from the isoelectric point, thereby increasing surface charge and electrostatic repulsion.[3] |
| Nanoparticles re-agglomerate after initial dispersion (e.g., post-sonication). | 1. Insufficient Stabilization: The dispersion lacks a proper stabilizing agent to prevent particles from re-associating via van der Waals forces.[4][5]2. Ineffective Mechanical Dispersion: The energy input was insufficient to break down hard agglomerates into primary particles.[4][6] | 1. Incorporate a Stabilizer: Add a steric or electrostatic stabilizer such as a polymer (e.g., PEG, PVP) or a surfactant (e.g., anionic or nonionic).[4][7] The choice of stabilizer can significantly impact long-term stability.[8]2. Optimize Mechanical Dispersion: Increase sonication time/power or consider alternative methods like high-shear mixing or ball milling for hard agglomerates.[6][9] Ensure the mechanical force is greater than the adhesion force between particles.[4] |
| Inconsistent particle size distribution (polydispersity) observed in DLS measurements. | 1. Partial Agglomeration: A mix of primary particles and small agglomerates exists in the sample.[10]2. Inadequate Dispersant Concentration: The amount of dispersant is insufficient to cover the entire surface area of the nanoparticles.[11] | 1. Refine Dispersion Protocol: Increase the energy of the dispersion method (e.g., longer sonication time) and ensure the presence of an adequate stabilizer.[12]2. Titrate Dispersant: Experimentally determine the optimal dispersant concentration by creating a dosage curve and measuring particle size or zeta potential at each concentration.[11] |
| Poor color strength or opacity in the final formulation. | 1. Agglomeration/Flocculation: Clumped particles scatter light less effectively than well-dispersed primary particles, reducing color strength.[5][13]2. Incorrect Particle Size: The primary particle size itself may not be optimal for the desired optical properties.[6] | 1. Improve Dispersion Quality: Ensure complete deagglomeration and stabilization to maximize the exposure of individual particle surfaces.[5][13]2. Optimize Particle Size: While difficult to change post-synthesis, be aware that optimal opacity often correlates with a specific particle size (e.g., around half the wavelength of light).[6] |
| Phase separation or settling of nanoparticles over time. | 1. Long-Term Instability: The stabilizing mechanism (steric or electrostatic) is not robust enough for the storage conditions (e.g., ionic strength, temperature).2. High Particle Density: The density of this compound nanoparticles may lead to gravitational settling if not adequately stabilized. | 1. Employ Polymeric Stabilizers: For long-term stability, consider surface modification with polymers like PEG or PVP to provide strong steric hindrance.[4][7]2. Increase Medium Viscosity: The use of a thixotropic agent can help build a network structure that discourages pigment separation.[5]3. Surface Modification: Covalently modifying the pigment surface can provide a permanent solution to prevent re-agglomeration.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between soft and hard agglomeration of this compound nanoparticles?
A1: The distinction lies in the nature of the forces holding the particles together.
-
Soft Agglomeration: Particles are held by weaker intermolecular forces, such as van der Waals forces. These agglomerates can typically be broken down and redispersed using mechanical methods like high-power ultrasonication or high-shear mixing.[4][6]
-
Hard Agglomeration: Particles are fused by stronger bonds, such as chemical or crystalline bonds, which can form during synthesis or drying processes.[4][9] Breaking down hard agglomerates is significantly more challenging and may require more intensive energy input (e.g., ball milling) or chemical surface modification to prevent their formation in the first place.[4][9]
Q2: How do I choose the right type of surfactant or dispersant for my this compound formulation?
A2: The choice depends on the dispersion medium (aqueous vs. organic) and the desired stability mechanism.
-
For Aqueous Systems: Anionic surfactants can be effective as they adsorb onto the pigment surface and provide electrostatic repulsion.[15][16] Nonionic surfactants with mid-range HLB (Hydrophile-Lipophile Balance) values (10-14) can offer a balance of stabilization and compatibility with less foam and water sensitivity.[17] Often, a combination of two or three surfactants is used to achieve optimal wetting, dispersion, and stabilization.[17]
-
For Organic Systems: Surfactants that improve the wettability of the pigment in the specific solvent are crucial.[15] Polymeric dispersants with an anchoring group for the pigment surface and a tail compatible with the solvent provide effective steric stabilization.[2]
-
Surface Modification: For robust, long-term stability, direct surface modification of the pigment can be performed. Methods like sulfonation can improve compatibility with water-based systems.[14] Coating nanoparticles with polymers like PEG or PVP can also form a protective core-shell structure.[4][7]
Q3: What role does pH play in the stability of this compound nanoparticle dispersions?
A3: pH is a critical factor, especially in aqueous dispersions, as it directly influences the surface charge of the nanoparticles and thus their electrostatic stability.[3] Many pigments exhibit greater stability in acidic pH ranges (pH 3-5) and may degrade or agglomerate at alkaline pHs.[3] When the pH of the dispersion is close to the pigment's isoelectric point, the net surface charge is near zero, leading to a loss of electrostatic repulsion and subsequent agglomeration.[18] Therefore, it is crucial to measure and adjust the pH of your dispersion to a range that ensures a high surface charge (high absolute zeta potential) for maximum stability.
Q4: Can ultrasonication damage my this compound nanoparticles?
A4: Yes, while ultrasonication is a powerful tool for deagglomeration, excessive energy can be detrimental. The high-shear forces generated by acoustic cavitation can fracture primary particles, altering their size, shape, and surface properties.[6] It can also lead to a significant temperature increase in the sample, which might affect the stability of the nanoparticles or the formulation components.[19] It is essential to optimize sonication parameters—such as power, duration, and temperature (using an ice bath)—to achieve effective dispersion without damaging the particles.[19][20]
Q5: My application is in drug delivery. Are there specific considerations for preventing agglomeration in biological media?
A5: Yes, biological media present unique challenges. The high ionic strength and presence of proteins can destabilize nanoparticles.
-
Protein Corona: Proteins in the medium can adsorb onto the nanoparticle surface, forming a "protein corona." This can screen the surface charge, leading to agglomeration, or alter the biological identity of the nanoparticle.[10]
-
Stabilization Strategy: Steric stabilization is often more effective than electrostatic stabilization in high-salt biological fluids. Coating the nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a common and effective strategy to prevent agglomeration, reduce protein adsorption, and prolong circulation time in the body.[7][8] These nanoparticles are crucial for applications like targeted drug delivery.[21][22][23]
Experimental Protocols & Visualizations
Protocol 1: Standardized Dispersion of this compound Nanoparticles via Probe Ultrasonication
This protocol is adapted from standard methods for dispersing nanomaterials in aqueous media.[19][20]
Materials:
-
This compound nanoparticle powder
-
Deionized (DI) water (or other aqueous buffer)
-
Wetting agent/surfactant (e.g., 0.5% w/v solution of a nonionic surfactant)
-
Probe sonicator with a calibrated probe
-
Glass vial
-
Ice bath
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound nanopowder (e.g., 10 mg) into a clean glass vial.
-
Pre-wetting: Add a few drops of the wetting agent solution to the powder. Mix with a spatula to form a thick, uniform paste. This step is crucial to displace trapped air and ensure efficient energy transfer during sonication.[19]
-
Dilution: Add the remaining volume of the dispersion medium (e.g., DI water to a final concentration of 1 mg/mL) to the vial. Gently swirl to create a pre-suspension.
-
Sonication Setup: Place the vial in an ice bath to dissipate heat generated during sonication.[19] Insert the probe sonicator tip approximately halfway into the liquid, ensuring it does not touch the vial's sides or bottom.
-
Dispersion: Sonicate the suspension for a defined period (e.g., 5-20 minutes) at a specific amplitude (e.g., 70%). The exact time and amplitude should be optimized for your specific material and sonicator.[19][20] It is recommended to use pulsed sonication (e.g., 5 seconds on, 2 seconds off) to further control the temperature.
-
Post-Sonication: After sonication, visually inspect the dispersion for any visible aggregates. For quantitative analysis, characterize the particle size distribution immediately using a technique like Dynamic Light Scattering (DLS).[24]
Visualizations
Caption: A logical workflow for troubleshooting nanoparticle agglomeration.
Caption: Experimental workflow for nanoparticle dispersion via ultrasonication.
References
- 1. benchchem.com [benchchem.com]
- 2. chempoint.com [chempoint.com]
- 3. mdpi.com [mdpi.com]
- 4. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 5. ulprospector.ul.com [ulprospector.ul.com]
- 6. hielscher.com [hielscher.com]
- 7. researchgate.net [researchgate.net]
- 8. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epic-powder.com [epic-powder.com]
- 10. The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcimag.com [pcimag.com]
- 12. diva-portal.org [diva-portal.org]
- 13. sdc.org.uk [sdc.org.uk]
- 14. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 15. Surfactant Basics 4 (Dispersants) [sanyo-chemical-solutions.com]
- 16. lankem.com [lankem.com]
- 17. pcimag.com [pcimag.com]
- 18. youtube.com [youtube.com]
- 19. nanotechia.org [nanotechia.org]
- 20. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EMAN RESEARCH PUBLISHING |Full Text|Nanomaterials Targeting Red Blood Cells: Implications for Drug Delivery and Biosensing [publishing.emanresearch.org]
- 24. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lightfastness of Pigment Red 31 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 31 formulations. The information is designed to address specific issues that may arise during experimentation, with a focus on enhancing lightfastness.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
This compound (C.I. 12360) is a monoazo pigment that produces a bluish-red hue.[1] It is frequently used in applications demanding good lightfastness and resistance to bleeding.[2][3] Common uses include the coloration of rubber products, fabric printing, inks, and plastics such as polystyrene and acrylic resins.[1][2] Its high transparency and heat resistance make it suitable for products like automotive taillights and signal lights.[2][3]
Q2: What is the expected lightfastness of this compound?
The lightfastness of this compound is generally considered to be very good. Technical data sheets often report a lightfastness rating of 6-7 on the Blue Wool Scale, which indicates a high resistance to fading when exposed to light.[2][4] However, the actual performance can be significantly influenced by the formulation's composition.
Q3: What factors can negatively impact the lightfastness of my this compound formulation?
Several factors can compromise the lightfastness of this compound formulations:
-
Binder System: The type of resin or binder used can affect the pigment's stability. Some polymers may offer less protection from UV radiation than others.
-
Pigment Concentration: Lower concentrations of the pigment, especially in tints with white pigments, can be more susceptible to fading.
-
Presence of UV Radiation: Exposure to direct sunlight or other sources of ultraviolet (UV) radiation is the primary cause of pigment degradation.[5]
-
Environmental Factors: Heat, humidity, and atmospheric pollutants can also contribute to the degradation of the pigment over time.[5]
-
Additives: The absence of light-stabilizing additives, such as UV absorbers and antioxidants, will result in lower lightfastness.
Q4: How can I improve the lightfastness of my this compound formulation?
To enhance the lightfastness of this compound formulations, consider the following strategies:
-
Incorporate UV Absorbers: Adding UV absorbers, such as benzotriazole (B28993) or benzophenone (B1666685) derivatives, can significantly improve lightfastness by absorbing harmful UV radiation before it reaches the pigment molecules.[6][7]
-
Use Hindered Amine Light Stabilizers (HALS): HALS are effective in scavenging free radicals that are formed during the photodegradation process, thus protecting the pigment.
-
Select an Appropriate Binder: Choose a binder system known for its good weatherability and UV resistance.
-
Optimize Pigment Dispersion: Proper dispersion of the pigment particles within the binder can improve the overall stability of the formulation.
Troubleshooting Guide
This guide addresses common problems encountered when working to optimize the lightfastness of this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid Fading of this compound in Outdoor Exposure | Insufficient protection against UV radiation. | 1. Incorporate a UV absorber (e.g., benzotriazole-based) at a concentration of 0.5-2.0% of the total solids. 2. Add a Hindered Amine Light Stabilizer (HALS) in combination with the UV absorber for synergistic protection. |
| Color Shift (e.g., Yellowing) in Addition to Fading | Degradation of the binder system or interaction between the pigment and other formulation components. | 1. Evaluate the light stability of the binder system independently. 2. Ensure all components of the formulation are compatible and do not promote degradation. |
| Inconsistent Lightfastness Results Between Batches | Variations in raw material quality or processing conditions. | 1. Implement stringent quality control for all raw materials, including the pigment and additives. 2. Standardize all processing parameters, such as mixing times and temperatures. |
| Poor Lightfastness in Tints with Titanium Dioxide | Increased scattering of UV radiation by TiO₂, leading to accelerated degradation of the organic pigment. | 1. Use a grade of TiO₂ that has been treated to be less photoactive. 2. Increase the concentration of UV absorbers and HALS in tinted formulations. |
Data Presentation
Table 1: Illustrative Example of Lightfastness Improvement with Additives
The following table provides a hypothetical representation of the improvement in lightfastness of a this compound formulation with the addition of a UV absorber. The data is presented as the change in color (ΔE*ab) after a specified duration of accelerated weathering, as well as the corresponding Blue Wool Scale rating.
| Formulation | UV Absorber (Benzotriazole type) | Accelerated Weathering (QUV, 1000 hours) | Blue Wool Scale Rating (Estimated) |
| Control | 0% | ΔEab = 8.5 | 5-6 |
| Test 1 | 0.5% | ΔEab = 4.2 | 7 |
| Test 2 | 1.0% | ΔEab = 2.1 | 7-8 |
| Test 3 | 2.0% | ΔEab = 1.5 | 8 |
Note: This data is for illustrative purposes only and actual results will vary depending on the specific formulation and testing conditions.
Experimental Protocols
Protocol 1: Accelerated Lightfastness Testing
This protocol outlines a general procedure for evaluating the lightfastness of this compound formulations using an accelerated weathering tester (e.g., QUV).
1. Sample Preparation: a. Prepare the this compound formulation according to the desired specifications (e.g., in a specific binder system, with or without additives). b. Apply a uniform film of the formulation onto a suitable substrate (e.g., aluminum panels or Leneta cards). c. Prepare control samples without any light stabilizing additives. d. Cure the samples as required by the binder system.
2. Initial Color Measurement: a. Using a spectrophotometer, measure the initial CIELAB color values (L, a, b*) of each sample.
3. Accelerated Weathering: a. Place the samples in an accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight. b. Set the test conditions according to a standard method, such as ASTM G154 or ISO 4892-3. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
4. Periodic Evaluation: a. At predetermined intervals (e.g., 250, 500, 750, and 1000 hours), remove the samples from the tester. b. Measure the CIELAB color values of the exposed areas.
5. Data Analysis: a. Calculate the total color change (ΔEab) for each sample at each interval using the formula: ΔEab = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^0.5 b. Compare the ΔEab values of the test samples to the control samples to determine the effectiveness of the additives. c. (Optional) Compare the fading of the samples to the fading of Blue Wool standards exposed under the same conditions to assign a Blue Wool Scale rating.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor lightfastness.
Caption: Simplified photodegradation pathway of azo pigments.
Caption: Experimental workflow for lightfastness testing.
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 5. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 6. ele-mix.com [ele-mix.com]
- 7. bdmaee.net [bdmaee.net]
Technical Support Center: Enhancing the Thermal Stability of Pigment Red 31 in Plastics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of C.I. Pigment Red 31 in various plastic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: C.I. This compound is a naphthol AS organic azo pigment known for its bluish-red or bordeaux hue.[1][2] It is widely used in the coloration of plastics, rubber, and printing inks. Its key properties are summarized in the table below. However, its thermal stability can be a limiting factor in plastics that require high processing temperatures.[1][2]
Q2: What are the common signs of thermal degradation of this compound in plastics?
A2: Thermal degradation of this compound during plastics processing can manifest in several ways, including:
-
Color Shift: A noticeable change in shade, often towards a duller, browner, or yellower tone.[3][4][5]
-
Fading: A reduction in color intensity or strength.[3][4][5]
-
Decomposition Odors: The breakdown of the organic pigment molecule can release volatile compounds with characteristic odors.[5]
-
Loss of Mechanical Properties: Severe degradation of the pigment can sometimes impact the mechanical integrity of the plastic part, although this is less common.
Q3: What is the underlying cause of thermal degradation for this compound?
A3: As a naphthol azo pigment, the thermal degradation of this compound is primarily attributed to the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color.[6][7] High temperatures provide the energy needed to break these bonds, leading to the formation of smaller, colorless molecular fragments and a loss of the intended color.[8]
Q4: Which types of plastics are most challenging for the thermal stability of this compound?
A4: Plastics with high processing temperatures pose the greatest challenge. These include:
-
Polypropylene (PP): 200-260°C (400-500°F)[5]
-
Nylon (PA): 260-290°C (500-550°F)[5]
-
Polycarbonate (PC): 280-320°C
-
Polyethylene Terephthalate (PET): 260-280°C
Lower temperature plastics like Polyvinyl Chloride (PVC) (160-200°C) and Low-Density Polyethylene (LDPE) (160-240°C) are generally less problematic.[5]
Q5: What are the primary strategies for enhancing the thermal stability of this compound?
A5: The most effective strategy is the incorporation of thermal stabilizers into the plastic formulation. These additives protect both the polymer and the pigment from heat-induced degradation. The main types of stabilizers include:
-
Antioxidants: These are crucial for preventing oxidative degradation, which is often accelerated by heat. They work by scavenging free radicals that can attack the pigment's chemical structure.
-
Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, HALS also exhibit some thermal stabilizing effects by trapping free radicals.[9]
-
Metal Deactivators: These are used in polymer systems that may contain metal ions from catalysts or other sources, which can accelerate pigment degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving the thermal stability of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant color shift from red to brown during injection molding. | 1. Processing temperature is too high for the pigment/polymer system.[3][4][5]2. Insufficient level or absence of thermal stabilizers.3. Excessive residence time of the molten plastic in the barrel. | 1. Lower the barrel temperature in increments of 5°C and observe the effect on color.2. Incorporate a primary antioxidant (e.g., a hindered phenol) at a loading of 0.1-0.3% into the formulation.3. Reduce the cycle time or use a machine with a smaller shot size to minimize the time the material is exposed to high temperatures. |
| Color is inconsistent across the molded part (swirls or streaks). | 1. Poor dispersion of the pigment or stabilizer masterbatch.[10]2. Inadequate mixing in the injection molding machine. | 1. Ensure the masterbatch carrier is compatible with the base polymer.2. Increase the back pressure during screw recovery to improve mixing.[10]3. Consider using a mixing nozzle. |
| Color appears weaker than expected at a given pigment loading. | 1. Thermal degradation is reducing the pigment's tinting strength.2. Poor pigment dispersion leading to agglomerates that scatter light. | 1. Add a secondary antioxidant (e.g., a phosphite) in combination with a primary antioxidant to enhance thermal protection.2. Improve dispersion by using a higher shear mixing process during compounding. |
| Yellowing of the plastic, even in unpigmented areas. | 1. Degradation of the base polymer itself.[3]2. Interaction between the pigment and other additives. | 1. Confirm that the processing temperature is within the recommended range for the polymer.2. Add a suitable antioxidant package for the specific polymer being used.3. Review all additives in the formulation for potential antagonistic interactions. |
Data Presentation: Stabilizer Performance
The following table summarizes illustrative data on the performance of different stabilizer systems in enhancing the thermal stability of this compound in Polypropylene (PP) at a processing temperature of 240°C. The color change is represented by ΔE* (Delta E), where a lower value indicates better stability.
| Formulation | Stabilizer Type | Loading Level (%) | Dwell Time at 240°C (min) | Color Change (ΔE*) |
| Control | None | 0 | 5 | 8.5 |
| A | Hindered Phenol (Primary Antioxidant) | 0.2 | 5 | 4.2 |
| B | Phosphite (Secondary Antioxidant) | 0.2 | 5 | 5.1 |
| C | Hindered Phenol + Phosphite | 0.1 + 0.1 | 5 | 2.3 |
| D | Hindered Phenol + Phosphite + HALS | 0.1 + 0.1 + 0.1 | 5 | 1.8 |
Note: This data is illustrative and actual results will vary depending on the specific grade of polymer, pigment, stabilizers, and processing equipment used.
Experimental Protocols
Protocol 1: Evaluating Thermal Stability by Injection Molding
Objective: To assess the thermal stability of this compound formulations in a specific polymer using an injection molding machine.
Materials & Equipment:
-
Polymer resin (e.g., Polypropylene)
-
This compound (as powder or masterbatch)
-
Thermal stabilizer(s)
-
Injection molding machine
-
Colorimeter or spectrophotometer
-
Standard color plaque mold
Methodology:
-
Compounding:
-
Thoroughly dry the polymer resin according to the manufacturer's specifications.
-
Prepare different formulations by tumble blending the polymer, this compound (typically 0.1-1.0% loading), and the desired thermal stabilizers.
-
Melt compound each formulation using a twin-screw extruder to ensure homogeneous dispersion. Pelletize the extrudate.
-
-
Injection Molding:
-
Set the injection molding machine to the desired processing temperature profile (e.g., 220°C, 240°C, 260°C).
-
Purge the machine thoroughly with natural polymer before introducing the first formulation.
-
Mold a set of color plaques at the lowest temperature setting with a standard dwell time (e.g., 5 minutes). These will serve as the control samples for color measurement.
-
Increase the temperature to the next set point and mold another set of plaques.
-
Repeat for all desired temperature settings.
-
-
Color Measurement:
-
Allow the molded plaques to cool to room temperature for at least 24 hours.
-
Using a colorimeter, measure the CIELAB L, a, and b* values for each plaque.
-
Calculate the total color difference (ΔE) between the plaques molded at elevated temperatures and the control plaques using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²
-
A lower ΔE* value indicates better thermal stability.
-
Protocol 2: Isothermal Heat Aging Test
Objective: To determine the long-term thermal stability of this compound in a plastic formulation under static heat exposure, as adapted from ASTM D3045.[8][11][12][13]
Materials & Equipment:
-
Pre-molded plastic samples containing this compound and stabilizer formulations.
-
Forced-air laboratory oven with precise temperature control.
-
Colorimeter or spectrophotometer.
Methodology:
-
Sample Preparation: Prepare molded plaques or films of each formulation as described in Protocol 1.
-
Initial Measurement: Measure and record the initial color values (L, a, b*) of a set of control samples that will not be heat-aged.
-
Heat Exposure:
-
Color Measurement and Analysis:
-
After each time interval, allow the samples to cool to room temperature.
-
Measure the L, a, and b* values.
-
Calculate the ΔE* relative to the un-aged control samples.
-
Plot ΔE* versus time for each formulation to compare their long-term thermal stability.
-
Visualizations
Caption: Thermal degradation pathway of this compound.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Phon Tech - Professional in Thermoplastic Elastomers Compounding - KNOWLEDGE BASE - Why does color fade or change after injection molding and how to improve it? [phon-tech.com.tw]
- 4. Phon Tech - Professional in Thermoplastic Elastomers Compounding - KNOWLEDGE BASE - Why does color fade or change after injection molding and how to improve it? [phon-tech.com.tw]
- 5. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 6. Degradation of aryl-azo-naphthol dyes by ultrasound, ozone and their combination: effect of alpha-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2- naphthol-4-sulfonic acid using Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. micomlab.com [micomlab.com]
- 9. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plasticstoday.com [plasticstoday.com]
- 11. infinitalab.com [infinitalab.com]
- 12. matestlabs.com [matestlabs.com]
- 13. kiyorndlab.com [kiyorndlab.com]
Technical Support Center: Pigment Red 31 in Experimental Inks
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 31 in experimental ink formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical properties?
This compound (C.I. 12360) is a monoazo pigment that appears as a bluish-red powder.[1][2][3] It is known for its good lightfastness and resistance to various solvents and chemicals.[1][2][3] It is commonly used in water-based, solvent-based, and offset printing inks.[1]
Q2: What are the key considerations when formulating an ink with this compound?
The primary considerations include selecting a compatible solvent system and binder, choosing an appropriate dispersant to ensure uniform particle distribution, and optimizing the pigment-to-binder ratio for desired color strength and film properties. The stability of the final ink formulation is also a critical factor.[4][5]
Q3: Why is my this compound ink showing poor color strength?
Poor color strength is often a result of inadequate pigment dispersion, leading to the formation of agglomerates.[6] It can also be caused by an incorrect pigment-to-binder ratio or incompatibility between the pigment and the ink vehicle.
Q4: How can I improve the lightfastness of my this compound ink formulation?
This compound generally has good lightfastness.[1][3] However, the choice of binder and other additives can influence the overall lightfastness of the ink film. Using binders with inherent UV resistance and adding UV absorbers to the formulation can help enhance lightfastness. The molecular structure of the pigment, including the presence of hydrogen bonds, also contributes to its lightfastness.[7]
Troubleshooting Guides
Issue 1: Poor Pigment Dispersion and Agglomeration
Symptoms:
-
Low color strength and transparency.
-
Appearance of specks or streaks in the printed film.
-
Clogging of printer nozzles or screen meshes.
-
Inconsistent color in different batches.
Root Causes:
-
Inadequate wetting of the pigment particles by the vehicle.
-
Incorrect choice or concentration of dispersant.
-
Insufficient energy during the dispersion process (e.g., milling, high-shear mixing).
-
Incompatibility between the pigment, binder, and solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor pigment dispersion.
Experimental Protocol: Optimizing Dispersant Concentration
-
Preparation of Premixes: Prepare a series of premixes with a fixed concentration of this compound and binder in the chosen solvent system.
-
Dispersant Addition: To each premix, add a different concentration of the selected dispersant (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of pigment).
-
Dispersion: Disperse each sample using a high-shear mixer or bead mill for a standardized amount of time.
-
Evaluation:
-
Viscosity Measurement: Measure the viscosity of each dispersion using a viscometer. The optimal dispersant concentration often corresponds to the lowest viscosity.
-
Particle Size Analysis: Analyze the particle size distribution of each sample using dynamic light scattering (DLS) or laser diffraction. The goal is to achieve the smallest and most uniform particle size.
-
Color Strength Test: Draw down a film of each ink on a standard substrate and measure the color strength using a spectrophotometer.
-
Data Presentation: Effect of Dispersant Concentration on Ink Properties
| Dispersant Concentration (% w/w of pigment) | Viscosity (mPa·s) | Mean Particle Size (nm) | Color Strength (Relative %) |
| 0.5 | 150 | 450 | 85 |
| 1.0 | 110 | 320 | 95 |
| 1.5 | 95 | 250 | 100 |
| 2.0 | 105 | 260 | 98 |
Issue 2: Ink Instability (Flocculation and Sedimentation)
Symptoms:
-
Increase in viscosity over time.
-
Formation of a hard sediment at the bottom of the container.
-
Loss of gloss in the printed film.
-
Color shift upon storage.
Root Causes:
-
Poor stabilization of the dispersed pigment particles.
-
Incompatibility of the dispersant with the binder or solvent.
-
Changes in temperature during storage.
Factors Affecting Ink Stability:
Caption: Key factors influencing the stability of pigmented inks.
Experimental Protocol: Assessing Ink Stability
-
Sample Preparation: Prepare a batch of the experimental ink formulation.
-
Initial Characterization: Immediately after preparation, measure the initial viscosity, particle size distribution, and color properties of the ink.
-
Accelerated Aging: Store the ink samples in sealed containers at an elevated temperature (e.g., 50°C) for a specified period (e.g., 1, 2, and 4 weeks). Also, keep a control sample at room temperature.
-
Periodic Evaluation: At each time point, remove the samples from the oven and allow them to equilibrate to room temperature.
-
Re-characterization: Re-measure the viscosity, particle size, and color properties. Observe for any signs of sedimentation.
-
Data Analysis: Compare the changes in the measured properties over time to assess the stability of the formulation.
Data Presentation: Ink Stability Over Time (Accelerated Aging at 50°C)
| Time (weeks) | Viscosity Change (%) | Particle Size Increase (%) | Color Difference (ΔE) |
| 1 | +5 | +8 | 0.5 |
| 2 | +12 | +15 | 1.2 |
| 4 | +25 | +30 | 2.5 |
Issue 3: Color Shift or "Bleed"
Symptoms:
-
The color of the printed ink changes over time or upon application of a topcoat.
-
A reddish hue appears on unprinted areas adjacent to the printed ink.[8]
Root Causes:
-
Chemical interaction between the pigment and other components in the formulation or substrate.
-
Migration of pigment particles into an adjacent layer.
-
Sensitivity of the pigment to pH changes, especially from aqueous coatings.[8]
-
The natural opacity of the ink and the color of the substrate can cause apparent color shifts.[9]
Troubleshooting Steps:
-
Identify the Cause: Determine if the color shift is due to a chemical reaction or physical migration.
-
Check Component Compatibility: Ensure that all components in the ink formulation (pigment, binder, solvents, additives) are compatible with each other and with the substrate.
-
Evaluate pH Sensitivity: If using aqueous systems, check the pH of the ink and any overprint varnishes or coatings. This compound can be sensitive to alkaline conditions.[8]
-
Test for Bleed Resistance: Apply the ink to the substrate and then apply any subsequent layers (e.g., overprint varnish). Observe for any color change or migration.
-
Reformulate if Necessary: If a compatibility issue is identified, consider replacing the problematic component. For example, using a non-alkaline overprint varnish.
Experimental Protocol: Zeta Potential Measurement for Dispersion Stability
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of dispersion stability.
-
Sample Preparation: Dilute the ink concentrate with a suitable solvent to a slightly opaque consistency. The dilution medium should be the same as the ink vehicle to maintain the chemical environment.
-
Instrument Setup: Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.
-
Cell Preparation: Rinse the zeta potential cell with the diluted sample once, then fill the cell with the sample, ensuring no air bubbles are present.
-
Measurement: Place the cell in the instrument and allow the temperature to stabilize. Perform the zeta potential measurement according to the instrument's software protocol.
-
Data Interpretation:
-
High Zeta Potential (>\±30 mV): Indicates good particle repulsion and a stable dispersion.
-
Low Zeta Potential (near 0 mV): Suggests that the particles are more likely to aggregate, leading to instability.[10]
-
This guide provides a starting point for troubleshooting common issues with this compound in experimental inks. For more specific issues, it is recommended to consult detailed technical datasheets for the specific grade of this compound being used.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. This compound [dyestuffintermediates.com]
- 3. Organic Pigment, Colorants for Textile Printing this compound - manufacturer - supplier - Zhenyan [zhenyanchem.com]
- 4. rigaku.com [rigaku.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. nouryon.com [nouryon.com]
- 7. cainochem.com [cainochem.com]
- 8. gansink.com [gansink.com]
- 9. screenprinting.com [screenprinting.com]
- 10. How to improve paint and coating formulations: Zeta potential measurement | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Surface Modification of Pigment Red 31
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the surface modification of C.I. Pigment Red 31 to improve its compatibility in various formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the surface modification and application of this compound.
| Issue | Question | Possible Causes & Solutions |
| Poor Dispersion | Why is my this compound not dispersing properly in the medium (e.g., water-based or solvent-based systems)? | Possible Causes: - High Surface Energy of Pigment: Unmodified this compound has a high surface energy, leading to strong attractions between particles (agglomeration and flocculation).[1] - Incompatibility with Medium: The surface of the pigment may be too hydrophobic for aqueous systems or too hydrophilic for certain non-polar solvent systems.[2]- Inefficient Mixing: The mechanical energy applied may be insufficient to break down pigment agglomerates.[3]Solutions: - Surface Modification: Treat the pigment surface with surfactants, polymers, or coupling agents to reduce surface energy and improve wettability.[1][4]- Use of Dispersing Agents: Incorporate suitable dispersing agents into your formulation to stabilize the pigment particles.[3][5]- Optimize Dispersion Process: Increase mixing speed, time, or use high-shear mixing equipment to ensure adequate breakdown of agglomerates. |
| Agglomeration/ Flocculation | My this compound forms clumps and settles over time. How can I prevent this? | Possible Causes: - Van der Waals Forces: Strong attractive forces between pigment particles lead to re-agglomeration after initial dispersion.- Insufficient Stabilization: Lack of a stabilizing layer on the pigment surface allows particles to come into close contact and bind together.[6]Solutions: - Steric Hindrance: Modify the pigment surface with long-chain polymers that create a physical barrier, preventing particles from approaching each other.- Electrostatic Repulsion: For aqueous systems, introduce charged functional groups (e.g., through sulfonation) onto the pigment surface to create repulsive forces between particles.- Use of Surfactants: Employ surfactants that adsorb onto the pigment surface, providing a stabilizing layer.[1] |
| Color Shifting/ Poor Color Development | The color strength of my formulation is weak, or the shade is inconsistent. What could be the reason? | Possible Causes: - Flocculation: Flocculated pigment particles have a smaller effective surface area for light absorption and scattering, leading to reduced color strength.[7]- Poor Wetting: If the pigment is not properly wetted by the medium, it can lead to inconsistent color development.- Incompatibility with other components: Interactions between the pigment and other formulation components (e.g., resins, other pigments) can lead to color shifts.[2]Solutions: - Improve Dispersion and Stabilization: Address any flocculation issues using the methods described above.- Surface Treatment: Surface modification can improve the wetting of the pigment by the medium, leading to better color development.[1]- Compatibility Testing: Ensure all components in your formulation are compatible with each other. Consider the use of compatibilizers if needed.[2][5] |
| Incompatibility in Polymer Matrices | I'm observing poor compatibility and mechanical properties when incorporating this compound into a polymer. | Possible Causes: - Poor Interfacial Adhesion: Lack of chemical affinity between the pigment surface and the polymer matrix leads to weak points in the composite material.- Agglomerates Acting as Stress Concentrators: Clumps of pigment can create points of failure under mechanical stress.Solutions: - Silane (B1218182) Coupling Agents: Treat the pigment with a silane coupling agent that can form a chemical bridge between the inorganic pigment and the organic polymer matrix.[8][9]- Polymer Grafting: Grafting a polymer that is compatible with the matrix onto the pigment surface can significantly improve compatibility.- Ensure Homogeneous Dispersion: A well-dispersed pigment will lead to better mechanical properties. |
Frequently Asked Questions (FAQs)
Q1: What are the main goals of surface modifying this compound?
A1: The primary goals are to improve its dispersibility and stability in various media, enhance its coloristic properties (like color strength and brightness), and improve its compatibility with other components in a formulation, such as polymers and resins.[1] This ultimately leads to better performance and consistency in the final product.
Q2: What are some common surface modification techniques for this compound?
A2: Common techniques include:
-
Surfactant Treatment: Adsorbing anionic or non-ionic surfactants onto the pigment surface to improve wetting and dispersion.[1]
-
Polymer Coating: Encapsulating pigment particles with a thin polymer layer to provide steric stabilization.
-
Rosin (B192284) Treatment: Using rosin derivatives to improve color rendering and dispersibility, particularly in ink applications.
-
Sulfonation: Introducing sulfonic acid groups to the pigment surface to enhance hydrophilicity for better performance in water-based systems.[10]
-
Silane Coupling Agent Treatment: Creating a chemical link between the pigment and a polymer matrix to improve adhesion and compatibility.[8][9]
Q3: How do I choose the right surface modification method for my application?
A3: The choice of method depends on the intended application and the medium in which the pigment will be used.
-
For aqueous systems , sulfonation or treatment with hydrophilic polymers or surfactants is often effective.[10]
-
For solvent-based systems , treatment with lipophilic surfactants or polymers is more appropriate.
-
For incorporation into polymers , silane coupling agents are a common choice to enhance mechanical properties.[8][9]
Q4: What characterization techniques can I use to evaluate the success of the surface modification?
A4: A combination of techniques should be used:
-
Particle Size Analysis: To determine if the modification has reduced agglomeration.
-
Zeta Potential Measurement: To assess the surface charge and stability of the dispersion (especially in aqueous systems).
-
Contact Angle Measurement: To evaluate the wettability of the modified pigment.
-
Spectrophotometry (Colorimetry): To quantify changes in color strength, hue, and brightness (Lab* values).
-
Microscopy (SEM, TEM): To visualize the morphology and coating of the pigment particles.
-
FTIR Spectroscopy: To confirm the presence of the modifier on the pigment surface.
Q5: Can surface modification affect the lightfastness and heat stability of this compound?
A5: Yes, in some cases, surface modification can improve these properties. A well-dispersed pigment with a protective surface coating can be less susceptible to degradation from UV radiation and high temperatures. However, the choice of modifier is crucial, as some may have lower stability than the pigment itself. It is important to test the fastness properties of the modified pigment for the specific application.
Quantitative Data on Surface Modification of a Red Monoazo Pigment
The following tables summarize the effects of different surface modification strategies on a red monoazo pigment (C.I. Pigment Red 146), which is structurally similar to this compound. This data can serve as a reference for expected outcomes.[1]
Table 1: Effect of Anionic Surfactant (Igepon T) on Pigment Properties [1]
| Sample | Surfactant Conc. (%) | L | a | b* | C | H | Color Strength (%) | Flowability (mm) |
| Unmodified | 0 | 43.23 | 55.26 | 25.68 | 60.94 | 25.08 | 100.0 | 22.0 |
| Modified | 1 | 43.51 | 55.32 | 26.11 | 61.16 | 25.43 | 101.2 | 23.5 |
| Modified | 2 | 43.68 | 55.45 | 27.03 | 61.69 | 26.10 | 102.4 | 24.5 |
| Modified | 3 | 43.75 | 55.51 | 27.60 | 62.01 | 26.54 | 101.6 | 25.0 |
Table 2: Effect of a Second Diazo Component (DB-60) on Pigment Properties [1]
| Sample | DB-60 Conc. (%) | L | a | b* | C | H | Color Strength (%) | Flowability (mm) |
| Unmodified | 0 | 43.23 | 55.26 | 25.68 | 60.94 | 25.08 | 100.0 | 22.0 |
| Modified | 2 | 43.55 | 55.38 | 26.45 | 61.35 | 25.68 | 103.5 | 21.5 |
| Modified | 4 | 43.82 | 55.61 | 27.31 | 61.95 | 26.25 | 105.1 | 21.0 |
| Modified | 6 | 43.69 | 55.48 | 27.05 | 61.73 | 26.11 | 104.2 | 21.0 |
Table 3: Effect of Graphene Oxide (GO) Modification on Pigment Properties [1]
| Sample | GO Conc. (%) | L | a | b* | C | H | Color Strength (%) | Flowability (mm) |
| Modified (Surfactant + DB-60) | 0 | 43.91 | 55.72 | 27.83 | 62.31 | 26.68 | 106.3 | 23.5 |
| Modified (+GO) | 0.1 | 44.15 | 55.89 | 28.15 | 62.59 | 26.89 | 109.0 | 25.0 |
| Modified (+GO) | 0.2 | 44.02 | 55.78 | 27.96 | 62.42 | 26.75 | 108.2 | 24.5 |
Table 4: Effect of Hydrothermal Treatment on Pigment Properties [1]
| Sample | Treatment Temp. (°C) | L | a | b* | C | H | Color Strength (%) | Flowability (mm) |
| Modified (Surfactant + DB-60 + GO) | - | 44.15 | 55.89 | 28.15 | 62.59 | 26.89 | 109.0 | 25.0 |
| Hydrothermally Treated | 95 | 44.38 | 56.01 | 28.87 | 63.02 | 27.41 | 110.8 | 26.5 |
| Hydrothermally Treated | 105 | 44.52 | 56.15 | 29.21 | 63.29 | 27.63 | 112.6 | 27.0 |
| Hydrothermally Treated | 115 | 44.21 | 55.93 | 28.53 | 62.81 | 27.15 | 106.4 | 26.0 |
Experimental Protocols
1. Surface Modification with Surfactant and Co-component (Adaptable for this compound)
This protocol is adapted from a procedure for C.I. Pigment Red 146 and can be used as a starting point for this compound.[1]
-
Materials:
-
This compound
-
Anionic surfactant (e.g., Igepon T) or Non-ionic surfactant (e.g., Peregal O-25)
-
Co-diazo component (optional, for solid solution formation)
-
Deionized water
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Glacial acetic acid
-
Crushed ice
-
-
Procedure:
-
Preparation of Diazonium Salt Solution:
-
Dissolve the primary amine precursor for this compound in deionized water with hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) to perform the diazotization. Maintain the temperature below 5°C.
-
-
Preparation of Coupling Component Solution:
-
Dissolve the coupling component for this compound in an aqueous solution of sodium hydroxide.
-
Add the chosen surfactant to this solution and stir until fully dissolved.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5°C.
-
Control the pH of the reaction mixture according to the optimal conditions for the specific coupling reaction.
-
After the addition is complete, continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
-
Post-Treatment:
-
Heat the pigment slurry to 90-95°C and hold for 1 hour to promote crystal growth and stabilization.
-
Cool the slurry, filter the pigment, and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the modified pigment in an oven at 80-90°C.
-
-
2. Rosin Treatment for Improved Dispersibility in Inks
-
Materials:
-
This compound
-
Rosin
-
Solvent (e.g., toluene (B28343) or a suitable alcohol)
-
Sodium hydroxide (for saponification if needed)
-
-
Procedure:
-
Prepare a solution of rosin in the chosen solvent. For water-dispersible rosin, it may first be saponified with sodium hydroxide.
-
Disperse the this compound in the rosin solution with high-speed stirring.
-
The mixture can be heated to facilitate the coating of the pigment particles with the rosin.
-
The solvent is then removed by evaporation or distillation, leaving the rosin-treated pigment.
-
The resulting pigment is then dried and pulverized.
-
3. Silane Coupling Agent Treatment for Polymer Composites
-
Materials:
-
This compound
-
Silane coupling agent (e.g., an amino-functional or epoxy-functional silane, depending on the polymer matrix)
-
Ethanol (B145695)/water solution (e.g., 95:5 v/v)
-
Acetic acid (to adjust pH)
-
-
Procedure:
-
Prepare a solution of the silane coupling agent in the ethanol/water mixture. Adjust the pH to 4.5-5.5 with acetic acid to promote hydrolysis of the silane. Stir for approximately 1 hour.
-
Add the this compound to the silane solution and stir vigorously for 2-4 hours at room temperature.
-
Filter the treated pigment and wash with ethanol to remove any unreacted silane.
-
Dry the surface-modified pigment in an oven at 100-110°C for 2-3 hours to complete the condensation reaction between the silane and the pigment surface.
-
Visualizations
Caption: Workflow for the surface modification of this compound.
Caption: Decision tree for troubleshooting this compound compatibility.
References
- 1. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementis.com [elementis.com]
- 3. nouryon.com [nouryon.com]
- 4. koboproductsinc.com [koboproductsinc.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. Surface Modification Research of Ultrafine Iron Oxide Red Pigment Powders | Chemical Engineering Transactions [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Addressing challenges in the synthesis of azo pigments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of azo pigments. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues that may arise during your experiments.
Issue 1: Low Yield of Azo Pigment
Question: I am experiencing a significantly lower than expected yield of my azo pigment. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in azo pigment synthesis are a common problem and can often be attributed to several factors primarily related to the diazotization and coupling reactions.[1]
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step.
-
Temperature Control: Diazonium salts are thermally unstable and can decompose if the temperature rises above 0-5°C.[1] It is crucial to maintain a low temperature throughout the diazotization process using an ice-salt bath.[1]
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite (B80452) or acid will lead to incomplete conversion of the primary aromatic amine to the diazonium salt.[1] A slight excess of sodium nitrite is often recommended to ensure complete diazotization.[2]
-
Reagent Purity: Impurities in the starting aromatic amine can lead to side reactions and reduce the yield of the desired diazonium salt.[2] Ensure you are using a freshly purified aromatic amine.[1]
-
Slow Reagent Addition: The sodium nitrite solution should be added slowly to the acidic solution of the amine to prevent localized temperature increases and side reactions.[1][3]
-
-
Decomposition of Diazonium Salt: The diazonium salt is unstable and should be used immediately after preparation.[4]
-
Temperature: Allowing the diazonium salt solution to warm up before or during the coupling step will lead to its decomposition.[1]
-
Side Reactions: The formed diazonium salt can react with unreacted primary amine to form diazoamino compounds (triazenes), which are impurities that reduce the yield of the azo pigment.[1]
-
-
Inefficient Coupling Reaction: The reaction between the diazonium salt and the coupling component is highly dependent on pH.
-
pH Optimization: The optimal pH for the coupling reaction depends on the nature of the coupling component. For phenols, mildly alkaline conditions (pH > 7.5) are required to form the more reactive phenoxide ion. For aromatic amines, mildly acidic conditions (pH < 6) are generally used.[2][5] Careful control and monitoring of the pH are essential for maximizing the yield.[1]
-
Slow Addition Rate: The diazonium salt solution should be added slowly to the solution of the coupling component to prevent side reactions and ensure a homogeneous reaction.[3][6]
-
Issue 2: Incorrect Color of the Final Pigment
Question: The color of my synthesized azo pigment is different from the expected shade. What could be the reason for this discrepancy?
Answer: Variations in the color of the final azo pigment can be caused by several factors, ranging from impurities to the physical properties of the pigment.
Potential Causes & Solutions:
-
Presence of Impurities: Side products and unreacted starting materials can significantly alter the color of the final product.[2]
-
Side Reactions: Self-coupling of the diazonium salt or reactions with impurities in the starting materials can produce colored byproducts.[2]
-
Purification: Thorough purification of the crude pigment is necessary to remove these impurities. Techniques such as recrystallization or washing with appropriate solvents can be employed.[7]
-
-
pH of the Final Product: Many azo compounds exhibit pH-indicator properties, meaning their color can change with the pH of the surrounding medium.[2] Ensure the final pigment is isolated and dried at a consistent and appropriate pH.
-
Crystal Polymorphism: The final crystalline structure of the pigment can affect its perceived color. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs, each with a unique color shade.[2]
-
Particle Size and Distribution: The size and distribution of the pigment particles can influence the scattering of light and thus the observed color.[8][9] Controlling precipitation conditions can help in achieving a more uniform particle size.
Issue 3: Solubility and Stability Problems
Question: My azo pigment has very low solubility, making it difficult to purify and characterize. Additionally, it seems to degrade over time. How can I address these issues?
Answer: Azo pigments are by definition insoluble in water and most organic solvents, which is a desired property for their application but can pose challenges during synthesis and purification.[10][11] Their stability can also be a concern.
Addressing Solubility Issues:
-
Purification of Insoluble Pigments: Since traditional recrystallization is often not feasible, purification typically involves washing the crude pigment with a series of solvents to remove soluble impurities. This may include washing with hot water to remove inorganic salts, followed by washing with organic solvents to remove unreacted starting materials and organic byproducts.[2]
Addressing Stability Issues:
-
Light Sensitivity: Azo pigments can be sensitive to light, which can cause them to fade or change color over time.[10] Store the purified pigment in a dark, cool, and dry place.
-
Chemical Stability: The stability of the azo linkage can be affected by strong acids or reducing agents.[12] Ensure the final product is free from residual acids from the synthesis. The presence of certain functional groups on the aromatic rings can also influence the overall stability of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization reaction?
A1: The diazotization reaction should be carried out at a temperature between 0 and 5°C.[1] This is critical because diazonium salts are thermally unstable and readily decompose at higher temperatures, which would lead to a lower yield and the formation of impurities.[1] An ice-salt bath is recommended to maintain this low temperature.[1]
Q2: How do I choose the correct pH for the coupling reaction?
A2: The optimal pH for the coupling reaction depends on the coupling component you are using.[2]
-
For phenols , a mildly alkaline pH (typically above 7.5) is required to deprotonate the hydroxyl group, forming the more reactive phenoxide ion.[2]
-
For aromatic amines , a mildly acidic pH (typically below 6) is necessary. In this pH range, there is a sufficient concentration of the free amine, which is the reactive species, while minimizing side reactions.[2]
Q3: What are some common side reactions in azo pigment synthesis?
A3: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Decomposition of the diazonium salt: This can produce phenols and nitrogen gas.[6]
-
Self-coupling: The diazonium salt can couple with unreacted aromatic amine to form a triazene.[2]
-
Reaction with the solvent: In aqueous solutions, the diazonium salt can react with water to form a phenol.
Q4: How can I control the particle size of my azo pigment?
A4: Controlling the particle size is important for the pigment's coloristic and physical properties.[8][9] The rate of addition of the diazonium salt to the coupling component solution and the stirring speed can influence the particle size. Slower addition and efficient stirring generally lead to smaller and more uniform particles. The pH of the coupling reaction can also affect particle size.[8]
Data Presentation
Table 1: Typical Optimal Conditions for Azo Pigment Synthesis
| Parameter | Diazotization | Coupling Reaction | Reference |
| Temperature | 0 - 5°C | 0 - 10°C (initially) | [1] |
| pH | Strongly Acidic (e.g., HCl) | Phenols: > 7.5 (Alkaline)Amines: < 6 (Acidic) | [2][5] |
| **Reactant Ratio (Amine:NaNO₂) ** | 1 : 1 to 1 : 1.1 | - | [2] |
| Reactant Ratio (Diazo:Coupler) | - | ~ 1 : 1 | [2] |
| Reaction Time | 5 - 30 minutes | 10 - 60 minutes | [2] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Slow, dropwise addition of diazonium salt solution | [1][6] |
Experimental Protocols
Protocol 1: General Synthesis of an Azo Pigment (e.g., coupling of an aromatic amine with a naphthol)
Part A: Diazotization of the Aromatic Amine
-
Dissolve the primary aromatic amine in a dilute mineral acid (e.g., hydrochloric acid) in a beaker.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[2]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5°C.[1]
-
After the addition is complete, continue stirring for 15-30 minutes at 0-5°C to ensure complete diazotization.
-
The resulting solution containing the diazonium salt should be used immediately in the next step.[4]
Part B: Preparation of the Coupling Component Solution
-
Dissolve the coupling component (e.g., a naphthol derivative) in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).[2]
-
Stir until complete dissolution.
-
Cool this solution in an ice-water bath.[2]
Part C: Azo Coupling
-
Slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B) with vigorous stirring.[2]
-
A brightly colored precipitate of the azo pigment should form immediately.[2]
-
Control the pH of the reaction mixture according to the nature of the coupling component (see Table 1).
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[2]
Part D: Isolation and Purification
-
Collect the precipitated pigment by vacuum filtration.
-
Wash the pigment cake thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.[2]
-
Further wash the pigment with a suitable organic solvent if necessary to remove organic impurities.
-
Dry the purified pigment in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of azo pigments.
Caption: Troubleshooting logic for low azo pigment yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azo Coupling [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
- 11. Azo dye - Wikipedia [en.wikipedia.org]
- 12. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing the Toxicity of Azo Dye Byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the toxicity of azo dye byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing the toxicity of azo dye byproducts?
A1: The primary methods can be broadly categorized into three types: biological, chemical, and physical.
-
Biological methods utilize microorganisms like bacteria, fungi, and algae, or their enzymes (e.g., azoreductases, laccases, peroxidases) to biodegrade azo dyes and their byproducts.[1][2][3] This process typically involves an initial anaerobic step to break the azo bond (-N=N-), followed by an aerobic step to degrade the resulting aromatic amines.[4]
-
Chemical methods often involve advanced oxidation processes (AOPs) that generate highly reactive radicals to break down the dye molecules. Common AOPs include Fenton's reagent (Fe²⁺/H₂O₂), ozonation, and photocatalysis.[5][6][7]
-
Physical methods mainly involve the removal of dyes and their byproducts from effluents through processes like adsorption on materials such as activated carbon, coagulation, flocculation, and membrane filtration.
Q2: How can I monitor the degradation of azo dyes and the formation of byproducts during my experiment?
A2: Several analytical techniques are used to monitor azo dye degradation:
-
UV-Visible (UV-Vis) Spectrophotometry: This is a common and rapid method to track the decolorization of the dye solution by measuring the decrease in absorbance at the dye's maximum wavelength (λmax).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation byproducts, providing more detailed information than UV-Vis spectrophotometry alone.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products, helping to elucidate the degradation pathway.[1][3][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can identify changes in the functional groups of the dye molecule, confirming the cleavage of the azo bond and the formation of new groups.[2][10][11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and selective for the identification and quantification of a wide range of aromatic amines and other byproducts.[14][15][16][17]
Q3: What are the common toxic byproducts formed during azo dye degradation, and how can their toxicity be assessed?
A3: The reductive cleavage of the azo bond, a common initial step in degradation, often leads to the formation of aromatic amines, many of which are known to be toxic, mutagenic, and carcinogenic.[18][19] The toxicity of these byproducts can be assessed using various assays:
-
Phytotoxicity Tests: These assays evaluate the effect of the treated effluent on seed germination and plant growth (e.g., using species like Vigna radiata, Sorghum vulgare, or Triticum aestivum).[1][20][21][22][23][24][25] A reduction in toxicity is indicated by improved germination rates and plant growth compared to the untreated dye solution.[20][21]
-
Genotoxicity and Mutagenicity Assays: Tests like the Ames test (using Salmonella typhimurium) or assays using Allium cepa can be employed to assess the mutagenic and genotoxic potential of the degradation products.[18][24]
-
Acute Toxicity Tests: These tests use organisms like Daphnia magna to determine the immediate harmful effects of the treated effluent.[4]
Troubleshooting Guides
Biological Degradation
| Issue | Possible Cause | Troubleshooting Steps |
| Low decolorization efficiency | Suboptimal pH or temperature for microbial/enzymatic activity. | Optimize the pH and temperature of the reaction medium. Most bacteria and their enzymes have optimal activity at specific pH and temperature ranges (e.g., pH 7 and 35-40°C for many bacterial strains).[26][27][28] |
| Inappropriate concentration of the azo dye. | Test a range of initial dye concentrations. High concentrations can be inhibitory to microbial growth and enzyme activity, while very low concentrations may not be sufficient to induce the necessary enzymes.[26][28] | |
| Lack of necessary co-substrates or nutrients. | Ensure the growth medium contains adequate carbon and nitrogen sources (e.g., glucose, yeast extract) to support microbial activity. | |
| Incomplete degradation of aromatic amines | Lack of an aerobic phase in the treatment process. | Bacterial degradation of aromatic amines is primarily an aerobic process.[4] Implement a sequential anaerobic-aerobic treatment system to ensure complete mineralization. |
| Enzyme inhibition | Presence of heavy metals or high salt concentrations in the wastewater. | Pre-treat the effluent to remove inhibitory substances. Consider using halotolerant or metal-resistant microbial strains. |
Chemical Degradation (Fenton's Reagent)
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | Suboptimal pH. | The Fenton reaction is highly pH-dependent, with an optimal range typically between pH 2.5 and 3.5.[5] Adjust the pH of the solution accordingly. |
| Incorrect ratio of Fe²⁺ to H₂O₂. | Optimize the molar ratio of Fe²⁺ and H₂O₂. An excess of either reagent can be detrimental to the degradation efficiency.[29] | |
| Scavenging of hydroxyl radicals. | High concentrations of certain ions (e.g., chloride, carbonate) or organic matter can scavenge the hydroxyl radicals. Consider pre-treatment to remove these interfering substances. | |
| Formation of iron sludge | High concentration of iron catalyst. | Use a lower concentration of Fe²⁺. While this may slow down the initial reaction rate, it will reduce the amount of sludge produced.[5] |
Experimental Protocols
Laccase-Mediated Azo Dye Degradation
This protocol describes a typical procedure for evaluating the degradation of an azo dye using a purified laccase enzyme.
-
Reaction Setup: Prepare a reaction mixture containing the azo dye solution (e.g., 100 µM) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).[30]
-
Enzyme Addition: Add a specific activity of laccase (e.g., 5 x 10⁻⁹ kat/ml) to initiate the reaction.[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with stirring.[8][30]
-
Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Stop the enzymatic reaction by adding an inhibitor (e.g., 10 mM NaF).[8]
-
Analysis: Centrifuge the samples to remove any precipitates. Analyze the supernatant using a UV-Vis spectrophotometer to measure the decrease in absorbance at the dye's λmax. For a more detailed analysis of byproducts, use HPLC or LC-MS.[8][9][30]
Fenton's Reagent Degradation of Azo Dyes
This protocol outlines the general steps for the degradation of azo dyes using Fenton's reagent.
-
Sample Preparation: Prepare an aqueous solution of the azo dye at a known concentration (e.g., 50 mg/L).
-
pH Adjustment: Adjust the pH of the dye solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5) using H₂SO₄.[5][31]
-
Initiation of Reaction: Add a predetermined amount of FeSO₄·7H₂O (the source of Fe²⁺) and mix until dissolved. Then, add the required amount of H₂O₂ to start the degradation process.[31]
-
Reaction Time: Allow the reaction to proceed for a specific duration with continuous stirring.
-
Quenching and Precipitation: After the reaction time, raise the pH to above 10 with NaOH to stop the reaction and precipitate the iron as Fe(OH)₃.[31]
-
Analysis: Separate the sludge by filtration or centrifugation. Analyze the clear supernatant for residual dye concentration using UV-Vis spectrophotometry or other analytical techniques.
Data Presentation
Table 1: Comparison of Degradation Efficiency for Different Methods
| Method | Azo Dye | Initial Concentration | Conditions | Degradation Efficiency (%) | Reference |
| Bacterial Consortium | Reactive Yellow-145 | 500 mg/L | 35°C, pH 7.0, 12h | 98.78 | [24] |
| Fenton's Reagent | C.I. Acid Black 1 | 50 mg/L | pH 3.5, [H₂O₂]=0.5mM, [Fe²⁺]=0.025mM | 96.8 | [31] |
| Immobilized Laccase | Congo Red-21 | 50 mg/L | 24h | 92 | [3][9] |
| Purified Azoreductase | Methyl Orange | 20 µM | 40°C, pH 8.0, 10 min | ~83 | [27] |
| UV/TiO₂ Photocatalysis | Procion Red MX-5B | - | pH 10 | Rate constant: 0.24 h⁻¹ | [6] |
| Anaerobic Membrane Bioreactor | Acid Orange 7 | 50 mg/L | 0.05 L·m⁻²·h⁻¹ flux | 98 | [32] |
| Anaerobic Membrane Bioreactor | Reactive Black 5 | 50 mg/L | 0.05 L·m⁻²·h⁻¹ flux | 82 | [32] |
| Anaerobic Membrane Bioreactor | Direct Blue 71 | 50 mg/L | 0.05 L·m⁻²·h⁻¹ flux | 72 | [32] |
Visualizations
Caption: Experimental workflow for azo dye degradation and toxicity assessment.
Caption: General pathway for the biodegradation of azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular identification of dye degrading bacterial isolates and FT-IR analysis of degraded products [eeer.org]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of azo dyes using low iron concentration of Fenton and Fenton-like system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of azo dye degradation efficiency using UV/single semiconductor and UV/coupled semiconductor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Eco-friendly remediation of reactive azo dye-laden wastewater via Lactobacillus casei immobilized on porous clay: mechanistic and phytotoxicity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 22. ijcmas.com [ijcmas.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scialert.net [scialert.net]
- 27. Enzymatic degradation of sulphonated azo dye using purified azoreductase from facultative Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. brieflands.com [brieflands.com]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. jocpr.com [jocpr.com]
- 32. Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor | MDPI [mdpi.com]
Technical Support Center: Optimization of Curing Parameters for Pigment Red 31 Coatings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing parameters for coatings containing Pigment Red 31.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and in which coating systems can it be used?
This compound is a bluish-red naphthol pigment.[1] It is recommended for use in a variety of coating systems, including water-based coatings, powder coatings, and industrial paints.[1] It is also suitable for solvent-based inks and decorative water-based paints.[1]
Q2: What are the key properties of this compound that can influence coating performance?
This compound is known for its bright, bluish-red shade and good lightfastness.[2] It possesses excellent resistance to water, oil, acid, alkali, and alcohol.[2] Its heat resistance is a critical factor in optimizing curing parameters. Different sources state varying heat resistance, with one indicating a resistance of up to 180°C, while another suggests it can withstand 280°C for 5 minutes in certain applications like polystyrene.[2]
Q3: What are the primary factors that influence the curing of coatings containing this compound?
The curing of any coating is a complex process influenced by several factors. For coatings containing this compound, the key parameters to control are:
-
Curing Temperature and Time: These two factors are inversely related; higher temperatures generally require shorter curing times.
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Coating Formulation: The type of resin (e.g., epoxy, acrylic, polyurethane), solvent system (for solvent-borne coatings), and the presence of additives will significantly impact the curing profile.
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Film Thickness: Thicker films may require longer curing times or higher temperatures to ensure complete through-cure.
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Substrate Type: The heat transfer properties of the substrate will affect the actual temperature reached by the coating.
-
Atmospheric Conditions: Ambient temperature and humidity can affect the curing of certain types of coatings, particularly water-based and some two-component systems.[3]
Q4: Can the concentration of this compound affect the curing process?
Yes, the pigment volume concentration (PVC) can influence the curing process. Higher pigment loadings can sometimes interfere with the cross-linking of the binder, potentially leading to a softer film or requiring adjustments to the curing schedule. It is essential to stay within the recommended PVC for the specific coating system.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the curing of coatings formulated with this compound.
| Problem | Potential Cause | Recommended Action |
| Poor Hardness or Soft Film after Curing | Incomplete Curing: The coating has not been exposed to the correct temperature or for a sufficient duration. | - Verify that the oven temperature matches the setpoint. - Increase the curing time or temperature according to the coating's technical data sheet. - Perform a cure test (e.g., MEK rub test or pencil hardness test) to confirm full cure. |
| Incorrect Mixing Ratio (for 2K systems): The ratio of resin to hardener is incorrect in a two-component system. | - Ensure accurate measurement and thorough mixing of components before application. | |
| High Pigment Loading: The concentration of this compound is too high, inhibiting binder cross-linking. | - Consult the formulation guidelines for the recommended pigment-to-binder ratio. - Consider reducing the pigment loading in subsequent batches. | |
| Color Shift or Fading After Curing | Exceeding Thermal Stability: The curing temperature is too high for the pigment, causing it to degrade. This compound has a reported heat stability of around 160-180°C, though some sources suggest higher stability in specific resins.[1][2] | - Lower the curing temperature and extend the curing time. - Consult the pigment's technical data sheet for specific temperature limitations. |
| Interaction with Binder: Certain resin components may react with the azo linkages in this compound at elevated temperatures. | - Test the compatibility of this compound with the specific binder system at the intended curing temperature. - Consider using a more thermally stable pigment if the issue persists. | |
| Blistering or Bubbling | Solvent Entrapment: The coating surface cures too quickly, trapping solvents underneath. This can happen if the initial oven temperature is too high. | - Implement a ramp-up heating schedule, allowing for a flash-off period at a lower temperature before the full bake. - Ensure adequate ventilation in the curing oven. |
| Moisture on the Substrate: Trapped moisture can vaporize during curing, causing blisters. | - Ensure the substrate is completely dry before coating application. | |
| Poor Adhesion | Incomplete Curing: A soft, under-cured film will have poor adhesion. | - Follow the recommendations for achieving a full cure. |
| Surface Contamination: The substrate was not properly cleaned before coating. | - Implement a thorough surface preparation protocol. | |
| Flocculation or Poor Pigment Dispersion | Inadequate Dispersion: Pigment particles have re-agglomerated after initial dispersion. This can lead to color inconsistencies and may affect the mechanical properties of the cured film. | - Optimize the dispersion process (e.g., milling time, use of appropriate dispersing agents). - The stability of the dispersion can be affected by the viscosity of the coating and the choice of solvent.[4][5] |
| Binder or Solvent Incompatibility: The pigment is not stable in the liquid coating system. | - Ensure compatibility between this compound and the chosen resin and solvent system.[4][5] |
Section 3: Experimental Protocols
3.1. MEK (Methyl Ethyl Ketone) Rub Test (ASTM D5402)
This test assesses the solvent resistance of a cured organic coating, which is a good indicator of the degree of cure.
Materials:
-
100% cotton cheesecloth
-
MEK solvent
-
Dropper or squeeze bottle
-
Timer
Procedure:
-
Ensure the coated sample has cooled to room temperature after curing.
-
Fold the cheesecloth into a double layer.
-
Saturate the cloth with MEK until it is dripping wet.
-
Wrap the cloth around your index finger.
-
With moderate pressure, perform a "double rub" (one back-and-forth motion) on the coated surface over a length of about 6 inches. One double rub should take approximately one second.
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Continue rubbing until the specified number of double rubs is reached (typically 25, 50, or 100, as per the product specification) or until the substrate becomes visible.
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Observe the coating for any signs of degradation (e.g., removal of the coating, softening, or color transfer to the cloth).
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Record the number of double rubs at which failure occurs. A well-cured coating should withstand a significant number of rubs with no effect.
3.2. Pencil Hardness Test (ASTM D3363)
This test determines the hardness of a cured coating film by the scratching resistance to pencils of known hardness.
Materials:
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A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest).
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A pencil sharpener to create a smooth, cylindrical pencil lead.
-
A mechanical pencil holder that can apply a constant force at a 45° angle.
Procedure:
-
Place the coated panel on a firm, level surface.
-
Start with a pencil of medium hardness (e.g., HB).
-
Hold the pencil at a 45° angle to the surface and push it forward about a quarter of an inch, applying firm pressure.
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Wipe the surface with a soft cloth and examine for a scratch or indentation.
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If no scratch is present, repeat the test with the next harder pencil until a scratch is observed.
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If a scratch is present, repeat the test with the next softer pencil until no scratch is formed.
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The pencil hardness of the coating is reported as the hardness of the hardest pencil that does not scratch the film.
Section 4: Visualizations
Caption: Workflow for the curing process of this compound coatings.
Caption: Logical flow for troubleshooting curing defects.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. How long do epoxies take to cure? | International [international-yachtpaint.com]
- 4. What factors affect the flocculation of pigments in coating systems? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. longchangchemical.com [longchangchemical.com]
Technical Support Center: Preventing Flocculation of Pigment Red 31 in Liquid Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the flocculation of Pigment Red 31 in liquid media.
Troubleshooting Guide
Flocculation, the aggregation of pigment particles, can lead to a variety of issues in liquid formulations, including color shift, loss of gloss, and sedimentation. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Observed Flocculation in this compound Dispersion
Symptoms:
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Visible clumps or aggregates in the liquid medium.
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Inconsistent color strength or shade.
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Rapid settling of the pigment.
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Loss of gloss in the final film.
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Increase in viscosity.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound flocculation.
Detailed Troubleshooting Steps:
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Inadequate Wetting:
-
Cause: The liquid medium is not effectively displacing air from the surface of the pigment particles.
-
Solution: Introduce a wetting agent or surfactant. For aqueous systems, non-ionic surfactants are often a good starting point. The selection should be based on the polarity of the pigment and the liquid medium.
-
-
Insufficient Dispersion Energy:
-
Cause: The mechanical energy applied during dispersion (e.g., high-shear mixing, milling) is not sufficient to break down pigment agglomerates into primary particles.
-
Solution:
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Increase the dispersion time.
-
Increase the energy input (e.g., higher mixer speed).
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In media milling, optimize the size and loading of the grinding media.
-
-
-
Improper Dispersant Selection or Concentration:
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Cause: The dispersant is not providing a strong enough repulsive barrier (either steric or electrostatic) to prevent particles from re-agglomerating.
-
Solution:
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Dispersant Selection: For monoazo pigments like this compound, polymeric dispersants are often effective. The choice depends on the solvent system (aqueous vs. non-aqueous) and the surface chemistry of the pigment.
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Concentration Optimization: Both insufficient and excessive amounts of dispersant can lead to flocculation. Create a ladder study to determine the optimal concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is flocculation and how does it differ from agglomeration?
A1: Flocculation is the loose association of pigment particles that have already been dispersed. These associations are often held together by weak van der Waals forces and can sometimes be broken up by applying low shear. Agglomerates, on the other hand, are collections of primary pigment particles held together by stronger forces and require significant mechanical energy to break apart.
Q2: What type of dispersant is recommended for this compound in an aqueous medium?
A2: For monoazo pigments like this compound in aqueous systems, high molecular weight polymeric dispersants are generally recommended. These provide steric stabilization, which is effective in preventing flocculation. Anionic dispersants can also be effective, creating electrostatic repulsion between particles. The optimal choice will depend on the specific formulation, including pH and the presence of other components.
Q3: How do I determine the optimal amount of dispersant to use?
A3: The optimal dispersant concentration is typically determined by creating a "dispersant demand curve." This involves preparing a series of pigment dispersions with varying concentrations of the dispersant and measuring a key property, such as viscosity. The concentration that results in the lowest viscosity is generally considered optimal.
Q4: Can the pH of the liquid medium affect the stability of a this compound dispersion?
A4: Yes, the pH of the medium can significantly impact the surface charge of the pigment particles and the effectiveness of certain dispersants, particularly anionic dispersants. It is crucial to control and optimize the pH of your formulation to ensure maximum dispersion stability.
Mechanism of Flocculation and Stabilization
Flocculation occurs when the attractive forces between pigment particles overcome the repulsive forces. Dispersants are used to create a repulsive barrier around the pigment particles to prevent them from coming into close contact and aggregating.
Caption: Mechanism of pigment flocculation and stabilization by dispersants.
Experimental Protocols
Protocol 1: Evaluation of Dispersion Stability by Visual Assessment
Objective: To qualitatively assess the degree of flocculation in a this compound dispersion.
Materials:
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This compound dispersion
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Microscope slides and coverslips
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Optical microscope with magnification up to 400x
Procedure:
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Thoroughly mix the pigment dispersion to ensure homogeneity.
-
Place a small drop of the dispersion onto a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding the formation of air bubbles.
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Examine the slide under the microscope at various magnifications.
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Observe the size and distribution of the pigment particles. Well-dispersed pigments will appear as fine, evenly distributed particles. Flocculated pigments will show large, irregular aggregates.
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Record observations and capture images for comparison.
Protocol 2: Quantitative Analysis of Dispersion Stability using Viscosity Measurement
Objective: To quantitatively determine the optimal dispersant concentration by measuring the viscosity of the dispersion.
Materials:
-
This compound
-
Liquid medium (e.g., water, solvent)
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Dispersant(s) to be tested
-
High-shear mixer or media mill
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Viscometer (e.g., Brookfield or cone and plate)
Procedure:
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Prepare a series of pigment dispersions. Keep the concentration of this compound and the liquid medium constant.
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Vary the concentration of the dispersant in each sample (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% based on pigment weight).
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Disperse each sample under identical conditions (e.g., same mixing speed and time).
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Allow the samples to equilibrate to a constant temperature.
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Measure the viscosity of each dispersion using the viscometer.
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Plot the viscosity as a function of the dispersant concentration. The concentration that yields the lowest viscosity is the optimal concentration for that dispersant.
Dispersant Performance Data (Illustrative Examples)
The following table provides illustrative data on the performance of different classes of dispersants with a hypothetical monoazo red pigment similar to this compound in an aqueous system. Actual results may vary depending on the specific formulation and processing conditions.
| Dispersant Type | Concentration (% on Pigment Weight) | Viscosity Reduction (%) | Particle Size (d50, nm) | Color Strength Increase (%) |
| Non-ionic Surfactant | 2.0 | 15 | 350 | 5 |
| Anionic (Polyacrylate) | 1.5 | 30 | 250 | 10 |
| Polymeric (High MW) | 1.0 | 50 | 180 | 15 |
Note: This data is for illustrative purposes only and should not be taken as a direct recommendation for a specific product. It is always recommended to perform your own testing to determine the most suitable dispersant and optimal concentration for your specific application.
Improving the color strength of Pigment Red 31 in masterbatches
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and scientists in optimizing the color strength of Pigment Red 31 in masterbatch applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical properties?
This compound (C.I. No. 12360) is a monoazo naphthol organic pigment.[1][2][3] It is known for providing a bluish-red or magenta-like hue.[4][5] Key characteristics include excellent light fastness and good resistance to migration, water, soap, acids, and alkalis.[1][5][6] However, its thermal stability is a critical factor in masterbatch processing, with a heat resistance generally rated around 150-160°C.[2][7][8]
Q2: Why is my this compound masterbatch showing low color strength?
Low color strength, or tinting strength, is almost always a result of poor pigment dispersion.[9][10] The tinting strength of a pigment is directly related to how well it is dispersed; the finer the pigment particles are broken down and distributed in the polymer matrix, the higher the color strength.[9][11] Agglomerates, which are clumps of pigment particles, are a common cause of weak color.[12][13] Other factors include thermal degradation of the pigment, incompatibility between the masterbatch carrier and the base resin, or an incorrect pigment concentration.[14][15]
Q3: What is the relationship between pigment dispersion and color strength?
Pigments are insoluble particles that must be mechanically broken down from larger agglomerates into smaller aggregates and primary particles to be effective.[16][17] This process, known as dispersion, increases the surface area of the pigment available for light absorption and scattering, which in turn enhances color strength.[10][11] Inadequate dispersion leaves large agglomerates, which are inefficient at imparting color and can cause defects like specks and streaks in the final product.[10][12]
Q4: How does the masterbatch carrier resin affect color strength?
The carrier resin is a critical component for achieving good dispersion. Two key factors are:
-
Compatibility: The carrier resin must be chemically compatible with the base polymer being colored to ensure the masterbatch mixes uniformly.[18]
-
Melt Flow Index (MFI): A significant mismatch between the MFI of the carrier and the base resin can lead to poor dispersion.[15][18] If the carrier's MFI is too low, it may not flow and distribute well within the base resin.[18] It is crucial to select a carrier with an MFI that is closely aligned with the processing conditions and the base resin.[15]
Troubleshooting Guide
Problem: Weak or Insufficient Color Strength
Q5: My final product's color is weak and washed out, even at the correct let-down ratio (LDR). What are the primary causes?
This issue typically points to one of three areas: poor dispersion, pigment degradation, or formulation issues.
-
Poor Dispersion: The most common cause is inadequate dispersion, where pigment agglomerates have not been sufficiently broken down.[11][12] This can result from insufficient shear during processing, an incompatible carrier resin, or an ineffective dispersing agent.[14][18]
-
Thermal Degradation: this compound has a limited heat stability of around 150-160°C.[2][7][8] If your processing temperatures exceed this, the pigment can degrade, leading to a color shift (often brownish) and a loss of color strength.
-
Formulation: The concentration of the pigment in the masterbatch might be too low, or the chosen dispersing agent may be unsuitable for this compound and the carrier system.[15][18]
Problem: Color Inconsistency, Streaks, or Specks
Q6: I am observing streaks and color variation in my molded parts. What is the likely cause?
Streaking is a classic sign of poor dispersion and improper mixing.[14]
-
MFI Mismatch: A significant difference in the Melt Flow Index (MFI) between the masterbatch carrier and the base resin is a primary suspect.[15] This mismatch prevents the two materials from melting and flowing in unison, leading to uneven distribution.
-
Inadequate Mixing & Shear: The processing equipment may not be providing enough shear to break down pigment agglomerates and distribute them evenly.[14][18] This can be due to a low screw speed, a non-optimal screw design, or worn-out equipment.[12][18]
-
Premature Melting: If the masterbatch pellets melt too early or too late relative to the base resin in the extruder, it can result in poor distribution.
Problem: Color Shift to a Dull or Brownish Hue
Q7: The red shade of my product appears dull and has shifted towards brown. Why is this happening?
A shift to a dull, brownish hue is a strong indicator of thermal degradation.
-
Excessive Processing Temperature: this compound is sensitive to high temperatures.[2][7][8] Exceeding its thermal stability limit, even for a short time, will cause it to break down and lose its characteristic bluish-red shade. It is critical to keep the melt temperature below its degradation point.
-
Excessive Residence Time: Keeping the material in the extruder barrel for too long, even at a seemingly safe temperature, can also lead to heat-induced degradation.
Data Summary
Table 1: Technical Properties of this compound
| Property | Value | Source(s) |
| C.I. Number | 12360 | [2][3][7] |
| Chemical Class | Monoazo Naphthol | [1][2] |
| Heat Resistance | 150 - 160 °C | [2][7][8][19] |
| Light Fastness (1-8 Scale) | 6 - 8 | [1][6][8] |
| Oil Absorption (ml/100g) | 35 - 60 | [1][2][7] |
| Acid Resistance (1-5 Scale) | 4 - 5 | [1][2][8] |
| Alkali Resistance (1-5 Scale) | 4 - 5 | [1][2][8] |
| Migration Resistance (1-5 Scale) | 5 | [1] |
Table 2: Troubleshooting Summary for Low Color Strength
| Symptom | Potential Cause | Recommended Solution | Source(s) |
| Weak, washed-out color | Poor pigment dispersion | Increase shear (e.g., screw speed), optimize screw design, use a more effective dispersing agent. | [10][14] |
| Low pigment loading | Increase pigment concentration in the masterbatch formulation. | [15] | |
| Streaks, specks, uneven color | MFI mismatch between carrier and base resin | Select a carrier resin with an MFI that closely matches the base resin. | [15][18] |
| Inadequate mixing | Increase back pressure and/or screw speed to improve distributive and dispersive mixing. | [14] | |
| Dull, brownish color | Thermal degradation of pigment | Reduce barrel processing temperatures to stay below 160°C. Reduce overall residence time. | [14][20] |
Experimental Protocols
Protocol 1: Evaluating Pigment Dispersion Quality
Objective: To qualitatively and quantitatively assess the dispersion of this compound in a masterbatch.
Methodology 1: Filter Pressure Value (FPV) Test
-
Preparation: Mix the masterbatch with a standard, uncolored base polymer at a specified let-down ratio (e.g., 1:25).
-
Extrusion: Process the mixture through a laboratory single-screw extruder equipped with a pressure transducer before a defined screen pack.
-
Data Collection: Record the pressure increase over time as the molten polymer flows through the screen pack.
-
Analysis: A rapid and significant pressure increase indicates the presence of undispersed pigment agglomerates clogging the screen, signifying poor dispersion. A low, stable pressure indicates good dispersion.
Methodology 2: Microscopic Analysis
-
Sample Preparation: Press a small amount of the final colored plastic into a very thin film (25-50 microns) using a heated press.
-
Microscopy: Examine the film under a transmitted light microscope at 100x to 400x magnification.
-
Analysis: Visually inspect the film for evidence of undispersed particles. Count the number and estimate the size of agglomerates per unit area. Good dispersion will show a uniform color field with very few visible specks.
Protocol 2: Optimizing Extrusion Parameters for Color Strength
Objective: To determine the optimal processing parameters on a twin-screw extruder to maximize the color strength of this compound.
Methodology:
-
Establish Baseline: Begin with a standard set of processing conditions based on the carrier resin's technical data sheet.
-
Isolate Variables: Modify one parameter at a time while keeping others constant to observe its effect.[20]
-
Temperature Profile: Start with a low temperature profile (e.g., initial zone at 140°C, final zone at 155°C). Create batches increasing the temperature in 5°C increments, not exceeding 160°C in any zone.
-
Screw Speed: At the optimal temperature, vary the screw speed (e.g., 200, 300, 400 RPM). Higher speeds generally increase shear but decrease residence time.[20]
-
Feed Rate: At the optimal temperature and screw speed, adjust the feed rate to ensure a high degree of fill without overloading the motor.
-
-
Evaluation: For each batch produced, create color plaques by injection molding.
-
Analysis: Measure the color strength of each plaque using a spectrophotometer (measuring L, a, b* values). Compare the results to identify the parameter set that yields the highest color strength without signs of degradation (e.g., a drop in b* value or a brownish hue).
Visual Guides
Caption: A workflow for troubleshooting low color strength in masterbatches.
Caption: Key factors that influence pigment dispersion and final color strength.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. union-pigment.com [union-pigment.com]
- 3. This compound [dyestuffintermediates.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. Organic Pigment, Colorants for Textile Printing this compound - manufacturer - supplier - Zhenyan [zhenyanchem.com]
- 6. Shree Matrukrupa Chemicals | Pigment Powder Manufacturers | Suppliers | Exporters in Ahmedabad,Gujarat,India | Pigment Powder Manufacturers | Suppliers | Exporters | Pigment Powder [shreematrukrupachemicals.com]
- 7. vipulorganics.com [vipulorganics.com]
- 8. advaityadyechem.co.in [advaityadyechem.co.in]
- 9. Unveiling the Key Properties of Pigments in Masterbatch [mantsen.com]
- 10. aimplas.net [aimplas.net]
- 11. Ways to improve tinting color strength of organic pigments - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. News - What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? [siliketech.com]
- 13. rongfengmasterbatch.com [rongfengmasterbatch.com]
- 14. jieyatwinscrew.com [jieyatwinscrew.com]
- 15. mascomglobal.com [mascomglobal.com]
- 16. specialchem.com [specialchem.com]
- 17. sdc.org.uk [sdc.org.uk]
- 18. cowinextrusion.com [cowinextrusion.com]
- 19. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 20. Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies [mdpi.com]
Technical Support Center: Minimizing the Environmental Impact of Pigment Red 31 Disposal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the environmental impact of Pigment Red 31 (C.I. 12360; CAS 6448-96-0) disposal. The following sections offer detailed experimental protocols, quantitative data, and visual workflows to support your laboratory's sustainability efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its disposal a concern?
This compound is a monoazo pigment characterized by its brilliant red hue.[1] Its chemical formula is C₃₁H₂₃N₅O₆.[2][3][4] Like many azo dyes, its complex aromatic structure and azo linkage (-N=N-) make it resistant to natural degradation, posing a risk of persistence and potential toxicity in the environment if not disposed of correctly. Improper disposal can lead to the coloration of water bodies, affecting light penetration and aquatic ecosystems.
Q2: What are the primary methods for degrading this compound?
The primary methods for degrading this compound and other azo dyes fall into two main categories:
-
Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to break down the complex dye molecule.[5][6][7][8] Common AOPs include Fenton and Fenton-like reactions, photocatalysis (e.g., using TiO₂ or ZnO), and ozonation.[9]
-
Bioremediation: This approach uses microorganisms, such as fungi and bacteria, to enzymatically degrade the pigment.[10] Key enzymes involved in this process include azoreductases, laccases, and peroxidases.
Q3: What are the expected degradation byproducts of this compound?
The initial degradation of this compound, like other azo dyes, is predicted to involve the reductive cleavage of the azo bond. This cleavage would likely yield aromatic amines derived from its precursor molecules: N-(3-amino-4-methoxyphenyl)benzamide and 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4] Further degradation of these aromatic amines can lead to the formation of smaller, potentially more hazardous, intermediate compounds before complete mineralization into carbon dioxide, water, and inorganic salts. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for identifying and quantifying these byproducts.[11][12][13]
Q4: How can I assess the efficiency of a degradation experiment?
Degradation efficiency is typically measured by monitoring the decolorization of the pigment solution and the reduction in total organic content.
-
Decolorization: Measured by the decrease in absorbance at the pigment's maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
Mineralization: Assessed by measuring the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).
Troubleshooting Guides
This section addresses common issues encountered during this compound degradation experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Decolorization Efficiency in AOPs | Incorrect pH for the chosen AOP (e.g., Fenton reaction is optimal at acidic pH). | Adjust the pH of the solution to the optimal range for your specific AOP. For Fenton's reagent, a pH of 3 is generally effective. |
| Insufficient concentration of oxidant (e.g., H₂O₂) or catalyst (e.g., Fe²⁺). | Optimize the concentrations of your oxidant and catalyst. A common starting point for the Fenton reaction is a [Fe²⁺]:[H₂O₂] ratio of 1:10. | |
| Presence of radical scavengers in the water matrix. | Pre-treat the sample to remove interfering substances or increase the oxidant dosage. | |
| In photocatalysis, insufficient light intensity or catalyst loading. | Ensure the light source provides adequate energy for catalyst activation. Optimize the catalyst concentration to maximize light absorption and surface area. | |
| Low Degradation in Bioremediation | Non-optimal environmental conditions for the microorganisms (pH, temperature, aeration). | Adjust the pH and temperature of the culture medium to the optimal range for the selected microbial strain. Ensure adequate aeration for aerobic degradation. |
| Toxicity of the pigment concentration to the microorganisms. | Start with a lower concentration of this compound and gradually acclimate the microbial culture. | |
| Lack of essential nutrients for microbial growth. | Supplement the medium with a carbon and nitrogen source to support microbial activity. | |
| Inconsistent or Irreproducible Results | Variation in experimental parameters between runs. | Maintain strict control over all experimental variables, including pH, temperature, reagent concentrations, and reaction time. |
| Degradation of reagents over time. | Use freshly prepared solutions for each experiment, especially for reagents like H₂O₂ and Fenton's reagent. | |
| Incomplete mixing of the reaction solution. | Ensure vigorous and consistent stirring throughout the experiment to maintain homogeneity. |
Experimental Protocols
The following are detailed methodologies for key experiments. Note that these are generalized protocols based on similar azo dyes and should be optimized for this compound.
Protocol 1: Degradation of this compound using Fenton's Reagent (AOP)
Objective: To degrade this compound in an aqueous solution using the Fenton process.
Materials:
-
This compound solution (e.g., 50 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 100 mL stock solution of this compound at the desired concentration.
-
Adjust the pH of the solution to 3.0 using H₂SO₄.
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L). Stir until dissolved.
-
Initiate the reaction by adding the required volume of H₂O₂ (e.g., to achieve a 1:10 molar ratio of Fe²⁺:H₂O₂).
-
Start a timer and take samples at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the samples by adding a small amount of NaOH to raise the pH above 8.
-
Centrifuge or filter the samples to remove precipitated iron hydroxides.
-
Measure the absorbance of the supernatant at the λmax of this compound to determine the extent of decolorization.
-
(Optional) Measure the COD and TOC of the initial and final samples to assess mineralization.
Protocol 2: Bioremediation of this compound using a Fungal Culture
Objective: To degrade this compound using a fungal species such as Aspergillus niger or Phanerochaete chrysosporium.
Materials:
-
Fungal culture
-
Potato Dextrose Broth (PDB) or other suitable growth medium
-
This compound solution
-
Shaker incubator
-
Centrifuge and spectrophotometer
Procedure:
-
Inoculate the fungal strain into the liquid growth medium and incubate until a sufficient biomass is obtained.
-
Harvest the fungal biomass by filtration or centrifugation.
-
Prepare Erlenmeyer flasks containing a defined volume of sterile PDB medium and the desired concentration of this compound (e.g., 20 mg/L).
-
Inoculate the flasks with a known amount of the fungal biomass.
-
Incubate the flasks in a shaker incubator at an optimized temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
-
Withdraw aliquots at regular intervals (e.g., 24, 48, 72, 96, 120 hours).
-
Centrifuge the aliquots to separate the fungal biomass from the supernatant.
-
Measure the absorbance of the supernatant at the λmax of this compound to determine decolorization.
-
(Optional) Analyze the supernatant for the activity of relevant enzymes (e.g., laccase, manganese peroxidase).
Quantitative Data Summary
The following tables summarize quantitative data from studies on the degradation of azo dyes, which can serve as a reference for this compound experiments.
Table 1: Efficiency of Advanced Oxidation Processes on Red Azo Dyes
| AOP Method | Target Dye | Initial Conc. (mg/L) | Key Parameters | Degradation Efficiency (%) | Reference |
| Fenton | Pigment Red 238 | 50-150 | pH 3, 60 min | >90 | [12] |
| UV/H₂O₂ | Pigment Red 238 | 50-150 | 0.9 mL H₂O₂, 60 min | 78 | [12] |
| UV/H₂O₂/SnO₂ | Pigment Red 238 | 50-150 | 0.3 g/L SnO₂, 60 min | 89.6 | [12] |
| Photocatalysis (ZnO) | Red Dye | 25 | pH 5, 90 min | 68 | [6] |
Table 2: Efficiency of Bioremediation on Red Azo Dyes
| Microorganism | Target Dye | Initial Conc. (mg/L) | Key Parameters | Decolorization Efficiency (%) | Reference |
| Aspergillus bombycis | Reactive Red 31 | 20 | pH 6, 35°C, 12 h | 99.37 | [5] |
| Aspergillus niger | Basic Fuchsin | - | Shaking, 6 days | 81.85 | [2] |
| Phanerochaete chrysosporium | Nigrosin | - | Shaking, 6 days | 77.47 | [2] |
Visualizations
Experimental Workflow for AOP Degradation of this compound
Caption: Workflow for the degradation of this compound using Advanced Oxidation Processes.
Logical Relationship for Troubleshooting Low Degradation in Bioremediation
Caption: Decision-making flowchart for troubleshooting low bioremediation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 6448-96-0,this compound | lookchem [lookchem.com]
- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 4. This compound [dyestuffintermediates.com]
- 5. Advanced Oxidation Process For Wastewater Treatment In 2025 | Etch2o [wastewaterhub.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. research.unipd.it [research.unipd.it]
- 13. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Weather Resistance of Pigment Red 31
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the weather resistance of C.I. Pigment Red 31. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and performance data to address common challenges encountered during your experiments.
Troubleshooting and FAQs
This section addresses specific issues you might encounter when attempting to improve the weather fastness of this compound.
Q1: My this compound formulation is showing significant color fading after a short period of outdoor exposure. What is the primary cause of this?
A1: The primary cause of color fading in organic pigments like this compound is photodegradation.[1] This process is initiated by exposure to ultraviolet (UV) radiation from sunlight, which carries enough energy to break the chemical bonds within the pigment's molecular structure.[1] this compound, being a monoazo pigment, contains an azo group (-N=N-) which is a chromophore (the part of the molecule responsible for color) but can be susceptible to cleavage upon UV exposure, leading to a loss of color.
Q2: I've tried incorporating a standard UV absorber into my coating formulation, but the fading is still significant. Why might this not be effective enough?
A2: While UV absorbers (UVAs) are a good first step, their effectiveness can be limited. Several factors could be at play:
-
Insufficient Loading: The concentration of the UVA may be too low to adequately protect the pigment.
-
Incorrect UVA Type: The absorption spectrum of the UVA might not sufficiently cover the UV wavelengths most damaging to this compound.
-
Synergistic Effects: For comprehensive protection, a combination of a UVA and a Hindered Amine Light Stabilizer (HALS) is often more effective. UVAs absorb UV radiation, while HALS are radical scavengers that neutralize the highly reactive free radicals generated during photodegradation, thus protecting the binder and the pigment.[1][2] The combination of a pigment and HALS has been shown to be particularly effective in reducing chemical degradation.[1]
Q3: My pigment seems to be "bleeding" or migrating in the final product, in addition to fading. Are these issues related?
A3: While distinct phenomena, both bleeding and poor weather resistance can stem from the inherent solubility and stability of the pigment in its matrix. Increasing the molecular weight of the pigment or enhancing intermolecular hydrogen bonding can improve resistance to both migration and photodegradation.[3] Surface treatments that create a barrier around the pigment particle can also prevent both issues.
Q4: I am observing chalking on the surface of my coating containing this compound after weathering. What is causing this?
A4: Chalking is typically caused by the degradation of the polymer binder at the surface of the coating, which then exposes the pigment particles. While the primary issue is the binder's breakdown due to UV exposure, a more weather-resistant pigment can contribute to the overall durability of the system. Ensuring the pigment is well-dispersed and encapsulated by the binder is crucial. Techniques that improve the compatibility between the pigment and the binder, such as surface modification, can help mitigate this issue.
Q5: Can I improve the weather resistance of this compound without changing the formulation of my coating?
A5: Yes, by modifying the pigment itself. Two primary strategies are:
-
Surface Coating/Treatment: Applying a protective inorganic or organic layer onto the pigment surface. A silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) coating can act as a physical barrier to UV radiation and moisture.
-
Encapsulation: Creating a polymer shell around the pigment particles. This can be achieved through techniques like mini-emulsion polymerization or coacervation.[4][5] This shell physically protects the pigment from the environment.
Data Presentation: Performance of Stabilized Pigment Formulations
The inclusion of light stabilizers can significantly reduce the color change (ΔE*) of a red pigment formulation upon accelerated weathering. The following table summarizes representative data from a study on pigmented silicone elastomers, demonstrating the effectiveness of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS).
| Group | Additive | Weathering Duration (hours) | Mean Color Change (ΔE*) |
| Red Pigment Control | None | 500 | 5.19 |
| Red Pigment + UVA | Chimassorb 81 | 500 | 3.66 |
| Red Pigment + HALS | Uvinul 5050 | 500 | 4.09 |
| Red Pigment Control | None | 1000 | 9.57 |
| Red Pigment + UVA | Chimassorb 81 | 1000 | 5.49 |
| Red Pigment + HALS | Uvinul 5050 | 1000 | - |
Data adapted from a study on a brilliant red pigment in a silicone elastomer system.[2] Lower ΔE values indicate less color change and better stability.*
Experimental Protocols
Here are detailed methodologies for key experiments aimed at enhancing the weather resistance of this compound.
Protocol 1: Polymer Encapsulation via Mini-Emulsion Polymerization
This protocol provides a general framework for encapsulating this compound with a polymer shell, which can improve its weather resistance.
1. Materials:
-
This compound
-
Styrene (monomer)
-
Hexadecane (hydrophobe)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Deionized water
2. Procedure:
-
Pigment Dispersion: Prepare a dispersion of this compound in an aqueous solution of SDS. The concentration will depend on the desired pigment-to-polymer ratio.
-
Monomer Mini-emulsion Preparation:
-
In a separate vessel, create an oil phase by mixing styrene, hexadecane, and AIBN.
-
Prepare a surfactant solution of SDS in deionized water.
-
Add the oil phase to the surfactant solution and stir vigorously at 1000 rpm for 1 hour for pre-emulsification.
-
Subject the pre-emulsion to high-power pulse ultrasonication for approximately 2 minutes to create the mini-emulsion. Use an ice-water bath to cool the emulsion during this process.[4]
-
-
Encapsulation Polymerization:
-
Add the this compound dispersion to the monomer mini-emulsion.
-
Transfer the mixture to a reactor equipped with a stirrer and nitrogen inlet.
-
Heat the reactor to the polymerization temperature (typically 70-80°C for AIBN) under a nitrogen atmosphere and with continuous stirring.
-
Allow the polymerization to proceed for several hours until the monomer is consumed.
-
-
Purification: The resulting encapsulated pigment dispersion can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.
Protocol 2: Surface Coating with Silica (SiO₂)
This protocol outlines a sol-gel method for depositing a protective silica layer onto the surface of this compound particles.
1. Materials:
-
This compound
-
Tetraethyl orthosilicate (B98303) (TEOS) (silica precursor)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) (catalyst)
2. Procedure:
-
Pigment Dispersion: Disperse the this compound powder in a mixture of ethanol and deionized water using an ultrasonic bath for 30 minutes to ensure deagglomeration.
-
Hydrolysis and Condensation:
-
While stirring the pigment dispersion, add the required amount of TEOS.
-
Add ammonium hydroxide dropwise to the mixture to catalyze the hydrolysis of TEOS. This will initiate the formation of silica.
-
Continue stirring the mixture at room temperature for 24 hours to allow for the condensation of silica onto the pigment surface.[6]
-
-
Washing and Drying:
-
Separate the silica-coated pigment from the solution by centrifugation or filtration.
-
Wash the coated pigment multiple times with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a controlled temperature (e.g., 80-100°C) for several hours.
-
Visualizations
Chemical Structure and Synthesis
This compound is a monoazo pigment synthesized via the diazotization of N-(3-amino-4-methoxyphenyl)benzamide and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[7]
References
- 1. scielo.br [scielo.br]
- 2. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cainochem.com [cainochem.com]
- 4. library.imaging.org [library.imaging.org]
- 5. data.epo.org [data.epo.org]
- 6. Nano-Silica Modified with Diamine for Capturing Azo Dye from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [dyestuffintermediates.com]
Validation & Comparative
A Comparative Analysis of Pigment Red 31 and Pigment Red 170 for Researchers and Formulation Scientists
In the vast landscape of organic pigments, Pigment Red 31 and Pigment Red 170 are two prominent naphthol reds that offer distinct properties and find utility in a variety of applications, from industrial coatings to plastics and inks. This guide provides a detailed comparative study of these two pigments, presenting their chemical and physical properties, performance characteristics, and application profiles, supported by available data and standardized experimental protocols.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical characteristics of this compound and Pigment Red 170 is crucial for predicting their behavior in different formulations. Both belong to the azo class of organic pigments, yet their distinct molecular structures give rise to different shades and performance attributes.
| Property | This compound | Pigment Red 170 |
| Chemical Name | 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthalenecarboxamide | 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
| C.I. Name | This compound | Pigment Red 170 |
| C.I. Number | 12360 | 12475 |
| CAS Number | 6448-96-0 | 2786-76-7 |
| Molecular Formula | C31H23N5O6 | C26H22N4O4 |
| Molecular Weight | 561.54 g/mol | 454.48 g/mol |
| Shade | Bluish Red | Bluish Red (with yellowish and bluish grades available) |
| Density (g/cm³) | ~1.3 - 1.5 | ~1.25 - 1.45 |
| Oil Absorption ( g/100g ) | ~45 - 55 | ~35 - 52.3 |
Performance Characteristics: A Comparative Overview
The performance of a pigment in a given application is dictated by its fastness properties. This section compares this compound and Pigment Red 170 across key performance metrics. It is important to note that performance can vary depending on the specific grade of the pigment, the formulation, and the substrate.
| Performance Parameter | This compound | Pigment Red 170 |
| Lightfastness (Blue Wool Scale, 1-8) | 6-7 | 6-7 |
| Heat Stability (°C) | ~160 - 280 (depending on application) | ~180 - 240 (depending on grade and application) |
| Weather Resistance | Good | Good to Excellent |
| Migration Resistance | Excellent | Good to Excellent |
| Acid Resistance (1-5 Scale) | 5 | 5 |
| Alkali Resistance (1-5 Scale) | 5 | 5 |
| Solvent Resistance | Good to Excellent | Good to Very Good |
Experimental Protocols for Performance Evaluation
To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are employed. Below are outlines of key experimental protocols relevant to the data presented.
Lightfastness Testing
Standard: ISO 105-B02
Methodology: This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
-
Apparatus: A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.
-
Procedure: Specimens of the pigmented material are exposed to the xenon arc light under specified conditions. Simultaneously, a set of blue wool references with known lightfastness (grades 1-8) are exposed. The lightfastness of the specimen is assessed by comparing the change in its color to the fading of the blue wool references. The rating is given as the number of the blue wool reference that shows a similar degree of fading.
Heat Stability Testing
Standard: ASTM D648 - Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position. While this method is for plastics, a common approach for pigments in plastics is based on EN 12877-2.
Methodology (based on EN 12877-2 principles):
-
Apparatus: Injection molding machine, spectrophotometer.
-
Procedure: A plastic (e.g., HDPE) is compounded with a specific concentration of the pigment. The colored plastic is then injection molded at a series of increasing temperatures (e.g., in 20°C increments) with a defined residence time (e.g., 5 minutes). The color of the molded plaques at each temperature is measured using a spectrophotometer, and the color difference (ΔEab) is calculated relative to the plaque molded at the lowest temperature. The heat stability is reported as the maximum temperature at which the color change remains within a specified tolerance (e.g., ΔEab ≤ 3).
Chemical Resistance Testing
Standard: ISO 2812 - Paints and varnishes — Determination of resistance to liquids.
Methodology: This standard describes several methods for determining the resistance of a coating to the effects of liquids.
-
Procedure (Method 2: Absorbent medium): A defined area of the coated surface is brought into contact with an absorbent medium (e.g., filter paper) saturated with the test liquid. The setup is covered to prevent evaporation and left for a specified period. After removal of the absorbent medium, the coating is cleaned and examined for any changes, such as discoloration, blistering, softening, or loss of adhesion. The resistance is rated on a scale based on the extent of the observed changes.
Application Suitability
The choice between this compound and Pigment Red 170 often comes down to the specific requirements of the application.
This compound is frequently used in applications where good all-around fastness properties are required, particularly in:
-
Rubber products: Its excellent migration resistance makes it a suitable choice.
-
Inks: Used in various printing inks.[1]
-
Coatings: Including industrial and decorative paints.[1]
-
Plastics: Such as polystyrene and acrylic resins, where it can provide a transparent red color.[1]
Pigment Red 170 is a high-performance pigment known for its excellent light and weather fastness, making it a preferred choice for more demanding applications:
-
Automotive coatings: It is extensively used in this sector due to its durability and color stability.[2]
-
High-performance industrial coatings. [3]
-
Plastics: Especially in polyolefins (PE, PP) for both indoor and outdoor applications where good weather resistance is crucial.[4] It is available in both transparent (F5RK) and opaque (F3RK) grades, offering formulation flexibility.
-
Printing inks: For applications requiring high lightfastness.
Visualizing Key Processes
To further aid in the understanding of these pigments, the following diagrams illustrate their chemical synthesis and a typical workflow for performance evaluation.
Conclusion
Both this compound and Pigment Red 170 are valuable red pigments in the formulator's palette. This compound offers a cost-effective solution with good all-around properties suitable for a range of general-purpose applications. In contrast, Pigment Red 170, particularly its high-performance grades, provides superior light and weather fastness, making it the preferred choice for demanding applications such as automotive coatings and durable plastics.
For researchers and drug development professionals, where colorants may be used for marking or identification, the selection would depend on the specific stability requirements of the end-use environment. While this guide provides a comprehensive overview based on available data, it is always recommended to conduct specific testing within the intended formulation and substrate to ensure optimal performance and compatibility. Further head-to-head comparative studies under identical conditions would be beneficial to provide more precise quantitative differences between these two pigments.
References
A Comparative Performance Analysis: Pigment Red 31 vs. Quinacridone Red
For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for applications ranging from coatings and plastics to specialized formulations. This guide provides an objective comparison of the performance characteristics of Pigment Red 31, a naphthol red, and quinacridone (B94251) red, a high-performance polycyclic pigment. This analysis is supported by a summary of quantitative data and detailed experimental protocols to aid in informed pigment selection.
Introduction to the Pigments
This compound (C.I. 12360) is a synthetic organic pigment belonging to the naphthol AS pigment family. Chemically, it is a complex azo compound, specifically 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthalenecarboxamide.[1] It is known for its bluish-red to magenta hue and is utilized in various applications, including rubber, inks, and coatings.[2][3]
Quinacridone Red refers to a family of high-performance synthetic organic pigments based on the quinacridone chemical structure (5,12-Dihydroquinolino[2,3-b]acridine-7,14-dione).[4][5] First commercialized in 1958, these pigments are renowned for their exceptional lightfastness, weather resistance, and thermal stability.[6][7] Common variants include Pigment Violet 19 (PV19), which can range from a red to a violet shade, and Pigment Red 122 (PR122), a clean, bluish-red pigment.[1][6][8] For the purpose of this guide, "Quinacridone Red" will primarily refer to these high-performance variants, which are benchmarks in demanding applications.
Quantitative Performance Comparison
The selection of a pigment is often dictated by its ability to withstand various environmental and processing stresses. The following table summarizes the key performance indicators for this compound and Quinacridone Red, based on available technical data. It is important to note that values can vary slightly depending on the specific grade, particle size, and the medium in which the pigment is tested.
| Performance Parameter | This compound | Quinacridone Red (PV19 / PR122) | Test Standard (Typical) |
| C.I. Name | This compound | Pigment Violet 19 / Pigment Red 122 | N/A |
| Chemical Class | Naphthol AS | Quinacridone | N/A |
| Lightfastness (Blue Wool Scale) | 7 - 8 | 8 | ISO 105-B02 |
| Heat Stability | 160 - 180°C (some grades up to 280°C / 5 min) | 280 - 300°C | ISO 787-21 / DIN EN 12877-2 |
| Weather Resistance (1-5 Scale) | Moderate (not typically recommended for exterior use) | 4 - 5 (Excellent) | ISO 4892-2 |
| Water Resistance (1-5 Scale) | 5 (Excellent) | 5 (Excellent) | Internal Standards |
| Acid Resistance (1-5 Scale) | 5 (Excellent) | 5 (Excellent) | Internal Standards |
| Alkali Resistance (1-5 Scale) | 5 (Excellent) | 5 (Excellent) | Internal Standards |
| Solvent Resistance | Good to Excellent | Excellent | ASTM D4752 |
| Opacity | Semi-transparent to Opaque | Transparent | N/A |
Experimental Protocols
The data presented above is derived from standardized testing methodologies designed to ensure reproducibility and comparability. Below are detailed protocols for the key performance experiments.
Lightfastness Testing
Lightfastness measures a pigment's resistance to fading or color change upon exposure to light.
-
Apparatus: A xenon arc lamp apparatus equipped with filters to simulate natural daylight through window glass.[10]
-
Procedure:
-
A specimen of the pigment dispersed in a suitable medium (e.g., paint, plastic) is prepared.
-
The specimen is placed in the xenon arc chamber alongside a set of Blue Wool standards (ranging from 1 to 8, with 8 being the most lightfast).[8]
-
The specimens are exposed to a controlled level of irradiance (e.g., 1.10 W/m²/nm at 420 nm) and controlled temperature and humidity.[9]
-
The exposure continues until a specified color change is observed in one of the Blue Wool standards.
-
The lightfastness of the pigment is rated by comparing its color change to that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that exhibits a similar degree of fading.[8]
-
Heat Stability Testing
Heat stability is crucial for applications involving high-temperature processing, such as in plastics.
-
Standard: ISO 787-21 or DIN EN 12877-2.
-
Apparatus: An injection molding machine or a temperature-controlled oven.
-
Procedure:
-
The pigment is dispersed into a polymer (e.g., HDPE) at a specified concentration.
-
The pigmented polymer is processed through an injection molding machine at various temperatures, with a defined dwell time at each temperature (e.g., 5 minutes).
-
Alternatively, a prepared colored sample is placed in a high-temperature oven for a set duration.
-
After cooling, the color of the heat-treated samples is compared to a control sample that was processed at the lowest possible temperature.
-
The heat stability is defined as the maximum temperature at which the color change (ΔE*ab) remains below a specified value (e.g., 3.0).
-
Solvent and Chemical Resistance Testing
This test evaluates the pigment's ability to resist bleeding or color change when in contact with various chemicals.
-
Standard: ASTM D4752 (for solvent rub resistance) or internal "spot" tests.
-
Apparatus: Cheesecloth, a solvent (e.g., Methyl Ethyl Ketone - MEK), and a flat surface.
-
Procedure (Solvent Rub Test):
-
A cured film of the pigmented coating is prepared on a substrate.
-
A piece of cheesecloth is saturated with the specified solvent.
-
The cloth is rubbed back and forth over the coated surface with a consistent pressure and stroke length. One forward and backward motion constitutes a "double rub".
-
The number of double rubs required to expose the underlying substrate is recorded. A higher number indicates greater solvent resistance.
-
-
Procedure (Spot Test):
-
A drop of the chemical (e.g., 5% HCl, 5% NaOH) is placed on the pigmented surface and covered (e.g., with a watch glass).
-
After a specified period (e.g., 24 hours), the cover is removed, and the surface is cleaned.
-
The surface is then examined for any signs of discoloration, blistering, or other changes, and rated on a 1-5 scale (5 indicating no change).
-
Pigment Selection Pathway
The choice between this compound and Quinacridone Red is fundamentally driven by the performance requirements of the final application. The following diagram illustrates a logical workflow for selecting the appropriate pigment.
Caption: Decision workflow for pigment selection.
Conclusion
Quinacridone Red pigments demonstrate superior performance across key metrics, particularly in lightfastness, heat stability, and weather resistance, making them the preferred choice for demanding applications such as automotive coatings, high-durability plastics, and exterior finishes.[6][8]
This compound, while exhibiting good resistance to chemicals and water, has lower thermal stability and is generally not recommended for applications requiring long-term outdoor durability. Its primary advantages lie in its cost-effectiveness and suitability for applications with less stringent performance requirements, such as general-purpose rubber goods and some types of printing inks.[2]
For researchers and product developers, a thorough evaluation of the end-use environment and processing conditions is paramount. When the highest levels of durability and permanence are required, Quinacridone Red is the clear technical choice. For cost-sensitive indoor applications where extreme heat and light exposure are not factors, this compound may serve as a viable alternative.
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. pigments.com [pigments.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. liquitex.com [liquitex.com]
- 7. jacksonsart.com [jacksonsart.com]
- 8. zeyachem.net [zeyachem.net]
- 9. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]
- 10. researchgate.net [researchgate.net]
Validation of Pigment Red 31 as a Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of Pigment Red 31 as a reference material. It outlines key analytical methods, compares its performance characteristics against established high-performance pigments, and offers detailed experimental protocols. The validation process is essential for ensuring the consistency, reliability, and accuracy of this pigment in research and development applications, particularly within the pharmaceutical and scientific fields where precise colorimetric standards are crucial.
Introduction to this compound
This compound, identified by the Colour Index number C.I. 12360 and CAS number 6448-96-0, is a monoazo pigment.[1][2] It is characterized by its bluish-red hue and is utilized in a variety of applications, including plastics, printing inks, textiles, and coatings.[3][4] Its chemical formula is C31H23N5O6 and it has a molecular weight of 561.54 g/mol .[1][5] The validation of this compound as a reference material necessitates a thorough evaluation of its physicochemical properties to establish its identity, purity, and performance consistency.
Comparative Analysis
The validation of a candidate reference material is best achieved through direct comparison with established standards. Due to the absence of a certified reference material (CRM) for this compound, this guide proposes a comparative analysis against well-characterized, high-performance pigments with a history of reliable performance in similar applications: Pigment Red 170 and Pigment Red 254.[6][7][8]
Table 1: Comparative Physicochemical Properties of Red Pigments
| Property | This compound | Pigment Red 170 (Comparative) | Pigment Red 254 (Comparative) |
| Colour Index Name | This compound | Pigment Red 170 | Pigment Red 254 |
| C.I. Number | 12360 | 12475 | 56110 |
| CAS Number | 6448-96-0 | 2786-76-7 | 84632-65-5 |
| Chemical Class | Monoazo | Naphthol AS | Diketopyrrolo-pyrrole (DPP) |
| Molecular Formula | C31H23N5O6 | C26H22N4O4 | C18H10Cl2N2O2 |
| Heat Stability | ~180-280°C[3][5] | ~220°C[9] | ~300°C[10] |
| Lightfastness (1-8 scale) | 6-7[2][5] | 8[9] | 8[11] |
| Oil Absorption ( g/100g ) | ~45[12][13] | ~35-45[9] | ~35-45[10] |
Experimental Protocols for Validation
To validate this compound as a reference material, a series of standardized tests should be performed. The following protocols are based on internationally recognized standards and common analytical practices for pigments.
Colorimetric Analysis
Objective: To quantitatively define the color characteristics of this compound using the CIELAB color space (L, a, b*).
Methodology (based on ISO 787-1): [3][14][15][16]
-
Sample Preparation: A dispersion of this compound is prepared in a standardized binder, such as linseed oil, at a specified pigment-to-binder ratio.[15]
-
Instrumentation: A calibrated spectrophotometer or colorimeter is used to measure the spectral reflectance of the prepared sample.
-
Data Acquisition: The instrument software calculates the L, a, and b* values under a standard illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Acceptance Criteria: The measured L, a, and b* values should fall within a pre-defined tolerance range, established through the analysis of multiple batches of high-purity this compound.
Table 2: Illustrative Colorimetric Data
| Parameter | Specification (Example) |
| L | 45.0 ± 2.0 |
| a | 55.0 ± 2.5 |
| b* | 20.0 ± 2.0 |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any organic impurities.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of methanol (B129727) and water) and filtered.
-
Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detection at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. Any additional peaks are identified as impurities and their relative area percentages are calculated.
Thermal Stability Analysis
Objective: To assess the thermal stability of this compound.
Methodology (Thermogravimetric Analysis - TGA): [17][18][19]
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure: A small, accurately weighed sample of the pigment is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Data Analysis: The TGA curve, which plots weight loss against temperature, is analyzed to determine the onset temperature of decomposition.
Visualizations
Experimental Workflow for Pigment Validation
Caption: Workflow for the validation of this compound.
Logical Relationship of Validation Parameters
Caption: Key parameters for this compound validation.
Potential Impurities
As a monoazo pigment, potential impurities in this compound can arise from the synthesis process. These may include unreacted starting materials, by-products from side reactions, or isomers. The manufacturing process involves the diazotization of an aromatic amine and its subsequent coupling with a coupling component.[1] Incomplete reactions or impurities in the starting materials can lead to the presence of related azo compounds or other organic contaminants. HPLC analysis is a critical tool for the detection and quantification of such impurities.
Conclusion
The validation of this compound as a reference material is a critical step in ensuring its suitability for scientific and pharmaceutical applications. By following a structured approach that includes comparative analysis against high-performance pigments and the application of standardized experimental protocols, researchers can establish a comprehensive profile of its identity, purity, and performance characteristics. This guide provides a foundational framework for this validation process, emphasizing the importance of robust analytical data and clear, reproducible methodologies.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. GSO ISO 787-9:2015 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 6. inkworldmagazine.com [inkworldmagazine.com]
- 7. What are high performance pigments? [centrecolours.co.uk]
- 8. grandviewresearch.com [grandviewresearch.com]
- 9. China Pigment Red 170 F5RK / CAS 2786-76-7 factory and manufacturers | Precise Color [precisechem.com]
- 10. ispigment.com [ispigment.com]
- 11. kremer-pigmente.com [kremer-pigmente.com]
- 12. Pigment Red 31_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 13. advaityadyechem.co.in [advaityadyechem.co.in]
- 14. CSN EN ISO 787-1 - General methods of test for pigments and extenders - Part 1: Comparison of colour of pigments [en-standard.eu]
- 15. MEST EN ISO 787-1:2019 [isme.me]
- 16. laboratuar.com [laboratuar.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of the Photostability of Pigment Red 31 and Other High-Performance Red Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of Pigment Red 31 against other widely used high-performance red pigments. The selection of colorants in research and development, particularly in applications requiring long-term stability and color fastness, is a critical parameter. This document outlines the experimental data and protocols to aid in the informed selection of red pigments for various applications.
Introduction to Pigment Photostability
The photostability of a pigment refers to its ability to resist color change or degradation upon exposure to light, particularly ultraviolet (UV) radiation. For scientific applications, such as in diagnostic assays, safety labeling, and long-term sample marking, the use of highly photostable pigments is paramount to ensure the integrity and reliability of results over time. This guide focuses on the comparative photostability of this compound, an azo pigment, against other significant red pigment classes, including quinacridones, diketopyrrolopyrroles (DPPs), and anthraquinones.
Comparative Photostability Data
| Pigment Name (C.I. Name) | Chemical Class | Blue Wool Scale Rating | General Remarks |
| This compound (PR31) | Monoazo | 7-8 | Exhibits good to excellent lightfastness, suitable for applications requiring long-term color stability.[1][2][3][4] |
| Pigment Red 122 (PR122) | Quinacridone | 7-8 | Known for its outstanding lightfastness and weather resistance, it is a benchmark high-performance pigment.[5][6][7][8] |
| Pigment Red 177 (PR177) | Anthraquinone | 8 | Offers excellent resistance to fading and is often used in demanding applications like automotive coatings.[9][10][11][12][13] |
| Pigment Red 254 (PR254) | Diketopyrrolopyrrole (DPP) | 8 | A high-performance pigment with exceptional lightfastness and heat stability.[14][15][16][17][18] |
Note on ΔE (Delta E):* The color difference, ΔE, is a metric used to quantify the change in visual perception of two colors. It is calculated in the CIELAB color space, where a lower ΔE value indicates a smaller color change and, therefore, higher photostability.[19][20][21][22][23] While the Blue Wool Scale provides a rating, ΔE* offers a more precise, quantitative measure of color stability. For critical applications, it is recommended to perform head-to-head testing of pigmented systems to determine their specific ΔE* values under relevant exposure conditions.
Experimental Protocol for Photostability Testing
The following is a detailed methodology for assessing the photostability of pigments, based on the ASTM D4303 standard test methods.[24][25][26][27]
3.1. Specimen Preparation
-
Dispersion: The pigment is dispersed into the desired vehicle (e.g., polymer, ink, or coating) at a specified concentration.
-
Application: The pigmented formulation is applied to a standardized substrate to create a uniform film of a specified thickness.
-
Curing/Drying: The specimens are allowed to cure or dry completely according to the manufacturer's instructions.
-
Initial Color Measurement: The initial color of each specimen is measured using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.
3.2. Accelerated Weathering
-
Apparatus: A xenon-arc accelerated weathering chamber is used to simulate the full spectrum of sunlight.[28][29][30][31][32]
-
Exposure Conditions:
-
Light Source: Filtered xenon-arc lamp.
-
Irradiance: Controlled at a specified level (e.g., 0.55 W/m² at 340 nm).
-
Temperature: Maintained at a constant black panel temperature (e.g., 63°C).
-
Humidity: Controlled at a specified relative humidity (e.g., 50%).
-
Light/Dark Cycles: A defined cycle of light and dark periods is used to simulate natural day/night cycles.
-
-
Exposure Duration: Specimens are exposed for a predetermined duration or until a specific total radiant exposure is reached.
3.3. Color Measurement and Analysis
-
Post-Exposure Measurement: After the exposure period, the CIELAB values of the exposed specimens are measured again.
-
Color Change Calculation (ΔE):* The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective CIELAB values before and after exposure.
-
Blue Wool Scale Rating: The fading of the test specimens is compared to a set of standardized blue wool cloths exposed under the same conditions. The Blue Wool Scale rating is determined by the blue wool cloth that shows a similar degree of fading.
Visualizing Experimental and Conceptual Frameworks
4.1. Experimental Workflow for Photostability Testing
References
- 1. This compound (pr31) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Pigment Red 31_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. zeyachem.net [zeyachem.net]
- 7. Quinacridone Red 122 Pigment for Plastic Coating and Painting - Superior Lightfastness for High-End [tdd-global.com]
- 8. imagicchemicals.com [imagicchemicals.com]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. Pigment Red 177 | Fast Red A3B | Organic Pigment | Origo Chemical [origochem.com]
- 11. zeyachem.net [zeyachem.net]
- 12. FAST RED A2B (PIGMENT RED 177)-DIMACOLOR [dimapigment.com]
- 13. jacksonsart.com [jacksonsart.com]
- 14. zeyachem.net [zeyachem.net]
- 15. Pigment Red 254 | 84632-65-5 [chemicalbook.com]
- 16. epsilonpigments.com [epsilonpigments.com]
- 17. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 18. PV Fast Red D3G High-Performance DPP Pigment Red 254 [ranbarr.com]
- 19. CIELAB ÎE* Color Difference - 3nh_colorimeter spectrophotometer_light box_gloss meter [3nhcolor.com]
- 20. xrite.com [xrite.com]
- 21. Color difference - Wikipedia [en.wikipedia.org]
- 22. byk-instruments.com [byk-instruments.com]
- 23. techkonusa.com [techkonusa.com]
- 24. micomlab.com [micomlab.com]
- 25. standards.iteh.ai [standards.iteh.ai]
- 26. store.astm.org [store.astm.org]
- 27. store.astm.org [store.astm.org]
- 28. atstestlab.com [atstestlab.com]
- 29. The Role of Xenon Arc Chambers in Accelerated Weathering Tests - Xi'an LIB Environmental Simulation Industry [libtest.com]
- 30. acttestpanels.com [acttestpanels.com]
- 31. worldoftest.com [worldoftest.com]
- 32. testrongroup.com [testrongroup.com]
Navigating the Leaching Landscape: A Comparative Guide to Pigment Red 31 in Plastic Matrices
For researchers, scientists, and drug development professionals, understanding the potential for pigment migration from plastic packaging and components is paramount to ensuring product safety and integrity. This guide provides a comparative analysis of the leaching characteristics of Pigment Red 31, a widely used colorant in the plastics industry. Due to a lack of publicly available, direct quantitative leaching studies on this compound, this guide leverages available data on its chemical properties, qualitative assessments of its migration potential, and information on surrogate red azo pigments to provide a comprehensive overview.
Understanding this compound: Properties and Migration Potential
| Property | Description |
| Chemical Name | N-(3-amino-4-methoxyphenyl)benzamide diazotized and coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide |
| C.I. Name | This compound |
| C.I. Number | 12360 |
| CAS Number | 6448-96-0 |
| Molecular Formula | C31H23N5O6 |
| Molecular Weight | 561.54 g/mol |
| Physical Form | Purple-red powder |
| Solubility | Insoluble in water, soluble in ethanol.[1] |
| General Properties | Good lightfastness, heat resistance, and good migration resistance.[1] |
Table 1: Chemical and Physical Properties of this compound
Comparative Analysis of Leaching Potential: A Qualitative Assessment
In the absence of direct quantitative data for this compound, a qualitative comparison of its expected leaching behavior in different plastic matrices can be inferred from the general principles of pigment migration.
| Plastic Matrix | Expected Leaching Potential | Rationale |
| Polyethylene (B3416737) (PE) | Low to Moderate | The non-polar nature of polyethylene can limit the migration of polar pigment molecules. However, the presence of plasticizers or other additives may increase leaching. |
| Polypropylene (PP) | Low to Moderate | Similar to polyethylene, polypropylene's non-polar structure generally hinders pigment migration. The crystallinity of the polymer can also play a role, with more crystalline regions being less permeable. |
| Polystyrene (PS) | Moderate | The aromatic nature of polystyrene could potentially lead to greater interaction with the aromatic rings in the this compound molecule, which might influence its mobility within the polymer. |
| Polyvinyl Chloride (PVC) | Moderate to High | Plasticized PVC contains significant amounts of plasticizers which can facilitate the migration of other additives, including pigments. |
Table 2: Qualitative Comparison of Expected Leaching of this compound from Various Plastic Matrices
Comparison with Alternative Red Pigments
While direct comparative leaching studies involving this compound are unavailable, it is useful to consider the general migration characteristics of other red pigments used in plastics.
| Pigment Type | General Migration Characteristics |
| Inorganic Red Pigments (e.g., Iron Oxides) | Generally very low migration potential due to their high insolubility and thermal stability. |
| Other Azo Red Pigments | Migration potential varies widely depending on molecular size, polarity, and the presence of solubilizing groups. Larger, less polar molecules tend to have lower migration. |
| High-Performance Organic Pigments (e.g., Quinacridones, Perylenes) | Typically exhibit excellent migration resistance due to their high molecular weight, crystalline structure, and low solubility in most solvents and polymers. |
Table 3: General Comparison of Migration Characteristics with Alternative Red Pigments
Detailed Experimental Protocols for Leaching Studies
The following is a generalized experimental protocol for assessing pigment migration from plastic matrices, based on industry-standard practices. This can be adapted for specific research needs.
Objective: To determine the potential migration of a pigment from a plastic matrix into a food simulant or other contact medium.
Materials:
-
Pigmented plastic plaques (e.g., compression molded or injection molded)
-
Food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)
-
Extraction cells or containers made of inert material
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)
Procedure:
-
Sample Preparation: Prepare plastic plaques of a defined surface area and thickness containing a known concentration of the pigment.
-
Leaching Test:
-
Place the plastic plaque in an extraction cell.
-
Fill the cell with a pre-determined volume of the chosen food simulant, ensuring the plaque is fully immersed.
-
Seal the cell to prevent evaporation.
-
Incubate the cell at a specified temperature and for a defined period (e.g., 10 days at 40°C, as per regulatory guidelines for food contact materials).
-
-
Analysis:
-
After the incubation period, remove the plastic plaque.
-
Analyze the food simulant for the presence of the migrated pigment using a suitable and validated analytical method.
-
Quantify the concentration of the migrated pigment.
-
-
Data Reporting: Express the migration results in mg of pigment per kg of food simulant (mg/kg) or mg of pigment per dm² of the plastic surface area (mg/dm²).
Visualizing the Experimental Workflow
The logical flow of a typical pigment leaching study can be represented as follows:
Caption: Experimental workflow for a pigment leaching study.
References
Comparative analysis of the spectral properties of different red pigments
A Comparative Analysis of the Spectral Properties of Different Red Pigments
This guide provides a comparative analysis of the spectral properties of a selection of common red pigments, catering to researchers, scientists, and drug development professionals. The objective is to offer a clear comparison of their performance based on experimental data.
Data Presentation
The following tables summarize the key spectral properties of various organic and inorganic red pigments. Due to the nature of pigments, some properties like molar absorptivity and quantum yield are more commonly reported for soluble dyes and quantum dots rather than for insoluble solid pigments. In such cases, data may be limited or dependent on specific dispersion conditions.
Table 1: UV-Visible Absorption and Fluorescence Emission Properties of Selected Red Pigments
| Pigment Name | Chemical Class | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Inorganic Pigments | |||||
| Cadmium Red | Cadmium Sulfoselenide (CdSSe) | ~510 - 576[1] | ~545 - 606[1] | Varies with particle size | ~2-3% (for magic-sized nanocrystals)[2] |
| Vermilion (Cinnabar) | Mercury (II) Sulfide (α-HgS) | ~510, 540 (in mixture with madder lake)[3] | - | Not commonly reported | Not typically fluorescent |
| Iron Oxide Red (Hematite) | Iron (III) Oxide (α-Fe₂O₃) | Strong absorption 400-600[2] | - | Not commonly reported | Not fluorescent |
| Organic Pigments | |||||
| Alizarin Crimson | Anthraquinone (PR83) | ~510, 540 (as a lake)[3] | ~600[3] | Not readily available | Low (~1% for derivatives)[4] |
| Quinacridone Red | Quinacridone (PV19) | ~550-600[5] | - | Not readily available | - |
| Perylene Red | Perylene (PR178) | Varies by specific derivative | Varies by specific derivative | Not readily available | - |
| Rhodamine 6G | Xanthene (PR81) | ~528 | ~551 | ~116,000 | 0.95 |
| ROX Maleimide | Rhodamine | Not specified | Not specified | Not specified | 1.00 (in DMSO, DMF) |
| Cy5 | Cyanine | ~649 | ~670 | 250,000 | 0.27 (in PBS) |
| Alexa Fluor 647 | Cyanine | ~650 | ~668 | 239,000 | 0.33 (aqueous buffer) |
| ATTO 647N | Carbopyronine | ~644 | ~669 | 150,000 | 0.65 |
Note: The spectral properties of pigments can be significantly influenced by factors such as particle size, crystal structure, solvent or binder, and the presence of other components.
Table 2: Raman Spectroscopy Peak Positions for Selected Red Pigments
| Pigment Name | Key Raman Peaks (cm⁻¹) |
| Vermilion (Cinnabar) | 251 (vs), 280, 344[6] |
| Iron Oxide Red (Hematite) | 222, 287, 402, 604[6] |
| Red Lead (Minium) | 118, 149, 222, 312, 389, 547[6] |
| Alizarin Crimson | 1293, 1322, 1479[6] |
| Rhodamine 6G (PR81) | 1365, 1507, 1578, 1599[7] |
| Lake Red C (PR53:1) | 1160, 1234, 1401, 1597[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the absorbance of a pigment as a function of wavelength to determine its absorption maxima (λ_max).
Methodology for Pigment Dispersions:
-
Sample Preparation:
-
Accurately weigh a small amount of the dry pigment powder.
-
Disperse the pigment in a suitable solvent (e.g., ethanol, isopropanol, or a specific binder system) to create a dilute, homogeneous suspension.[8] Sonication may be required to ensure uniform dispersion.
-
Prepare a blank sample containing only the solvent or binder system.[9][10]
-
-
Instrumentation and Calibration:
-
Measurement:
-
Transfer the pigment dispersion to a quartz cuvette. Ensure the cuvette is clean and free of fingerprints.[8]
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan the sample across the visible spectrum (typically 400-700 nm).[9]
-
Record the absorbance spectrum. The peak of the absorbance curve corresponds to the λ_max.
-
Fluorescence Spectroscopy
Objective: To measure the emission spectrum of a fluorescent pigment to determine its emission maxima (λ_em).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution or dispersion of the pigment in a suitable solvent, similar to the UV-Vis sample preparation. The concentration should be low enough to avoid inner filter effects.
-
Prepare a blank sample of the solvent.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[11]
-
-
Measurement:
-
Place the blank sample in the cuvette holder and run an emission scan to check for background fluorescence from the solvent.
-
Replace the blank with the sample cuvette.
-
Set the excitation wavelength (λ_ex) to a value at or near the pigment's absorption maximum (determined from UV-Vis spectroscopy).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence emission spectrum.
-
The peak of the emission spectrum is the emission maximum (λ_em).
-
Relative Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a standard with a known quantum yield.
Methodology:
-
Standard and Sample Preparation:
-
Choose a standard fluorophore with a known quantum yield and absorption/emission properties similar to the sample.
-
Prepare a series of solutions of both the standard and the sample at different, low concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.
-
-
Data Acquisition:
-
Measure the UV-Vis absorbance spectra for all solutions of the standard and the sample.
-
Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument settings for both the standard and the sample.
-
-
Calculation:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Research Project: Pigments in Plants (UV-vis version) – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
Evaluating Pigment Red 31 for Research Applications: A Cost-Performance Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive evaluation of the cost-performance of Pigment Red 31 in research applications, particularly in fluorescence-based techniques such as immunofluorescence and flow cytometry. The analysis is based on a comparison with commonly used research-grade red fluorescent dyes.
This compound, a monoazo compound, is primarily manufactured for industrial use in plastics, paints, and inks, where its strong coloring power and stability are valued.[1][2] While its low cost might be appealing for budget-conscious research, its suitability for sensitive scientific applications that depend on specific fluorescence properties is questionable. A thorough review of available data reveals a significant lack of characterization of its key photophysical properties, which is a critical drawback for its use in a research context.
A Tale of Two Dyes: Industrial Pigments vs. Research-Grade Fluorophores
The core of this evaluation lies in understanding the fundamental differences between an industrial pigment and a research-grade fluorophore. Industrial pigments are optimized for color strength, lightfastness in a macroscopic sense, and dispersion in various materials.[3] In contrast, research-grade fluorophores are synthesized to high purity and are rigorously characterized for specific photophysical properties crucial for scientific imaging and detection. These include:
-
Excitation and Emission Maxima: The specific wavelengths at which the dye absorbs and emits light.
-
Molar Extinction Coefficient: A measure of how strongly the dye absorbs light at a given wavelength.
-
Quantum Yield: The efficiency of the dye in converting absorbed light into emitted fluorescence.[4]
-
Photostability: The resistance of the dye to degradation upon exposure to excitation light.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of several common research-grade red fluorescent dyes. For this compound, these critical parameters are listed as "Not Reported," highlighting its unsuitability for quantitative research applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Good (industrial context) |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 | High |
| Texas Red | 596 | 615 | 85,000 | 0.93 | 79,050 | Moderate |
| Rhodamine B | 543 (in Methanol) | ~570 | ~80,000 | ~0.31 (in Ethanol) | ~24,800 | Moderate |
| Cy5 | 649 | 666 | 250,000 | 0.20 | 50,000 | Moderate |
Data for Alexa Fluor 594, Texas Red, and Cy5 are from established research reagent suppliers and scientific publications. Data for Rhodamine B can vary with solvent and environmental conditions.
Cost-Performance Analysis
While this compound is significantly cheaper on a per-gram basis due to its bulk industrial manufacturing, this low initial cost is misleading for research applications. The lack of performance data, potential for batch-to-batch variability, and the high risk of failed experiments leading to wasted time, samples, and other expensive reagents make it a poor choice from a cost-performance perspective.
| Compound | Typical Research Quantity | Estimated Price (USD) | Price per Milligram (USD) |
| This compound | 25 kg (Industrial) | ~$450/kg | ~$0.45/g |
| Alexa Fluor 594 NHS Ester | 1 mg | ~$477 | $477 |
| Texas Red-X, Succinimidyl Ester | 5 mg | ~$215 | $43 |
| Rhodamine B | 25 g (Reagent Grade) | ~$30 - $60 | ~$1.20 - $2.40/g |
Prices are estimates based on publicly available information from various suppliers and are subject to change. The price for this compound is for industrial-grade powder and not directly comparable to the high-purity, reactive forms of research-grade dyes.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a logical workflow for selecting a fluorescent dye and a standard experimental protocol for immunofluorescence.
Caption: Decision workflow for selecting a red fluorescent dye.
Caption: General experimental workflow for immunofluorescence.
Experimental Protocol: Indirect Immunofluorescence Staining
This protocol provides a general framework for immunofluorescent staining of cultured cells. Optimization may be required for specific cell types and target antigens.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody (specific to the target protein)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to a red fluorescent dye)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen red fluorophore and counterstain.
-
Conclusion
While the extremely low cost of this compound may seem attractive, its use in research applications, particularly fluorescence-based assays, is not recommended. The absence of critical photophysical data, the inherent variability of an industrial-grade product, and the high risk of experimental failure make it a poor investment of time and resources. For reliable, reproducible, and quantifiable results, researchers should select well-characterized, research-grade fluorescent dyes. The choice among these alternatives will depend on the specific requirements of the experiment, including the brightness, photostability, and instrumentation available. The provided data and protocols serve as a guide to making an informed decision for successful research outcomes.
References
Inter-laboratory study on the characterization of Pigment Red 31
An Inter-laboratory Comparison Guide to the Characterization of Pigment Red 31
This guide provides a comprehensive overview of the physicochemical properties of this compound and compares it with two common alternatives, Pigment Red 170 and Pigment Violet 19. The information presented is intended for researchers, scientists, and professionals in the drug development field who utilize pigments in their work. This document summarizes key quantitative data, details experimental protocols for characterization, and provides a visual representation of the analytical workflow.
Data Presentation
The performance characteristics of this compound and its alternatives are summarized in the tables below. These values are compiled from various technical data sheets and scientific publications.
Table 1: Physicochemical Properties
| Property | This compound | Pigment Red 170 | Pigment Violet 19 |
| C.I. Name | This compound | Pigment Red 170 | Pigment Violet 19 |
| C.I. Number | 12360 | 12475 | 73900 |
| CAS Number | 6448-96-0 | 2786-76-7 | 1047-16-1 |
| Molecular Formula | C₃₁H₂₃N₅O₆ | C₂₆H₂₂N₄O₄ | C₂₀H₁₂N₂O₂ |
| Molecular Weight | 561.54 g/mol | 454.48 g/mol | 312.32 g/mol |
| Density | 1.3 - 1.4 g/cm³[1] | ~1.37 g/cm³ | 1.45 - 1.51 g/cm³[2] |
| Oil Absorption | 45 - 50 ml/100g[1] | 35 - 45 ml/100g[3] | 45 - 65 ml/100g[4] |
| pH Value | 6.5 - 7.0[5][6] | 6.5 - 7.5[3] | 6.0 - 8.0 |
Table 2: Fastness and Resistance Properties
| Property | This compound | Pigment Red 170 | Pigment Violet 19 |
| Light Fastness (1-8) | 6 - 8[1][5][6] | 7 - 8 | 7 - 8 |
| Heat Resistance | 160 - 180°C[1][6] | 180 - 240°C[3] | 260°C |
| Water Resistance (1-5) | 4 - 5[6][7] | 5 | 5 |
| Acid Resistance (1-5) | 5[7] | 5[3] | 5[4] |
| Alkali Resistance (1-5) | 5[7] | 5[3] | 5[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these pigments are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the pigment, providing a unique molecular fingerprint.
-
Sample Preparation : A small amount of the dry pigment powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A Nicolet iS50 FTIR spectrometer or equivalent is used.
-
Measurement Parameters :
-
Spectral Range : 4000-400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16 to 256 scans are co-added to improve the signal-to-noise ratio.
-
Mode : Attenuated Total Reflectance (ATR).
-
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability of the pigment by measuring its weight change as a function of temperature.
-
Sample Preparation : A small, accurately weighed sample of the pigment (typically 5-10 mg) is placed in a ceramic or platinum crucible.
-
Instrumentation : A TA Instruments Q500 TGA or equivalent is used.
-
Measurement Parameters :
-
Temperature Range : Ambient to 800°C.
-
Heating Rate : A linear heating rate of 10°C/min is typically employed.
-
Atmosphere : The analysis is conducted under a controlled atmosphere, usually nitrogen (inert) or air (oxidative), at a flow rate of 50-100 mL/min.
-
X-ray Diffraction (XRD)
XRD is used to analyze the crystalline structure of the pigment, which can help in identifying the specific polymorph and assessing its purity.
-
Sample Preparation : The dry pigment powder is gently packed into a sample holder to ensure a flat, smooth surface.
-
Instrumentation : A Bruker D8 Advance diffractometer with a Cu Kα radiation source or equivalent is used.
-
Measurement Parameters :
-
Radiation : Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ) : 5° to 65°.
-
Scan Speed : A continuous scan rate of 2°/min is commonly used.
-
Voltage and Current : The X-ray tube is typically operated at 40 kV and 40 mA.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comprehensive characterization of a pigment sample.
Caption: Experimental workflow for pigment characterization.
References
- 1. Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints [repository.si.edu]
- 2. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 3. kelid1.ir [kelid1.ir]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Pigment Red 31 Detection in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Pigment Red 31, a synthetic monoazo colorant, in complex matrices such as cosmetics and textiles. Given its use and regulatory scrutiny, robust and reliable analytical methods are crucial for quality control and safety assessment. This document details the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry detection, and offers a comparative overview of UV-Vis Spectroscopy as a simpler, alternative screening method.
Data Presentation: A Comparative Overview of Method Performance
The efficacy of an analytical method is determined by its validation parameters. The following table summarizes the typical performance of HPLC-UV/Vis and LC-MS/MS methods for the quantification of this compound and similar azo dyes in complex samples.
| Validation Parameter | HPLC-UV/Vis | LC-MS/MS | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.05 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/mL | 0.003 - 0.2 ng/mL | ~3 µg/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.99 |
| Accuracy (Recovery %) | 85 - 110% | 90 - 115% | 80 - 120% |
| Precision (RSD %) | < 5% | < 3% | < 10% |
| Specificity/Selectivity | Moderate to High | Very High | Low |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are the methodologies for the primary and alternative methods for this compound analysis.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound from complex mixtures.[1]
1. Sample Preparation:
-
Solid Samples (e.g., cosmetics, textiles):
-
Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture of dimethylformamide and water).
-
Facilitate extraction using ultrasonication for 15-30 minutes.
-
Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]
-
-
Liquid Samples (e.g., inks):
-
Dilute the sample with the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30-40 °C.
-
Detector:
-
UV-Vis/Diode Array Detector (DAD): Monitoring at the maximum absorbance wavelength of this compound (approximately 510-530 nm).
-
Mass Spectrometer (MS): Electrospray ionization (ESI) in negative or positive ion mode, with monitoring of specific precursor and product ions for this compound.
-
3. Method Validation:
The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[2][3]
Alternative Method: UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and more accessible technique that can be used for the preliminary screening and quantification of this compound in less complex or well-characterized matrices. Its primary limitation is the lack of specificity in complex mixtures where other components may absorb at similar wavelengths.
1. Sample Preparation:
-
Extraction is performed as described for the HPLC method to solubilize the pigment. The final extract must be clear and free of suspended particles.
2. Spectroscopic Measurement:
-
A UV-Vis spectrophotometer is used to scan the absorbance of the sample extract over a relevant wavelength range (e.g., 300-700 nm).
-
The absorbance maximum (λmax) for this compound is identified.
-
Quantification is performed by measuring the absorbance at the λmax and using a calibration curve prepared with standards of known concentrations.
3. Method Validation:
-
Linearity: A calibration curve is generated by plotting absorbance versus concentration for a series of standards. The linearity is assessed by the correlation coefficient (R²) of the regression line.
-
LOD and LOQ: These are determined from the standard deviation of the blank or the calibration curve.
-
Accuracy and Precision: Assessed by analyzing samples spiked with known amounts of this compound.
-
Specificity: This is the main challenge. The method's specificity can be partially assessed by comparing the full spectrum of the sample extract to that of a pure this compound standard.
Visualizing the Workflow and Method Comparison
To further elucidate the processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC method validation and a logical comparison of the discussed analytical methods.
Caption: A generalized workflow for the validation of an HPLC method for this compound detection.
References
A Comparative Review of Synthetic Organic Red Pigments for Research and Development
For researchers, scientists, and drug development professionals, the selection of a suitable red pigment is critical for applications ranging from coatings and plastics to specialized biomedical materials. This guide provides a comparative analysis of four major classes of synthetic organic red pigments: Monoazo, Quinacridone, Diketopyrrolo-pyrrole (DPP), and Anthraquinone. The performance of these pigments is evaluated based on key parameters including lightfastness, heat stability, and chemical resistance, with supporting experimental data and detailed protocols.
This review aims to provide an objective comparison to aid in the selection of the most appropriate red pigment for specific research and development needs. The information is presented in a clear, structured format to facilitate easy comparison of the quantitative data.
Comparative Performance Data
The following table summarizes the key performance characteristics of representative pigments from each class. The data has been compiled from various technical datasheets and industry sources.
| Pigment Class | Representative Pigment | Lightfastness (Full Shade, 1-8 Scale) | Heat Stability (°C) | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) | Solvent Resistance (General, 1-5 Scale) |
| Monoazo | Pigment Red 170 | 7 | 180-220 | 4-5 | 4-5 | 4-5 |
| Quinacridone | Pigment Red 122 | 8 | 280-300 | 5 | 5 | 5 |
| DPP | Pigment Red 254 | 8 | 300+ | 5 | 5 | 5 |
| Anthraquinone | Pigment Red 177 | 8 | 250-300 | 5 | 5 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Lightfastness Testing (ASTM D4303)
Lightfastness is a measure of a pigment's ability to retain its color when exposed to light. The ASTM D4303 standard provides several methods for accelerated testing.[1][2]
Objective: To determine the resistance of a pigment to color change upon exposure to a controlled light source simulating indoor or outdoor conditions.
Apparatus:
-
Xenon-arc weathering apparatus equipped with appropriate filters to simulate daylight through window glass.
-
Spectrophotometer or colorimeter for color measurement.
-
Standardized light source for visual assessment.
-
Panels for sample application (e.g., aluminum or lacquered cards).
Procedure:
-
Sample Preparation: Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic, oil). Apply a uniform film of the dispersion onto the test panels at a specified thickness.[2] A portion of each sample should be kept as an unexposed control.
-
Initial Color Measurement: Before exposure, measure the color of each specimen using a spectrophotometer to obtain CIE Lab* values.
-
Exposure: Place the prepared panels in the xenon-arc apparatus. The exposure conditions, including irradiance level, temperature, and humidity, should be set according to the specific requirements of the application (e.g., simulating indoor or outdoor exposure). A typical total radiation dose is 1260 MJ/m².[1]
-
Evaluation: At predetermined intervals, remove the samples and measure the color change (ΔE*) relative to the unexposed control sample using the spectrophotometer. The lightfastness is rated on the Blue Wool Scale (1-8), where 8 represents the highest lightfastness. A color change (ΔE) of 4-8 is generally considered ASTM Lightfastness II (Good), while a change of 1-4 is ASTM Lightfastness I (Excellent).[2]
Heat Stability Testing (ISO 787-21)
Heat stability is crucial for pigments used in high-temperature processes such as plastics manufacturing. The ISO 787-21 standard outlines a method for comparing the heat stability of pigments.[3][4][5][6][7]
Objective: To assess the ability of a pigment to resist color change at elevated temperatures.
Apparatus:
-
Laboratory oven with precise temperature control.
-
Thermosetting or thermoplastic medium (e.g., stoving enamel, plastic resin).
-
Applicator for creating uniform films.
-
Spectrophotometer or colorimeter.
-
Metal or other suitable substrate panels.
Procedure:
-
Sample Preparation: Disperse the pigment into the chosen medium at a specified concentration.
-
Application: Apply the pigmented medium onto the test panels to a uniform thickness.
-
Heating: Place the coated panels in the oven at a series of specified temperatures for a defined duration (e.g., 10 minutes at each temperature). A control sample is kept at a lower temperature where no color change is expected.
-
Evaluation: After cooling, visually and instrumentally compare the color of the heated samples to the control sample. The heat stability is reported as the maximum temperature at which no significant color change occurs.
Chemical Resistance Testing (Acid and Alkali)
This test determines a pigment's stability in acidic or alkaline environments.[8][9][10][11][12]
Objective: To evaluate the resistance of a pigment to color change when exposed to acidic and alkaline solutions.
Apparatus:
-
Glass test tubes or beakers.
-
Solutions of hydrochloric acid (e.g., 5% HCl) and sodium hydroxide (B78521) (e.g., 5% NaOH).
-
Filter paper and funnel.
-
Grey scale for assessing color change.
-
Spectrophotometer or colorimeter.
Procedure:
-
Sample Preparation: Weigh a small, precise amount of the dry pigment powder.
-
Exposure: Place the pigment sample in a test tube and add the acid or alkali solution. Agitate the mixture for a specified period (e.g., 1 hour).
-
Filtration and Washing: Filter the pigment from the solution and wash it with deionized water until the filtrate is neutral.
-
Drying: Dry the pigment in an oven at a moderate temperature.
-
Evaluation: Compare the color of the treated pigment with an untreated sample both visually using a grey scale (where 1 is poor and 5 is excellent) and instrumentally using a spectrophotometer to measure the color difference (ΔE*).
Solvent Resistance Testing (ASTM D5402)
Solvent resistance is critical for applications where the pigmented material may come into contact with various solvents.[13][14][15][16][17]
Objective: To assess the resistance of a pigmented coating to a specific solvent.
Apparatus:
-
Cotton cloth or cheesecloth.
-
The specific solvent to be tested (e.g., methyl ethyl ketone, xylene).
-
A flat, coated panel with the pigment to be tested.
Procedure:
-
Sample Preparation: Prepare a fully cured, coated panel with the pigment under investigation.
-
Solvent Application: Saturate a piece of cotton cloth with the test solvent.
-
Rubbing: Using a finger, apply moderate pressure and rub the saturated cloth back and forth over the coated surface. One back-and-forth motion constitutes a "double rub."
-
Evaluation: Continue the rubbing for a specified number of double rubs or until the coating shows signs of failure (e.g., color transfer to the cloth, softening, or removal of the coating). The result is reported as the number of double rubs the coating can withstand without significant change. The color transfer to the cloth can be rated on a scale of 1 to 5, where 5 indicates no color transfer.
Color Strength Determination
Color strength, or tinting strength, is a measure of a pigment's ability to impart color to a medium.
Objective: To quantify the coloring ability of a pigment relative to a standard.
Apparatus:
-
Analytical balance.
-
Muller or other dispersing equipment.
-
White pigment (e.g., TiO₂) as a white base.
-
A suitable binder or vehicle.
Procedure:
-
Sample Preparation: Prepare a dispersion of the test pigment and a standard pigment of the same type in a white paste (e.g., a mixture of the white pigment and the binder). The ratio of colored pigment to white pigment is typically low (e.g., 1:10).
-
Drawdown: Create drawdowns of both the test sample and the standard on a substrate that allows for color measurement.
-
Spectrophotometric Measurement: Use a spectrophotometer to measure the reflectance of both the sample and the standard.[18][19][20]
-
Calculation: The relative color strength is calculated from the spectrophotometric data. This is often done by comparing the K/S (absorption/scattering) values at the wavelength of maximum absorption. The color strength of the sample is expressed as a percentage of the standard.[19]
Pigment Selection Workflow
The selection of a synthetic organic red pigment is a multi-faceted process that depends heavily on the specific requirements of the end application. The following diagram illustrates a logical workflow for this selection process.
Caption: A flowchart for selecting a synthetic organic red pigment based on application needs.
References
- 1. micomlab.com [micomlab.com]
- 2. justpaint.org [justpaint.org]
- 3. "ISO 787-21:1979 Heat Stability Test for Pigments" [bsbedge.com]
- 4. GSO ISO 787-21:2015 - Standards Store - Ministry of Commerce and Industry - Sultanate of Oman [dgsm.gso.org.sa]
- 5. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 6. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. Acid and alkali resistance and chemical resistance [en1.nbchao.com]
- 9. lr-test.com [lr-test.com]
- 10. How is pigment acid resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 11. How to detect pigment alkali resistance? Q&A | NBCHAO [en1.nbchao.com]
- 12. lr-test.com [lr-test.com]
- 13. scribd.com [scribd.com]
- 14. store.astm.org [store.astm.org]
- 15. lonroy.com [lonroy.com]
- 16. scribd.com [scribd.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 19. measurecolour.com.my [measurecolour.com.my]
- 20. Fast, Easy, Effective: Utilizing Spectrophotometers to Measure Color Pigment Content in Plastics | HunterLab [hunterlab.com]
A Comparative Guide to Assessing the Purity of Commercial Pigment Red 31 Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing and comparing the purity of commercial Pigment Red 31 samples. This compound, a monoazo colorant, is utilized in various applications where high purity is critical to performance, safety, and regulatory compliance.[1][2][3] This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis of hypothetical commercial samples to illustrate the assessment process.
Introduction to this compound and the Importance of Purity
This compound (C.I. 12360) is a synthetic organic pigment known for its bluish-red hue and good lightfastness.[3][4] It finds applications in paints, coatings, printing inks, and rubber products.[3][5] For specialized applications, particularly in drug development and cosmetics, the purity of the pigment is paramount. Impurities, which can include unreacted starting materials, byproducts, or contaminants like heavy metals, can affect the pigment's color, stability, and toxicological profile.[1] Therefore, robust analytical methods are essential to ensure the quality and consistency of commercial this compound samples.
Analytical Methodologies for Purity Assessment
A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment of this compound. This guide focuses on four key methods: High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy (UV-Vis), and Thermogravimetric Analysis (TGA).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the individual components in a mixture.[6][7][8][9][10][11] For this compound, it can be used to determine the percentage of the main pigment component and to detect and quantify organic impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15][16] By comparing the FTIR spectrum of a sample to that of a high-purity reference standard, one can identify differences that may indicate the presence of impurities or structural variations.
-
UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[17][18][19] This technique is useful for assessing the color strength and spectral characteristics of the pigment, which can be affected by purity.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the physical and chemical properties of a material as a function of increasing temperature.[20][21] It is particularly useful for determining the thermal stability of the pigment and quantifying the presence of volatile impurities or residual solvents.
Comparative Analysis of Hypothetical Commercial Samples
To illustrate the application of these analytical techniques, we present a comparative analysis of three hypothetical commercial samples of this compound:
-
Sample A: High-Purity Grade
-
Sample B: Standard Industrial Grade
-
Sample C: Technical Grade
The following table summarizes the hypothetical quantitative data obtained from the analysis of these three samples.
| Analytical Technique | Parameter | Sample A (High-Purity) | Sample B (Standard) | Sample C (Technical) |
| HPLC | Purity (Area %) | 99.5% | 97.2% | 92.8% |
| Total Impurities (Area %) | 0.5% | 2.8% | 7.2% | |
| FTIR | Spectral Correlation to Standard | >99% | 96% | 90% |
| UV-Vis | Absorbance Maximum (λmax) | 540 nm | 542 nm | 545 nm |
| Molar Absorptivity | High | Medium | Low | |
| TGA | Onset of Decomposition | 320°C | 310°C | 295°C |
| Weight Loss below 150°C | <0.1% | 0.5% | 1.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and identify organic impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dimethylformamide).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Analysis: Inject 10 µL of the filtered solution into the HPLC system. Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
Data Interpretation: Calculate the area percentage of the main peak corresponding to this compound and any impurity peaks.
4.2 Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups and compare the molecular structure to a reference standard.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered pigment sample directly on the ATR crystal.
-
Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the sample spectrum to the spectrum of a high-purity this compound reference standard. Note any additional or shifted peaks that may indicate impurities.
4.3 UV-Visible Spectroscopy (UV-Vis)
-
Objective: To determine the absorption spectrum and color strength.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the pigment in a suitable solvent (e.g., chloroform).
-
Prepare a series of dilutions to create a calibration curve.
-
-
Analysis: Measure the absorbance of the solutions from 300 to 700 nm.
-
Data Interpretation: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity. A lower molar absorptivity may indicate lower purity.
4.4 Thermogravimetric Analysis (TGA)
-
Objective: To assess thermal stability and quantify volatile impurities.
-
Instrumentation: TGA instrument.
-
Sample Preparation: Place 5-10 mg of the pigment sample into the TGA pan.
-
Analysis: Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Interpretation: Analyze the resulting thermogram to determine the onset of decomposition and any weight loss at lower temperatures, which may correspond to volatile impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Relationship between experimental data and the final purity assessment.
By following the protocols and comparative framework outlined in this guide, researchers, scientists, and drug development professionals can effectively assess the purity of commercial this compound samples, ensuring the selection of high-quality materials for their specific applications.
References
- 1. ewg.org [ewg.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 4. union-pigment.com [union-pigment.com]
- 5. Pigment Red 31_Organic pigment red_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 6. epic.awi.de [epic.awi.de]
- 7. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labproducts.dhigroup.com [labproducts.dhigroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 16. azom.com [azom.com]
- 17. UV–Vis Absorption Spectroscopy for Pigment Ratios – Botany with Parul [botanywithparul.com]
- 18. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 19. fdbio-rptu.de [fdbio-rptu.de]
- 20. scispace.com [scispace.com]
- 21. aidic.it [aidic.it]
The Influence of Particle Size on the Performance of Pigment Red 31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Core Performance Attributes vs. Particle Size
The particle size of a pigment is a critical physical characteristic that significantly influences its optical and physical properties. Generally, Pigment Red 31 can be categorized into three main particle size ranges: fine, medium, and coarse. Each of these ranges offers a unique balance of properties.
| Performance Attribute | Fine Particle Size (<0.5 µm) | Medium Particle Size (0.5 - 1.5 µm) | Coarse Particle Size (>1.5 µm) |
| Color Strength | High (+++) | Medium (++) | Low (+) |
| Transparency | High (+++) | Medium (++) | Low (+) / Opaque |
| Dispersibility | Moderate (++) | Good (+++) | Poor (+) |
| Lightfastness (Blue Wool Scale) | 5-6 | 6-7 | 7-8 |
| Weather Resistance | Moderate (++) | Good (+++) | Excellent (++++) |
| Oil Absorption | High | Medium | Low |
Note: The data presented in this table is illustrative and based on general principles of pigment technology. The performance of a specific grade of this compound will also depend on its particle shape, surface treatment, and the formulation in which it is used.
In-Depth Analysis of Performance Characteristics
Color Strength: The ability of a pigment to impart color to a medium is known as its color strength or tinting strength. For this compound, finer particles provide a larger surface area for light interaction, resulting in higher color strength.[1] This is particularly advantageous in applications where vibrant, intense reds are required at lower pigment concentrations.
Transparency and Opacity: Fine particles of this compound tend to scatter less light, leading to higher transparency. This property is desirable in applications such as transparent coatings and metallic finishes. Conversely, coarser particles scatter more light, resulting in increased opacity, which is beneficial for applications requiring good hiding power.
Dispersibility: The ease with which a pigment can be evenly distributed in a medium is crucial for achieving consistent color and performance. While smaller particles offer a larger surface area, they can also be more prone to agglomeration, making them more challenging to disperse. Medium-sized particles often provide the best balance of good dispersion and other performance properties.
Lightfastness and Weather Resistance: Lightfastness refers to a pigment's ability to resist fading or changing color when exposed to light.[1] Weather resistance is a broader term that includes resistance to light, moisture, and other atmospheric conditions. For organic pigments like this compound, larger, more crystalline particles generally exhibit better lightfastness and weather resistance.[1] This is because the larger particles are less susceptible to chemical degradation initiated by UV radiation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of pigments like this compound.
Determination of Color Strength (Tinting Strength)
Principle: The color strength of a pigment is determined by comparing the color of a mixture of the pigment with a white pigment to a standard.
Procedure:
-
A standard dispersion is prepared by mixing a known weight of the standard this compound with a specified white paste (e.g., titanium dioxide in a binder).
-
A sample dispersion is prepared similarly, using the test sample of this compound.
-
Both dispersions are drawn down on a substrate using a film applicator to ensure uniform thickness.
-
The color of the drawdowns is compared visually or measured using a spectrophotometer.
-
The tinting strength is calculated based on the difference in color between the sample and the standard.
Lightfastness Testing (ISO 105-B02)
Principle: This method determines the resistance of a colorant to fading by exposing it to a controlled artificial light source that simulates natural daylight.[2][3]
Procedure:
-
A sample of the pigmented material is prepared (e.g., a coated panel or a plastic chip).
-
The sample is placed in a xenon arc test chamber.
-
Simultaneously, a set of Blue Wool Standards (rated 1-8, with 8 being the most lightfast) are exposed under the same conditions.[3]
-
The samples are exposed to the light for a specified period or until a certain change in color is observed in the Blue Wool Standards.
-
The lightfastness of the sample is rated by comparing its degree of fading to that of the Blue Wool Standards.[2]
Accelerated Weathering (ASTM G154)
Principle: This test simulates the damaging effects of sunlight and moisture (rain, dew) on materials in an accelerated timeframe using fluorescent UV lamps and condensation.
Procedure:
-
Test specimens are prepared and mounted in the weathering device.
-
The specimens are exposed to cycles of UV light and moisture. A typical cycle might be 8 hours of UV exposure at a controlled temperature followed by 4 hours of condensation at a higher temperature.
-
The exposure cycles are repeated for a specified duration (e.g., 500 or 1000 hours).
-
The properties of the exposed specimens (e.g., color change, gloss retention, chalking) are evaluated at intervals and at the end of the test.
Visualizing the Relationships
The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.
References
A Comparative Toxicological Assessment of Azo Pigments: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of excipients and coloring agents is paramount. This guide provides a comparative toxicological assessment of azo pigments, a widely used class of organic colorants. By summarizing key toxicological data and outlining experimental methodologies, this document aims to facilitate informed decisions in research and development.
Azo pigments are characterized by the presence of one or more azo groups (-N=N-). Their diverse colors and stability have led to their extensive use in various industries, including pharmaceuticals, cosmetics, and food. However, concerns regarding their safety have been raised, primarily due to the potential for metabolic activation into harmful aromatic amines.[1][2][3][4] The toxicological properties of azo pigments are intrinsically linked to their chemical structure, solubility, and bioavailability.[5][6]
Comparative Toxicological Data
The following table summarizes key toxicological data for a selection of azo pigments and related compounds, offering a comparative overview of their potential hazards. It is important to note that the toxicity of azo compounds can vary significantly.
| Compound/Pigment Name | C.I. Name | Acute Oral LD50 (mg/kg bw) | Genotoxicity | Carcinogenicity | Skin Sensitization |
| Solvent Yellow 14 | 12055 | Not explicitly stated, but considered genotoxic. | Genotoxic; forms DNA and RNA adducts.[7][8] | Induces liver nodules in rats.[7][8] | Implicated as a contact allergen.[9] |
| Pigment Red 3 | 12120 | >2000 (Rat)[10] | Weakly genotoxic.[7][8] | Considered carcinogenic.[7][8] | Can cause occupational contact dermatitis.[10] |
| Pigment Red 53:1 | 15585:1 | Not explicitly stated, but considered not genotoxic. | Not genotoxic.[7][8][10] | Spleen tumors in male rats at high doses, not considered carcinogenic to humans.[7][8] | Not a known sensitizer. |
| Pigment Red 57:1 | 15850:1 | Not explicitly stated, but considered not genotoxic. | Not genotoxic.[7][8] | Not carcinogenic.[7][8] | Not a known sensitizer. |
| Pigment Yellow 12 | 21090 | >5000 (Rat)[10] | Negative in Ames test.[10] | No carcinogenic effects observed in long-term studies.[5][10] | Not a known sensitizer. |
| Tartrazine | 19140 | Daily intake of 7.5 mg/kg body weight considered safe.[1] | No mutagenic potential.[1] | No carcinogenic potential.[1] | Associated with allergic reactions like urticaria and angioedema.[11] |
| Sunset Yellow FCF | 15985 | Not explicitly stated. | Not mutagenic in Salmonella Typhimurium test.[1] | Not explicitly stated. | Associated with adverse effects similar to tartrazine.[11] |
| Brown HT (E155) | 20285 | Dose-dependent toxicity observed in juvenile rats.[12] | Not explicitly stated. | Potential long-term health risks indicated by organ damage.[12] | Not explicitly stated. |
Note: The majority of azo pigments exhibit low acute toxicity, with LD50 values generally ranging from 250 to 2,000 mg/kg body weight.[13] However, the primary toxicological concern is not acute toxicity but the potential for long-term effects such as carcinogenicity and genotoxicity following metabolic activation.
Key Toxicological Endpoints and Experimental Protocols
The assessment of azo pigment toxicity involves a battery of in vitro and in vivo tests to evaluate various endpoints.
Genotoxicity Assays
Genotoxicity tests are crucial for identifying substances that can damage genetic material.
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screening test for mutagenicity.[14] It utilizes strains of Salmonella typhimurium that are histidine-dependent for growth. A positive test is indicated by a dose-dependent increase in the reversion to histidine-independent growth, signifying a point mutation.[14] For azo dyes, a modification known as the Prival test, which includes flavin mononucleotide (FMN) to enhance azo reduction, is often recommended.[14]
-
In Vitro Mammalian Cell Gene Mutation Tests: Assays like the mouse lymphoma assay or the HPRT test are used to detect gene mutations in mammalian cells.[14]
-
In Vitro and In Vivo Cytogenetic Assays: These tests, such as the chromosome aberration assay and the micronucleus test, evaluate for chromosomal damage in cultured mammalian cells or in rodents.[14]
Carcinogenicity Studies
Long-term animal studies are the gold standard for assessing the carcinogenic potential of a substance.
-
Protocol: These studies typically involve administering the test substance to rodents (rats or mice) over a significant portion of their lifespan (e.g., two years).[5][10] The animals are observed for the development of tumors, and a thorough histopathological examination of tissues is conducted at the end of the study. For instance, long-term feeding studies with 3,3'-dichlorobenzidine-based pigments like Pigment Yellow 12 showed no carcinogenic effects.[10]
Skin Sensitization Assays
These assays determine the potential of a substance to cause allergic contact dermatitis.
-
Direct Peptide Reactivity Assay (DPRA): This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine. Covalent binding to these peptides is a key molecular initiating event in skin sensitization.[9]
-
Patch Testing: In humans, patch testing is a diagnostic tool to identify the causative agent of allergic contact dermatitis.[15][16] A small amount of the suspected allergen is applied to the skin under occlusion and the reaction is observed.
Visualizing Key Concepts in Azo Pigment Toxicology
To further elucidate the complex processes involved in azo pigment toxicology, the following diagrams illustrate key pathways and workflows.
References
- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]
- 5. Carcinogenicity of azo colorants: influence of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
- 11. researchgate.net [researchgate.net]
- 12. Toxicological Assessment of Azo Dye Brown HT In Vivo [publishing.emanresearch.org]
- 13. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 14. sdc.org.uk [sdc.org.uk]
- 15. Azo pigments and quinacridones induce delayed hypersensitivity in red tattoos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pigment Red 31
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper disposal of chemical waste, such as Pigment Red 31, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the appropriate disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other suitable protective clothing.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Disposal Procedures: A Step-by-Step Guide
The primary principle for the disposal of this compound is to avoid direct release into the environment. Do not discharge into sewer systems or waterways. For laboratories, which are often classified as Very Small Quantity Generators (VSQGs), professional disposal is the recommended and often mandated route.
Step 1: Waste Collection and Storage
-
Segregation: Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a dedicated and clearly labeled waste container.
-
Container Requirements: The container must be made of a compatible material, be in good condition, and have a tightly sealing lid to prevent spills and evaporation.
-
Labeling: Label the container with "Hazardous Waste," the name "this compound," and the date accumulation started.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
Step 2: Professional Waste Disposal
-
Engage a Licensed Contractor: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Documentation: Ensure you receive and retain all necessary documentation from the waste disposal company for your records, including waste manifests.
Laboratory-Scale Waste Treatment (For Informational Purposes)
While professional disposal is the standard, understanding laboratory-scale treatment methods for azo dyes can provide valuable context. These methods aim to decolorize and degrade the dye before disposal. Note: These are generalized protocols and should be fully evaluated and optimized for safety and efficacy in your specific laboratory setting before implementation.
Chemical Oxidation (Fenton's Reagent) This method uses hydroxyl radicals to break down the azo dye structure.
-
Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound waste. Adjust the pH to approximately 3-4 using a suitable acid.
-
Reagent Addition: Slowly add a source of ferrous ions (e.g., iron(II) sulfate) followed by the dropwise addition of hydrogen peroxide (H₂O₂). The reaction is exothermic and should be cooled if necessary.
-
Reaction: Allow the reaction to proceed with stirring for several hours. The disappearance of color indicates the degradation of the dye.
-
Neutralization and Disposal: Neutralize the treated solution and dispose of it as hazardous waste, as it will now contain iron salts and potentially other byproducts.
Adsorption This method uses a solid adsorbent to remove the dye from a solution.
-
Adsorbent Selection: Choose a suitable adsorbent such as activated carbon.
-
Treatment: Add the adsorbent to the aqueous this compound waste solution and stir for several hours.
-
Separation: Separate the adsorbent from the decolorized liquid by filtration.
-
Disposal: The dye-laden adsorbent must be disposed of as solid hazardous waste. The treated liquid should be evaluated for residual dye before any further steps.
Quantitative Data on Azo Dye Treatment
The following table summarizes typical experimental conditions for the laboratory-scale treatment of various azo dyes, providing a reference for potential starting points for the development of a specific protocol for this compound.
| Parameter | Chemical Oxidation (Fenton's) | Biological Treatment | Adsorption (Activated Carbon) |
| Dye Concentration | 20 - 500 mg/L | 50 - 250 mg/L | 50 - 100 mg/L |
| pH | 3 - 6 | 6 - 10 | 2 - 10 |
| Temperature | 20 - 40 °C | 30 - 40 °C | 20 - 30 °C |
| Contact Time | 1 - 4 hours | 24 - 96 hours | 2 - 24 hours |
| Key Reagents/Materials | Fe²⁺ salts, H₂O₂ | Specific microbial consortia | Activated Carbon |
This data is compiled from various laboratory studies on azo dye degradation and should be used for informational purposes only.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with environmental regulations.
Safeguarding Your Research: Essential Handling and Disposal of Pigment Red 31
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of Pigment Red 31, focusing on operational procedures and disposal plans to ensure a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a red-violet powder that may cause irritation to the eyes, skin, and respiratory tract.[1] While not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is crucial to minimize exposure.[2] In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[1][3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is recommended:
| PPE Category | Specific Recommendations |
| Respiratory Protection | A NIOSH-approved dust respirator is recommended, especially when handling the powder and generating dust.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] |
| Hand Protection | Wear chemical-impermeable gloves that comply with EU Directive 89/686/EEC and the standard EN 374.[3] Nitrile or PVC gloves are suitable options.[4][5] Inspect gloves for any damage before use and wash hands after handling.[3] |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Body Protection | Wear a lab coat, apron, or other protective clothing to prevent skin contact.[4][6] For more extensive handling, fire/flame resistant and impervious clothing may be necessary.[3] |
| Footwear | Closed-toed shoes should be worn in the laboratory.[7] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Before handling, review the Safety Data Sheet (SDS) for this compound.[8]
-
Work in a well-ventilated area, preferably within a chemical fume hood or a vented balance enclosure, to control airborne dust.[1][7][9]
-
Cover the work surface with absorbent bench paper.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Step 2: Weighing and Handling
-
When weighing the powder, use a vented balance enclosure to prevent particles from spreading.[7]
-
Keep the container of this compound closed as much as possible.[8]
-
Avoid the formation of dust and aerosols.[3] Use non-sparking tools to prevent ignition.[3]
-
If possible, pre-dissolve the chemical in a suitable solution to minimize airborne dust.[7]
Step 3: Post-Handling
-
Thoroughly clean the container and lid after use.[7]
-
Wipe down the work surface with a damp cloth to collect any residual powder. Do not dry sweep.[6][10]
-
Wash hands and any exposed skin thoroughly with soap and water.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, bench paper, wipes) in a suitable, closed, and clearly labeled container.[3]
-
Waste Segregation: Do not mix with other waste streams unless compatible.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
-
Regulatory Compliance: Waste from the production of certain dyes and pigments may be classified as hazardous waste (EPA hazardous waste K181) under the Resource Conservation and Recovery Act (RCRA).[11] Always consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for chemical waste disposal.[12]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[3]
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. gginkpigments.com [gginkpigments.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. solarimpex.com [solarimpex.com]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. Health & Safety: Pigment Health & Safety Quick Guide - MediaWiki [conservation-wiki.com]
- 7. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. earthpigments.com [earthpigments.com]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
